molecular formula C31H30Cl2N8O4 B569698 N-Desalkyl Itraconazole CAS No. 89848-41-9

N-Desalkyl Itraconazole

货号: B569698
CAS 编号: 89848-41-9
分子量: 649.533
InChI 键: FBAPZOQKYAPBHI-DLFZDVPBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desalkyl Itraconazole is a significant circulating metabolite of the antifungal drug Itraconazole, formed via CYP3A4-mediated metabolism . This compound is critical for advanced pharmacokinetic and drug-drug interaction (DDI) research, as it is a potent inhibitor of the CYP3A4 enzyme and contributes to the overall inhibitory effect observed in vivo . The study of N-Desalkyl Itraconazole is essential for improving the in vitro to in vivo extrapolation of CYP3A4 inhibition, as accounting for circulating metabolites significantly enhances the accuracy of DDI predictions compared to considering the parent drug alone . Researchers utilize this metabolite as a key analyte in the development of sophisticated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of Itraconazole and its metabolic products in biological matrices . Furthermore, N-Desalkyl Itraconazole is an indispensable compound for use as an authentic standard in method development, validation, and quality control (QC) processes during the manufacturing and analysis of Itraconazole . Its role is also expanding in the development of Physiologically Based Pharmacokinetic (PBPK) models aimed at mechanistically understanding complex CYP3A4-mediated drug interactions .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAPZOQKYAPBHI-DLFZDVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Cl2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89848-41-9
Record name N-Desalkyl-itraconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESALKYL-ITRACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123KG715O7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Foundational & Exploratory

mechanism of action of N-desalkyl itraconazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of N-desalkyl Itraconazole

Executive Summary

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent whose clinical efficacy and complex pharmacological profile are significantly influenced by its extensive metabolism. Mediated primarily by the human cytochrome P450 3A4 (CYP3A4) enzyme system, ITZ is converted into several metabolites, including hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ). While OH-ITZ is a major active metabolite that contributes substantially to the overall antifungal effect, the role of ND-ITZ is more nuanced. This technical guide provides a detailed examination of the mechanism of action of N-desalkyl-itraconazole. We will establish that while ND-ITZ is generated through the primary metabolic pathway of the parent drug, its direct contribution to antifungal activity is negligible.[1] Instead, its principal pharmacological relevance lies in its potent inhibition of CYP3A4, making it a key contributor to the significant drug-drug interaction (DDI) profile of itraconazole. This document will dissect the metabolic origins of ND-ITZ, evaluate its interaction with the fungal target enzyme, and detail its profound effect on human drug metabolism, providing field-proven experimental protocols for researchers in pharmacology and drug development.

The Metabolic Genesis of N-desalkyl Itraconazole

The journey to understanding N-desalkyl-itraconazole begins with the biotransformation of its parent compound. Itraconazole is administered as a racemic mixture of four stereoisomers.[2] Following oral administration, it undergoes extensive first-pass and systemic metabolism, predominantly catalyzed by CYP3A4.[1][3] This process yields three principal metabolites found in plasma: OH-ITZ, keto-ITZ, and ND-ITZ.[4][5]

The metabolism is highly stereoselective. In vitro studies using recombinant CYP3A4 have demonstrated that only two of the four stereoisomers—(2R,4S,2'R)-ITZ and (2R,4S,2'S)-ITZ—are substrates for the reactions that produce OH-ITZ, keto-ITZ, and ND-ITZ.[2][6] This stereoselectivity contributes to the complex pharmacokinetic profile observed in vivo. ND-ITZ is formed via the metabolic pathway that subsequently involves the conversion of OH-ITZ to keto-ITZ and then to ND-ITZ.[1]

ITZ Itraconazole (Racemic Mixture) Metabolism CYP3A4-Mediated Metabolism ITZ->Metabolism OH_ITZ Hydroxy-Itraconazole (OH-ITZ) (Active Antifungal) Metabolism->OH_ITZ Hydroxylation Keto_ITZ Keto-Itraconazole (Keto-ITZ) Metabolism->Keto_ITZ Oxidation ND_ITZ N-desalkyl-Itraconazole (ND-ITZ) Metabolism->ND_ITZ N-dealkylation

Caption: Metabolic Pathway of Itraconazole via CYP3A4.

Plasma concentrations of ND-ITZ are generally lower than those of ITZ and the primary active metabolite, OH-ITZ. This is a critical factor when considering its physiological impact.

Table 1: Comparative Plasma Concentrations of Itraconazole and its Metabolites

Compound Concentration Range (12h post-dose, ng/mL)[3]
Itraconazole (ITZ) 32.5 - 1127.1
Hydroxy-Itraconazole (OH-ITZ) 19.0 - 1166.7
Keto-Itraconazole (Keto-ITZ) 1.1 - 5.4

| N-desalkyl-Itraconazole (ND-ITZ) | 3.5 - 28.3 |

Primary Antifungal Target: Evaluating the Inhibition of Fungal CYP51

The established mechanism of action for all azole antifungals is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme encoded by the ERG11 gene, commonly referred to as CYP51.[7][8] This enzyme is a critical component of the fungal cell membrane's ergosterol biosynthesis pathway.[9] By binding to the heme iron in the CYP51 active site, azoles prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols, disruption of membrane integrity, and ultimately, fungal cell death.[8][10]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Mechanism Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol_Precursor Ergosterol_Precursor CYP51->Ergosterol_Precursor Product Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Subsequent Steps ND_ITZ N-desalkyl Itraconazole ND_ITZ->CYP51 Binds & Inhibits

Caption: Mechanism of Fungal CYP51 Inhibition by Azoles.

While this is the general mechanism for the drug class, evidence indicates that N-desalkyl-itraconazole is not a significant contributor to the antifungal activity of itraconazole therapy. Studies have reported that only ITZ and OH-ITZ possess meaningful antifungal activity.[1] In vitro microbroth dilution tests comparing ITZ and OH-ITZ show comparable potency against a wide range of fungi.[11] The much lower plasma concentrations of ND-ITZ further diminish any potential for a clinically relevant antifungal effect.

The primary scientific directive, therefore, is to experimentally confirm the low antifungal potency of ND-ITZ relative to its parent compound and the active OH-ITZ metabolite.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To empirically determine and validate the antifungal contribution of ND-ITZ, a standardized broth microdilution assay is the method of choice. This protocol allows for the direct comparison of the Minimum Inhibitory Concentrations (MICs) of ITZ, OH-ITZ, and ND-ITZ.

Protocol 3.1: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)
  • Causality & Rationale: This experiment directly quantifies the concentration of a compound required to inhibit the visible growth of a fungus. By comparing the MIC values of the parent drug and its metabolites, we can directly assess their relative antifungal potencies. A significantly higher MIC for ND-ITZ would validate the claim of its negligible contribution to the direct antifungal effect.

  • Methodology:

    • Fungal Isolate Preparation: Culture a reference strain of Candida albicans or Aspergillus fumigatus on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Drug Preparation: Prepare stock solutions of ITZ, OH-ITZ, and ND-ITZ in dimethyl sulfoxide (DMSO). Create a series of twofold serial dilutions in RPMI 1640 medium within a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

    • Inoculation: Dilute the standardized fungal suspension in RPMI 1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5–2.5 x 10³ CFU/mL.

    • Controls: Include a positive control well (fungal inoculum, no drug) and a negative control well (medium only).

    • Incubation: Incubate the plates at 35°C for 24-48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction (typically ≥50% for azoles) in fungal growth compared to the positive control. This can be assessed visually or using a spectrophotometer.

The Primary Mechanism: Potent Inhibition of Human CYP3A4

The most significant pharmacological action of N-desalkyl-itraconazole is its potent inhibition of the human drug-metabolizing enzyme CYP3A4.[4][12] All major metabolites of itraconazole—OH-ITZ, keto-ITZ, and ND-ITZ—are strong inhibitors of this enzyme.[5] This is clinically crucial because CYP3A4 is responsible for the metabolism of approximately 50% of all prescribed drugs.[13]

The inhibition of CYP3A4 by ND-ITZ, even at its lower plasma concentrations, contributes to the overall "victim and perpetrator" profile of itraconazole. Itraconazole's own metabolism is inhibited by its metabolites (autoinhibition), leading to nonlinear pharmacokinetics, and it can dangerously increase the plasma levels of co-administered drugs that are CYP3A4 substrates.[12][14] Accounting for the inhibitory effects of all circulating metabolites, including ND-ITZ, is essential for accurately predicting the extent of DDIs in vivo.[12]

CYP3A4 Human CYP3A4 Enzyme Metabolite Inactive Metabolite CYP3A4->Metabolite Metabolizes Substrate Co-administered Drug (CYP3A4 Substrate) Substrate->CYP3A4 Binds for Metabolism ND_ITZ N-desalkyl Itraconazole ND_ITZ->CYP3A4 Competitive Inhibition

Caption: Competitive Inhibition of Human CYP3A4 by ND-ITZ.

Experimental Protocol: Assessing CYP3A4 Inhibition

To quantify the inhibitory potential of ND-ITZ on human CYP3A4, a well-established in vitro assay using human liver microsomes (HLMs) is employed. This system contains a rich supply of CYP enzymes and is considered the gold standard for preclinical DDI studies.

Protocol 5.1: Human Liver Microsome (HLM) Inhibition Assay
  • Causality & Rationale: This protocol measures the direct impact of a test compound (ND-ITZ) on the metabolic activity of CYP3A4 in a biologically relevant matrix. By incubating HLMs with a known CYP3A4 substrate (e.g., midazolam) and varying concentrations of the inhibitor, we can calculate the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%. This provides a quantitative measure of inhibitory potency essential for predicting clinical DDIs.[2]

  • Methodology:

    • Reagent Preparation: Thaw pooled HLMs on ice. Prepare a stock solution of ND-ITZ in a suitable solvent (e.g., acetonitrile or DMSO). Prepare stock solutions of a CYP3A4 probe substrate (e.g., midazolam) and the NADPH-regenerating system (cofactor for CYP activity).

    • Incubation Setup: In a microcentrifuge tube or 96-well plate, combine a phosphate buffer (pH 7.4), the HLM suspension (final protein concentration ~0.2-0.5 mg/mL), and varying concentrations of ND-ITZ. Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiation of Reaction: Add the CYP3A4 probe substrate (e.g., midazolam at a concentration near its Km) to initiate the metabolic reaction. Immediately after, add the NADPH-regenerating system.

    • Reaction & Termination: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 5-15 minutes, within the linear range of metabolite formation). Terminate the reaction by adding a cold stop solution, typically acetonitrile containing an internal standard (e.g., deuterated 1'-OH-midazolam).

    • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins. Transfer the supernatant for analysis.

    • Quantification by LC-MS/MS: Analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam) using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]

    • Data Analysis: Plot the percent inhibition of metabolite formation against the logarithm of the ND-ITZ concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Synthesis and Clinical Perspective

The mechanism of action of N-desalkyl-itraconazole is bifurcated. On the one hand, its direct antifungal activity is negligible due to its inherently low potency against fungal CYP51 and its significantly lower plasma concentrations compared to itraconazole and hydroxy-itraconazole.[1] On the other hand, it is a potent inhibitor of human CYP3A4 and a confirmed contributor to the complex DDI profile of its parent drug.[4][12]

For drug development professionals and researchers, this duality underscores a critical principle: the pharmacological assessment of a drug must include a thorough characterization of its major metabolites. The clinical relevance of ND-ITZ is not as an antifungal agent, but as an active participant in drug metabolism, influencing the safety and efficacy of itraconazole and co-administered therapies. This knowledge is vital for guiding therapeutic drug monitoring, where understanding the full metabolic profile can aid in interpreting clinical outcomes and managing potential toxicities associated with itraconazole, such as hepatotoxicity or neuropathy.[15][16]

References

  • Itraconazole - Wikipedia. [URL: https://en.wikipedia.org/wiki/Itraconazole]
  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2204077/]
  • Hydroxyitraconazole, formed during intestinal first-pass metabolism of itraconazole, controls the time course of hepatic CYP3A inhibition and the bioavailability of itraconazole in rats - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18340127/]
  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32364951/]
  • Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Itraconazole]
  • The active metabolite hydroxyitraconazole has substantially higher in vivo free fraction and free concentrations compared to itraconazole - Larvol Delta. [URL: https://delta.larvol.
  • Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8091851/]
  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo - ResearchGate. [URL: https://www.researchgate.net/publication/5623089_Contribution_of_Itraconazole_Metabolites_to_Inhibition_of_CYP3A4_In_Vivo]
  • Repurposing antifungals: population pharmacokinetics of itraconazole and hydroxy-itraconazole following administration of a nanocrystal formulation | Journal of Antimicrobial Chemotherapy | Oxford Academic. [URL: https://academic.oup.com/jac/article/78/5/1156/7081736]
  • Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/16371498/]
  • Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed - NIH. [URL: https://pubmed.ncbi.nlm.nih.gov/18056923/]
  • Itraconazole oral solution | Drug Information, Uses, Side Effects, Chemistry. [URL: https://go.drugbank.com/drugs/DB01167]
  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7201402/]
  • Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3550478/]
  • Novel Tetrazole-Containing Analogues of Itraconazole as Potent Antiangiogenic Agents with Reduced Cytochrome P450 3A4 Inhibition | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b01291]
  • Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro. [URL: https://www.researchgate.net/publication/12384784_Antifungal_activity_of_itraconazole_compared_with_hydroxy-itraconazole_in_vitro]
  • Drug Interactions between Nine Antifungal Agents and Drugs Metabolized by Human Cytochromes P450 | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/230784949_Drug_Interactions_between_Nine_Antifungal_Agents_and_Drugs_Metabolized_by_Human_Cytochromes_P450]
  • (PDF) Role of itraconazole metabolites in CYP3A4 inhibition - ResearchGate. [URL: https://www.researchgate.net/publication/225076709_Role_of_itraconazole_metabolites_in_CYP3A4_inhibition]
  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr4006099]
  • CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2851943/]
  • Design and optimization of highly-selective fungal CYP51 inhibitors - ResearchGate. [URL: https://www.researchgate.net/publication/270459702_Design_and_optimization_of_highly-selective_fungal_CYP51_inhibitors]
  • Itraconazole (oral route) - Side effects & dosage - Mayo Clinic. [URL: https://www.mayoclinic.org/drugs-supplements/itraconazole-oral-route/side-effects/drg-20064433]
  • Itraconazole (Sporanox, Tolsura): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [URL: https://www.webmd.com/drugs/2/drug-128-87/itraconazole-oral/itraconazole-oral/details]

Sources

in vitro antifungal activity of N-desalkyl itraconazole

Author: BenchChem Technical Support Team. Date: April 2026

Structural Divergence in Triazole Metabolism: Evaluating the In Vitro Antifungal Activity and Pharmacological Profile of N-desalkyl Itraconazole

Executive Summary

Itraconazole (ITZ) is a cornerstone broad-spectrum triazole antifungal, heavily relied upon for treating invasive Aspergillus and Candida infections. However, its complex pharmacokinetic profile is driven by extensive hepatic biotransformation via the cytochrome P450 3A4 (CYP3A4) isoenzyme. While its primary metabolite, hydroxy-itraconazole (OH-ITZ), retains potent antifungal efficacy, subsequent biotransformation yields N-desalkyl itraconazole (ND-ITZ)[1].

For drug development professionals and clinical pharmacologists, ND-ITZ presents a fascinating structural paradox: the cleavage of its N-alkyl chain completely abolishes its affinity for fungal lanosterol 14α-demethylase (CYP51), rendering it inactive as an antifungal. Yet, the remaining structural scaffold retains an exceptionally high affinity for human CYP3A4, making ND-ITZ a potent, silent driver of drug-drug interactions (DDIs)[2]. This whitepaper provides an in-depth mechanistic analysis and self-validating methodological framework for evaluating the in vitro profile of ND-ITZ.

Mechanistic Context: The Structure-Activity Relationship (SAR) of ND-ITZ

The antifungal mechanism of ITZ relies on a precise stereochemical fit within the active site of fungal CYP51, which halts the conversion of lanosterol to ergosterol. The 1-methylpropyl (sec-butyl) chain of ITZ interacts hydrophobically with the access channel of the fungal CYP51 enzyme, locking the triazole ring into a coordinate bond with the heme iron.

When human CYP3A4 cleaves this 1-methylpropyl group to form ND-ITZ, the molecule loses the critical van der Waals interactions required to anchor it within the fungal enzyme pocket. Consequently, ND-ITZ exhibits negligible in vitro antifungal activity[1]. However, this N-dealkylation does not disrupt the molecule's ability to bind to the larger, more flexible active site of human CYP3A4. In fact, ND-ITZ exhibits an unbound inhibitory constant (IC50) of approximately 0.4 nM against human CYP3A4, making it as potent—if not more potent—than the parent drug in causing systemic DDIs[3].

Pathway ITZ Itraconazole (ITZ) Hepatic Hepatic CYP3A4 Metabolism ITZ->Hepatic Substrate CYP51 Fungal CYP51 (Ergosterol Synthesis) ITZ->CYP51 Potent Inhibition CYP3A4 Human CYP3A4 (Drug Interactions) ITZ->CYP3A4 Potent Inhibition OH_ITZ Hydroxy-ITZ (Active Antifungal) Hepatic->OH_ITZ Hydroxylation ND_ITZ N-desalkyl-ITZ (Inactive Antifungal) Hepatic->ND_ITZ N-dealkylation OH_ITZ->CYP51 Potent Inhibition ND_ITZ->CYP51 Negligible Activity ND_ITZ->CYP3A4 Potent Inhibition (IC50 ~0.4 nM)

Fig 1. Metabolic divergence of ITZ and target binding affinities.

Quantitative Data: Antifungal vs. Off-Target Activity

To understand the pharmacological dichotomy of ND-ITZ, we must contrast its in vitro minimum inhibitory concentrations (MIC) against fungal pathogens with its half-maximal inhibitory concentration (IC50) against human CYP3A4. As demonstrated in Table 1, the loss of the N-alkyl group shifts the molecule from a dual-action agent (antifungal + CYP inhibitor) to a highly specific human CYP3A4 inhibitor.

Table 1: Comparative In Vitro Activity of Itraconazole and its Major Metabolites

CompoundFungal CYP51 Inhibition (MIC range, µg/mL)*Human CYP3A4 Inhibition (IC50, nM)Antifungal Status
Itraconazole (ITZ) 0.015 - 0.53.9 - 6.1Potent
Hydroxy-itraconazole (OH-ITZ) 0.015 - 0.5~5.0Potent
N-desalkyl-itraconazole (ND-ITZ) > 8.0 - 16.00.4 - 1.0Inactive

*MIC ranges represent typical values against susceptible wild-type Candida albicans and Aspergillus fumigatus isolates.

Experimental Methodology: Self-Validating In Vitro Assays

Evaluating an inactive or weakly active metabolite requires stringent controls. Researchers must ensure that a high MIC is genuinely due to a lack of target affinity, rather than experimental artifacts such as drug precipitation, degradation, or the "inoculum effect."

Protocol 1: CLSI M27/M38 Broth Microdilution for ND-ITZ

To definitively prove the lack of antifungal activity of ND-ITZ, standard Clinical and Laboratory Standards Institute (CLSI) guidelines must be employed with internal validation mechanisms[4].

  • Media Preparation: Prepare RPMI 1640 broth buffered to pH 7.0 with 0.165 M MOPS (morpholinepropanesulfonic acid).

    • Causality: Unbuffered media causes pH fluctuations during fungal growth that artificially alter the ionization state of the triazole core, skewing MIC readouts.

  • Compound Dilution: Dissolve ND-ITZ in 100% DMSO, then perform serial two-fold dilutions in RPMI to achieve final well concentrations ranging from 0.015 to 16 µg/mL (maximum 1% DMSO final concentration to prevent solvent toxicity).

  • Inoculum Standardization: Suspend fungal colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute to achieve a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

    • Causality: Standardizing the inoculum size prevents artifactual MIC elevation (the inoculum effect), ensuring that the lack of activity observed for ND-ITZ is not a false negative caused by fungal overpopulation.

  • Incubation & Readout: Incubate microplates at 35°C for 24 hours (Candida) or 48 hours (Aspergillus). Determine the MIC visually as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

  • Self-Validation Check: Run Candida parapsilosis ATCC 22019 in parallel using parent ITZ. If the ITZ MIC falls outside the acceptable 0.06–0.25 µg/mL range, the entire assay is invalidated. This guarantees the ND-ITZ data is robust and systemically sound.

Workflow Isolates Fungal Isolates Candida & Aspergillus Inoculum Inoculum Prep 0.5-2.5 x 10^3 CFU/mL Isolates->Inoculum Incubation Microplate Incubation 35°C for 24-48h Inoculum->Incubation Dilution ND-ITZ Serial Dilution 0.015 to 16 µg/mL Dilution->Incubation Readout MIC Determination Visual & Spectrophotometric Incubation->Readout

Fig 2. Standardized CLSI M27/M38 broth microdilution workflow.

Protocol 2: CYP3A4 Inhibition Assay (Metabolite Viability Confirmation)

To prove that the high MIC of ND-ITZ is due to target mismatch (CYP51) and not chemical degradation during the assay, researchers must simultaneously validate its biological activity against human CYP3A4[2].

  • Microsome Incubation: Combine human liver microsomes (0.1 mg/mL protein) with midazolam (probe substrate) and varying concentrations of ND-ITZ (0.1 nM to 10 µM) in potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add NADPH (1 mM) to initiate the reaction and incubate at 37°C for 10 minutes.

  • Quenching & Analysis: Stop the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify 1'-hydroxymidazolam formation.

    • Causality & Validation: Why use midazolam? Midazolam is exclusively metabolized by CYP3A4. By measuring the dose-dependent reduction in 1'-hydroxymidazolam formation, we create a highly specific readout of CYP3A4 inhibition that cannot be confounded by other CYP isoforms. If ND-ITZ successfully inhibits this reaction (IC50 ~0.4 nM), it proves the molecule is structurally intact and biologically active, validating the negative results of the antifungal assay.

Clinical Implications: The Necessity of Advanced TDM

Because ND-ITZ lacks antifungal activity but potently inhibits CYP3A4, its accumulation in human plasma can lead to severe DDIs without contributing to fungal clearance. Traditional bioassays that measure total antifungal activity in serum cannot detect ND-ITZ because it does not inhibit fungal growth[4].

Modern Therapeutic Drug Monitoring (TDM) protocols must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to simultaneously quantify ITZ, OH-ITZ, and ND-ITZ[1]. By mapping the concentration of this inactive but highly interactive metabolite, clinical pharmacologists can accurately predict toxicity thresholds and adjust concomitant medications (e.g., immunosuppressants like cyclosporine or chemotherapeutics) in vulnerable, immunocompromised patients.

Sources

N-desalkyl Itraconazole Metabolite Formation Pathways: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itraconazole (ITZ) is a triazole antifungal agent and a potent Hedgehog (Hh) signaling pathway antagonist. While its clinical efficacy is well-established, its pharmacokinetic profile is notoriously complex due to its extensive hepatic metabolism and non-linear clearance. ITZ is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) isoenzyme into a cascade of active, circulating metabolites—most notably hydroxy-itraconazole (OH-ITZ) , keto-itraconazole (keto-ITZ) , and N-desalkyl-itraconazole (ND-ITZ) .

Because these metabolites are themselves potent CYP3A4 inhibitors, they trigger profound auto-inhibition and complex drug-drug interactions (DDIs). This whitepaper provides an in-depth mechanistic analysis of the N-desalkyl itraconazole formation pathway, quantitative kinetic parameters, and a self-validating in vitro experimental protocol for accurately profiling its metabolism.

The CYP3A4-Mediated Metabolic Cascade

The biotransformation of itraconazole is a sequential, stereoselective process driven almost exclusively by CYP3A4 [1]. ITZ is administered clinically as a racemic mixture of four diastereomers, but only specific stereoisomers (e.g., the 2R,4S configurations) undergo this specific CYP3A4-mediated sequential metabolism.

The structural focal point for this metabolic pathway is the 1-methylpropyl (sec-butyl) substituent attached to the triazolone ring. The formation of ND-ITZ follows a distinct oxidative sequence:

  • Aliphatic Oxidation : CYP3A4 hydroxylates the 1-methylpropyl side chain of ITZ to form OH-ITZ . This is the major circulating metabolite in humans, often present at plasma concentrations 1.5- to 2-fold higher than the parent drug.

  • Secondary Oxidation : The hydroxyl group of OH-ITZ is further oxidized by CYP3A4 to form a ketone derivative, keto-ITZ .

  • N-dealkylation : The oxidized side chain undergoes oxidative cleavage (N-dealkylation) at the triazolone nitrogen, resulting in the loss of the alkyl group and the formation of ND-ITZ .

This cascade is critical because it represents a pathway where the parent drug is converted into multiple generations of mechanism-based inhibitors before final elimination.

MetabolicPathway ITZ Itraconazole (ITZ) OH_ITZ Hydroxy-ITZ (OH-ITZ) ITZ->OH_ITZ CYP3A4 (Aliphatic Oxidation) KETO_ITZ Keto-ITZ OH_ITZ->KETO_ITZ CYP3A4 (Oxidation) ND_ITZ N-desalkyl-ITZ (ND-ITZ) OH_ITZ->ND_ITZ CYP3A4 (N-dealkylation) KETO_ITZ->ND_ITZ CYP3A4 (N-dealkylation)

CYP3A4-mediated metabolic cascade of itraconazole to its primary inhibitory metabolites.

Pharmacokinetic Impact and Auto-Inhibition

Historically, In Vitro to In Vivo Extrapolation (IVIVE) models severely under-predicted the extent of CYP3A4 inhibition caused by ITZ [1]. The discrepancy was resolved by the discovery that OH-ITZ, keto-ITZ, and ND-ITZ all circulate in vivo and act as potent CYP3A4 inhibitors [2].

Accounting for the circulating concentrations of ND-ITZ and its precursors is mandatory for accurate Physiologically Based Pharmacokinetic (PBPK) modeling [4]. The table below summarizes the quantitative kinetic parameters of ITZ and its metabolites, highlighting their profound inhibitory potential.

Table 1: Kinetic Parameters of ITZ and its CYP3A4 Metabolites
CompoundUnbound Km​ (nM)Intrinsic Clearance ( CLint​ ) (mL/min/nmol CYP3A4)Unbound IC50​ (nM) (CYP3A4 Inhibition)
Itraconazole (ITZ) 3.969.3~4.0
Hydroxy-ITZ (OH-ITZ) 27.019.8~4.0
Keto-ITZ 1.462.54.6
N-desalkyl-ITZ (ND-ITZ) N/AN/A0.4

*Note: ND-ITZ is a terminal inhibitory product in this specific CYP3A4 cascade; its formation kinetics are dependent on the precursor pool.

ND-ITZ exhibits an extraordinarily potent unbound IC50​ of 0.4 nM [2], making it one of the most potent endogenous CYP3A4 inhibitors generated during ITZ therapy.

Experimental Methodology: In Vitro Metabolism Assay

To accurately quantify the formation of ND-ITZ and determine the intrinsic clearance of ITZ, researchers must abandon traditional Michaelis-Menten metabolite-formation assays. Because ITZ and its metabolites inhibit the very enzyme (CYP3A4) that produces them, product accumulation artificially suppresses the reaction rate (auto-inhibition).

The Causal Solution: A Substrate Depletion Assay utilizing ultra-low substrate concentrations (well below the Km​ of 3.9 nM) and short incubation times. This prevents metabolite accumulation from skewing the kinetic data.

Self-Validating Protocol for ND-ITZ Formation

This protocol utilizes recombinant human CYP3A4 (rCYP3A4) or Human Liver Microsomes (HLM). It is designed as a self-validating system by incorporating zero-time point controls (to rule out chemical degradation) and minus-NADPH controls (to confirm CYP-dependence).

Step 1: System Preparation

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Suspend rCYP3A4 (or HLM) in the buffer to a final protein concentration of 0.1 mg/mL.

  • Causality: MgCl2​ is a required cofactor for the optimal stabilization of the CYP450-NADPH-cytochrome P450 reductase electron transfer complex.

Step 2: Substrate Incubation

  • Spike ITZ into the mixture at a final concentration of 1.0 nM (ensure organic solvent final concentration is <0.1% v/v to prevent enzyme denaturation).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Validation Control: Run a parallel sample replacing the NADPH system with an equivalent volume of buffer (Minus-NADPH control).

Step 3: Reaction Quenching

  • At precise time intervals (e.g., 0, 5, 10, 15, 30 minutes), extract a 50 µL aliquot.

  • Instantly quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope labeled internal standard (e.g., ITZ-d3 or ND-ITZ-d8).

  • Causality: Ice-cold acetonitrile rapidly precipitates the CYP enzymes, instantly halting metabolism and preventing artifactual ex vivo degradation. The internal standard corrects for any volumetric losses during subsequent extraction steps.

Step 4: Protein Precipitation

  • Vortex the quenched samples for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to LC-MS vials.

Step 5: LC-MS/MS Quantification

  • Inject 2 µL of the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantify the depletion of ITZ and the sequential appearance of OH-ITZ, keto-ITZ, and ND-ITZ using their specific mass transitions [2].

AssayWorkflow Step1 1. System Preparation (rCYP3A4 + MgCl2 in Buffer) Step2 2. Substrate Incubation (Add ITZ, 37°C, Initiate with NADPH) Step1->Step2 Step3 3. Reaction Quenching (Ice-cold Acetonitrile + IS) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 14,000 x g) Step3->Step4 Step5 5. LC-MS/MS Quantification (MRM for ITZ, OH-ITZ, ND-ITZ) Step4->Step5

Step-by-step in vitro substrate depletion workflow for quantifying ITZ metabolite formation.

References

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC - NIH. 1

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC. 2

  • Repurposing the Clinically Efficacious Antifungal Agent Itraconazole as an Anticancer Chemotherapeutic | Journal of Medicinal Chemistry - ACS Publications. 3

  • Physiologically based pharmacokinetic model (PBPK) of itraconazole and two of its metabolites to improve the predictions and the mechanistic understanding of CYP3A4 drug-drug interactions - ResearchGate. 4

Sources

Unveiling the Hidden Perpetrator: CYP3A4 Enzyme Inhibition by N-desalkyl Itraconazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent and a notoriously potent perpetrator of drug-drug interactions (DDIs) via the inhibition of Cytochrome P450 3A4 (CYP3A4). Historically, in vitro-to-in vivo extrapolation (IVIVE) models consistently under-predicted the magnitude of CYP3A4 inhibition when relying solely on the pharmacokinetic profile of the parent compound.

This predictive gap is bridged by accounting for ITZ's sequential, pharmacologically active metabolites. Among these, N-desalkyl itraconazole (ND-ITZ) emerges as the most critical factor. Despite being a downstream metabolite, ND-ITZ exhibits extraordinary inhibitory potency and accumulates significantly over time, driving late-phase and sustained CYP3A4 inhibition. This whitepaper provides a comprehensive technical breakdown of ND-ITZ’s inhibitory mechanisms, quantitative kinetics, and the rigorous experimental protocols required to evaluate highly lipophilic CYP inhibitors.

The Mechanistic Basis of CYP3A4 Inhibition

ITZ is metabolized by CYP3A4 through a stereoselective, sequential pathway. The dioxolane ring and the sec-butyl side chain undergo extensive oxidation. As elucidated by, the terminal identified metabolite in this cascade, ND-ITZ, retains the 1,2,4-triazole moiety essential for enzyme interaction.

The inhibition mechanism is classically defined as reversible and competitive . The triazole nitrogen (N4) binds directly to the prosthetic heme iron of CYP3A4, generating a characteristic Type II binding spectrum. Simultaneously, the extended lipophilic backbone of ND-ITZ engages in extensive hydrophobic interactions within the large, malleable active site cavity of CYP3A4.

Remarkably, ND-ITZ exhibits an unbound IC50​ of 0.4 nM, making it approximately 15 times more potent than the parent ITZ. Because ND-ITZ possesses a significantly longer elimination half-life than ITZ, its relative contribution to CYP3A4 inhibition increases over time, creating a clinical manifestation that mimics time-dependent inhibition (TDI) due to progressive in vivo accumulation, despite the mechanism being fundamentally reversible.

Pathway ITZ Itraconazole (ITZ) IC50: 6.1 nM OH_ITZ Hydroxy-ITZ IC50: 4.6 nM ITZ->OH_ITZ CYP3A4 CYP3A4 CYP3A4 Active Site (Heme Coordination) ITZ->CYP3A4 KETO_ITZ Keto-ITZ IC50: 7.0 nM OH_ITZ->KETO_ITZ CYP3A4 OH_ITZ->CYP3A4 ND_ITZ N-desalkyl-ITZ (ND-ITZ) IC50: 0.4 nM KETO_ITZ->ND_ITZ CYP3A4 KETO_ITZ->CYP3A4 ND_ITZ->CYP3A4 Dominant Inhibition

Figure 1: Sequential CYP3A4-mediated metabolism of ITZ and competitive inhibition by ND-ITZ.

Quantitative Kinetic Profiling

To accurately model DDIs, it is imperative to utilize unbound kinetic parameters. ITZ and its metabolites are highly lipophilic ( logP>5 ) and bind extensively to plasma proteins and microsomal lipids. Using nominal (total) concentrations artificially inflates the apparent Ki​ and IC50​ values.

The table below summarizes the substrate and inhibitory parameters derived using a substrate depletion kinetic approach, demonstrating the extreme potency of ND-ITZ ().

CompoundUnbound Km​ (nM)Intrinsic Clearance ( CLint​ )(mL/min/nmol)Unbound IC50​ (nM)Unbound Ki​ (nM)
Itraconazole (ITZ) 3.969.36.11.3
Hydroxy-ITZ (OH-ITZ) 27.019.84.614.4
Keto-ITZ 1.462.57.0N/A
N-desalkyl-ITZ (ND-ITZ) N/AN/A0.4 N/A

*Note: While specific Ki​ and CLint​ values for ND-ITZ were not isolated in the primary depletion models due to its downstream nature, its IC50,u​ of 0.4 nM definitively establishes it as the most potent inhibitor in the cascade.

Experimental Methodology: Determining Unbound Inhibitory Kinetics

Evaluating ultra-potent, highly lipophilic inhibitors requires a rigorously controlled, self-validating experimental design. Standard assays often fail due to non-specific binding and solvent interference. The following protocol outlines the gold-standard methodology for determining the unbound IC50​ of ND-ITZ.

Self-Validating Controls

To ensure system trustworthiness, every assay plate must include:

  • Positive Control: Ketoconazole (1 µM) to validate baseline CYP3A4 sensitivity.

  • Vehicle Control: 0.1% DMSO (without inhibitor) to establish the 100% enzymatic activity baseline.

  • Zero-Time Control: Quench solvent added prior to the NADPH regenerating system to quantify non-enzymatic background interference.

Step-by-Step Protocol & Causality

Step 1: System Setup

  • Action: Prepare Human Liver Microsomes (HLM) at a low protein concentration (0.1 mg/mL) in potassium phosphate buffer (pH 7.4). Introduce midazolam (probe substrate) at a concentration strictly below its Km​ (e.g., 1 µM).

  • Causality: Using a substrate concentration [S]≪Km​ ensures that the measured IC50​ mathematically approximates the true inhibition constant ( Ki​ ) via the Cheng-Prusoff equation. The low microsomal protein concentration minimizes the non-specific lipid binding of ND-ITZ, reducing the magnitude of the fu,mic​ correction factor.

Step 2: Inhibitor Titration

  • Action: Introduce ND-ITZ at varying concentrations (0.05 nM to 50 nM) dissolved in DMSO. Ensure the final assay DMSO concentration remains ≤0.1% v/v.

  • Causality: Organic solvents like DMSO can directly alter CYP450 conformation, acting as weak inhibitors or activators. Capping DMSO at 0.1% prevents solvent-induced artifacts in baseline CYP3A4 activity.

Step 3: Reaction Initiation & Incubation

  • Action: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system. Incubate for exactly 4 minutes.

  • Causality: A short incubation time guarantees initial rate conditions (strictly <10% substrate depletion and linear product formation). This prevents product inhibition and minimizes the further metabolism of ND-ITZ itself during the assay, which would dynamically alter the available inhibitor concentration.

Step 4: Quenching & Extraction

  • Action: Terminate the reaction using a 2-fold volume of ice-cold acetonitrile containing a stable isotope-labeled internal standard ( D4​ -1'-OH-midazolam).

  • Causality: Acetonitrile instantly precipitates the CYP450 enzymes, halting the reaction. The simultaneous addition of the internal standard corrects for any matrix effects, ion suppression, or volumetric losses during subsequent centrifugation and LC-MS/MS injection.

Step 5: LC-MS/MS Quantification & Kinetic Modeling

  • Action: Quantify the formation of 1'-OH-midazolam. Calculate the apparent IC50​ , then mathematically correct for the unbound fraction in microsomes ( fu,mic​ ) using equilibrium dialysis data to determine the unbound IC50​ ( IC50,u​ ).

  • Causality: Basing DDI predictions on total nominal concentrations of lipophilic drugs leads to severe underestimations of potency. The unbound concentration represents the true pharmacologically active fraction interacting with the CYP3A4 active site.

Protocol S1 1. System Setup Prepare HLM with Midazolam (< Km) S2 2. Inhibitor Titration Add ND-ITZ (0.1 - 100 nM), DMSO < 0.1% S1->S2 S3 3. Reaction Initiation Add NADPH Regenerating System at 37°C S2->S3 S4 4. Quench & Extract Stop with cold Acetonitrile + Internal Standard S3->S4 S5 5. LC-MS/MS & Modeling Quantify product, calculate unbound IC50 S4->S5

Figure 2: Methodological workflow for determining unbound IC50 of highly lipophilic inhibitors.

In Vivo Implications and DDI Forecasting

The failure of early static models to predict ITZ-mediated DDIs stemmed from ignoring the circulating metabolite pool. According to, sequentially formed ITZ metabolites circulate in vivo at appreciable levels.

Because ND-ITZ has a significantly longer terminal half-life than ITZ, its relative contribution to total CYP3A4 inhibition shifts dynamically over time. After repeated dosing (e.g., 100 mg/day for 7 days), ND-ITZ accumulates heavily. Pharmacokinetic modeling reveals that in the 12 to 24-hour window post-dose, ND-ITZ accounts for approximately 40% of the overall CYP3A4 inhibitory effect.

For drug development professionals, this underscores a critical regulatory and scientific mandate: In Vitro to In Vivo Extrapolation (IVIVE) models must incorporate the unbound steady-state concentrations ( Css,u​ ) and unbound inhibition constants ( Ki,u​ ) of all major active metabolites. Failure to account for ND-ITZ will systematically result in dangerous under-predictions of clinical DDI liabilities.

References

  • Isoherranen, N., Kunze, K. L., Allen, K. E., Nelson, W. L., & Thummel, K. E. (2004). "Role of itraconazole metabolites in CYP3A4 inhibition." Drug Metabolism and Disposition.[Link]

  • Templeton, I., Thummel, K. E., Kharasch, E. D., Kunze, K. L., & Isoherranen, N. (2008). "Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo." Clinical Pharmacology & Therapeutics.[Link]

  • Kunze, K. L., Nelson, W. L., Kharasch, E. D., Thummel, K. E., & Isoherranen, N. (2006). "Stereochemical Aspects of Itraconazole Metabolism in Vitro and In Vivo: Dioxolane Ring Scission of Azole Antifungals." Drug Metabolism and Disposition.[Link]

The Pharmacokinetic and Pharmacodynamic Role of N-desalkyl Itraconazole In Vivo: Bridging the CYP3A4 Inhibition Gap

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itraconazole (ITZ) is a broad-spectrum triazole antifungal and a notorious perpetrator of clinical drug-drug interactions (DDIs) via cytochrome P450 3A4 (CYP3A4) inhibition. However, a well-documented in vitro-in vivo discrepancy exists: the unbound plasma concentration of the parent drug alone is insufficient to explain the profound and persistent CYP3A4 inhibition observed in patients[1]. The resolution to this pharmacokinetic paradox lies within its metabolic cascade—specifically, the terminal formation of N-desalkyl-itraconazole (ND-ITZ) . Driven by an exceptionally long elimination half-life and potent auto-inhibitory dynamics, ND-ITZ accumulates significantly upon multiple dosing, acting as the primary driver of sustained in vivo CYP3A4 inhibition[2].

This technical guide dissects the in vivo half-life of ND-ITZ, its mechanistic role in DDIs, and the self-validating bioanalytical workflows required to quantify this elusive metabolite.

The CYP3A4-Mediated Metabolic Cascade

Upon oral administration, ITZ undergoes extensive first-pass and hepatic metabolism. CYP3A4 catalyzes a sequential biotransformation pathway:

  • Hydroxylation of ITZ yields hydroxy-itraconazole (OH-ITZ), the major circulating active metabolite[3].

  • Oxidation of OH-ITZ produces keto-itraconazole (keto-ITZ)[3].

  • N-dealkylation of keto-ITZ ultimately generates N-desalkyl-itraconazole (ND-ITZ)[3].

MetabolicPathway ITZ Itraconazole (ITZ) Parent Drug OH_ITZ Hydroxy-itraconazole (OH-ITZ) ITZ->OH_ITZ Hydroxylation KETO_ITZ Keto-itraconazole (keto-ITZ) OH_ITZ->KETO_ITZ Oxidation ND_ITZ N-desalkyl-itraconazole (ND-ITZ) Extended Half-Life KETO_ITZ->ND_ITZ N-dealkylation CYP3A4 CYP3A4 Enzyme ND_ITZ->CYP3A4 Potent Auto-Inhibition (IC50 = 0.4 nM) CYP3A4->ITZ CYP3A4->OH_ITZ CYP3A4->KETO_ITZ

Fig 1. CYP3A4-mediated metabolic cascade of itraconazole and ND-ITZ auto-inhibition.

Comparative Pharmacokinetics: The Half-Life of ND-ITZ

The terminal elimination half-life is a critical parameter dictating drug accumulation. While the parent ITZ exhibits a half-life of roughly 21 to 42 hours, and OH-ITZ ranges from 14 to 24 hours, ND-ITZ possesses a significantly longer elimination half-life than all upstream compounds[2].

Causality of Persistent Accumulation

The extended half-life of ND-ITZ is driven by two interconnected mechanisms:

  • High Lipophilicity & Tissue Distribution: Despite the loss of an alkyl group, ND-ITZ remains highly lipophilic, resulting in a massive volume of distribution and slow mobilization back into systemic circulation.

  • CYP3A4 Auto-Inhibition: ND-ITZ exhibits an unbound IC50 of 0.4 nM against CYP3A4[1]. Because the clearance of ITZ and its metabolites is heavily CYP3A4-dependent, the accumulation of ND-ITZ actively inhibits its own elimination pathway (and that of its parent), leading to non-linear Michaelis-Menten kinetics and a time-dependent reduction in oral clearance[2].

Quantitative Pharmacodynamic Data

To understand the DDI potential, one must compare the unbound inhibition constants and free fractions of the cascade. Accounting for circulating ND-ITZ significantly improves in vitro-to-in vivo extrapolation (IVIVE) models[3].

Table 1: Pharmacodynamic and Protein Binding Profiles of ITZ and Metabolites

CompoundUnbound IC50 (nM)Unbound Ki (nM)Free Fraction (%)Elimination Half-Life
Itraconazole (ITZ) 6.11.33.6 ± 0.3~21 - 42 hours
Hydroxy-itraconazole (OH-ITZ) 4.614.40.5 ± 0.2~14 - 24 hours
Keto-itraconazole (keto-ITZ) 7.01.45.3 ± 0.7Similar to parent
N-desalkyl-itraconazole (ND-ITZ) 0.4N/A1.2 ± 0.2Significantly prolonged

(Data synthesized from clinical PK analyses and human liver microsome coincubations[1][4])

Methodological Framework: In Vivo PK and LC-MS/MS Quantification

Accurate determination of ND-ITZ's half-life requires a highly sensitive, self-validating bioanalytical workflow. Because ITZ metabolites are structurally similar and highly protein-bound, traditional assays often fail to distinguish them or suffer from severe matrix effects.

Self-Validating LC-MS/MS Protocol

The following protocol details the simultaneous quantification of ITZ, OH-ITZ, keto-ITZ, and ND-ITZ in human plasma[5].

Causality of Experimental Design: Aggressive protein precipitation is mandatory because ND-ITZ is >98.8% protein-bound; simple liquid-liquid extraction risks incomplete recovery. Isocratic elution is explicitly chosen over gradient elution to eliminate column re-equilibration time, enabling high-throughput clinical PK analysis while maintaining a stable baseline for low-abundance metabolites. The system self-validates through the continuous monitoring of a stable-isotope internal standard, which dynamically corrects for matrix-induced ion suppression during electrospray ionization (ESI).

Step-by-Step Methodology:
  • In Vivo Plasma Collection: Collect venous blood into heparinized tubes at predefined pharmacokinetic intervals (e.g., 0.5 to 72 hours post-dose)[2]. Centrifuge immediately to isolate plasma and store at -20°C to prevent ex vivo degradation.

  • Protein Precipitation (Extraction): Aliquot 50 μL of plasma. Add a 3-fold volume of acetonitrile spiked with the internal standard. Mechanism: The organic solvent rapidly denatures plasma proteins, releasing the tightly bound ND-ITZ into the supernatant[5].

  • Centrifugation: Spin the mixture at 10,000 × g for 10 minutes. Extract the clear supernatant, ensuring no proteinaceous debris carries over.

  • Isocratic Chromatographic Separation: Inject the supernatant onto a 3-μm octadecyl silane (C18) analytical column (75 × 2.0 mm I.D.). Elute using an isocratic mobile phase of acetonitrile and 5 mM ammonium acetate (pH 6.0) at a 57:43 (v/v) ratio[5]. Mechanism: The pH 6.0 buffer ensures the secondary amine of ND-ITZ remains in a consistent ionization state, preventing peak tailing.

  • Tandem Mass Spectrometry (ESI-MS/MS): Operate the mass spectrometer in positive electrospray ionization mode. Utilize Multiple Reaction Monitoring (MRM) to track specific precursor-to-product ion transitions (e.g., tracking the m/z 649/651 isotopic signature for ND-ITZ)[6].

  • PK Parameter Calculation: Calculate Cmax, Tmax, AUC, and terminal half-life using non-compartmental analysis software (e.g., WinNonlin)[7].

LCMSWorkflow S1 1. Plasma Collection (Heparinized Tubes) S2 2. Protein Precipitation (Acetonitrile Addition) S1->S2 S3 3. Centrifugation (Supernatant Extraction) S2->S3 S4 4. Isocratic LC Separation (C18, 5mM NH4OAc/ACN) S3->S4 S5 5. ESI-MS/MS Detection (MRM Mode) S4->S5 S6 6. PK Parameter Calculation (Non-compartmental) S5->S6

Fig 2. Self-validating LC-MS/MS workflow for simultaneous quantification of ITZ and metabolites.

Table 2: LC-MS/MS Methodological Validation Parameters

ParameterSpecification
Analytical Column 3-μm octadecyl silane (C18), 75 × 2.0 mm I.D.
Mobile Phase Acetonitrile : 5 mM Ammonium Acetate (pH 6.0) (57:43, v/v)
Elution Profile Isocratic
Calibration Range (ND-ITZ) 1 - 100 ng/mL
Pretreatment Recovery 90.1 - 102.2%
Intra/Inter-assay Accuracy 94.1 - 106.7%

(Validation parameters derived from Imoto et al.[5])

Conclusion

The pharmacokinetic profile of N-desalkyl itraconazole is the missing link in understanding itraconazole-induced drug-drug interactions. Because ND-ITZ possesses a significantly longer elimination half-life than its parent compound, it accumulates heavily during steady-state dosing[2]. Combined with an ultra-potent unbound IC50 of 0.4 nM, ND-ITZ exerts a persistent auto-inhibitory effect on CYP3A4[1]. For drug development professionals conducting DDI risk assessments, deploying robust LC-MS/MS methodologies to track ND-ITZ is not merely optional—it is a critical requirement for accurate in vitro-to-in vivo extrapolation.

References

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo - SciSpace. 4

  • Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed - NIH. 3

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PubMed. 5

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC - NIH. 2

  • Role of itraconazole metabolites in CYP3A4 inhibition - ResearchGate.1

  • A Comparative Analysis of the Pharmacokinetics of Antifungal Agent 18 in Preclinical Animal Models - Benchchem. 7

  • Chemical structures of ITZ, OH-ITZ, keto-ITZ, and ND-ITZ - ResearchGate. 6

Sources

N-Desalkyl Itraconazole Protein Binding Affinity: A Technical Guide to Quantifying Challenging Metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmacokinetics and drug-drug interaction (DDI) forecasting, the triazole antifungal itraconazole (ITZ) presents a unique analytical challenge. While ITZ is a known CYP3A4 inhibitor, its in vivo inhibitory potential is heavily driven by its circulating metabolites—most notably, N-desalkyl-itraconazole (ND-ITZ) . As a Senior Application Scientist, I frequently encounter discrepancies between in vitro DDI predictions and in vivo clinical realities. These discrepancies almost always stem from a failure to accurately quantify the unbound fraction ( fu​ ) of highly lipophilic metabolites.

This whitepaper provides an in-depth mechanistic analysis of ND-ITZ protein binding, synthesizes its quantitative affinity data, and outlines self-validating experimental protocols designed to overcome the non-specific binding artifacts that plague standard equilibrium dialysis.

The Metabolic Cascade and CYP3A4 Inhibition

Itraconazole is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme system. The biotransformation follows a sequential oxidative pathway yielding three primary circulating metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ) ()[1].

While OH-ITZ is the most abundant metabolite, ND-ITZ is the most potent. The "Free Drug Hypothesis" dictates that only the unbound fraction of a molecule can interact with the target enzyme's active site. Therefore, understanding the precise fu​ of ND-ITZ is non-negotiable for accurate physiologically based pharmacokinetic (PBPK) modeling[1][2].

G ITZ Itraconazole (Parent Drug) OH_ITZ Hydroxy-ITZ ITZ->OH_ITZ CYP3A4 CYP3A4 CYP3A4 Enzyme ITZ->CYP3A4 IC50: 6.1 nM Keto_ITZ Keto-ITZ OH_ITZ->Keto_ITZ CYP3A4 ND_ITZ N-desalkyl-ITZ (Potent Inhibitor) Keto_ITZ->ND_ITZ CYP3A4 ND_ITZ->CYP3A4 IC50: 0.4 nM

Metabolic pathway of Itraconazole and CYP3A4 inhibition by N-desalkyl-itraconazole.

Mechanistic Basis of ND-ITZ Protein Binding

The binding affinity of ND-ITZ to plasma proteins is governed by its extreme lipophilicity. In human plasma, ND-ITZ binds predominantly to two proteins:

  • Human Serum Albumin (HSA): The primary carrier for lipophilic and acidic drugs.

  • Alpha-1-Acid Glycoprotein (AAG): A high-affinity, low-capacity binder for basic and highly lipophilic compounds ()[3].

The Causality of Binding Dynamics: Because AAG is an acute-phase reactant, its systemic concentration fluctuates wildly in response to inflammation, infection, or malignancy. Consequently, the fu​ of ND-ITZ is not a static pharmacokinetic parameter; it is a dynamic variable. A spike in AAG during an active fungal infection will sequester ND-ITZ, lowering its free fraction and temporarily reducing its CYP3A4 inhibitory effect.

Quantitative Data: Binding Affinity and Inhibition Profiles

The table below summarizes the critical parameters for ITZ and its metabolites, highlighting the inverse relationship between protein binding and unbound inhibitory potency (;)[1][2][4].

CompoundFree Fraction ( fu​ )Unbound IC 50​ (CYP3A4)Primary Binding Proteins
Itraconazole (ITZ) 0.036 (3.6%)6.1 nMAlbumin, AAG
Hydroxy-ITZ (OH-ITZ) 0.005 (0.5%)4.6 nMAlbumin, AAG
Keto-ITZ 0.053 (5.3%)7.0 nMAlbumin, AAG
N-desalkyl-ITZ (ND-ITZ) 0.011 - 0.012 (1.1 - 1.2%)0.4 nMAlbumin, AAG

Note: ND-ITZ exhibits an unbound IC 50​ of 0.4 nM, making it roughly 15 times more potent than the parent drug at inhibiting CYP3A4.

Analytical Challenges & Methodologies

Standard Equilibrium Dialysis (ED) frequently fails for "challenging compounds" like ND-ITZ. The extreme lipophilicity causes severe non-specific binding (NSB) to the dialysis membrane and the polystyrene plates. Furthermore, the extended incubation time required to reach equilibrium (often >24 hours for lipophilic drugs) can lead to compound degradation and pH shifts.

To circumvent these artifacts, we rely on two self-validating protocols: Ultracentrifugation and Plasma Dilution Equilibrium Dialysis .

Protocol A: Ultracentrifugation (The Mass-Separation Approach)

This method abandons membranes entirely, relying on centrifugal force to separate the heavy protein-drug complexes from the aqueous unbound drug[1].

Step-by-Step Methodology:

  • Sample Preparation: Spike pooled human plasma with ND-ITZ to achieve clinically relevant concentrations (e.g., 50 nM and 500 nM).

  • Equilibration: Incubate the spiked plasma in a water bath at 37°C with 5% CO 2​ for 30 minutes to establish physiological binding equilibrium.

  • Ultracentrifugation: Transfer 1.0 mL aliquots into thick-walled polycarbonate tubes. Centrifuge using a fixed-angle rotor (e.g., Beckman TLA-100) at 436,000 × g (approx. 100,000 rpm) for 4 hours at 37°C.

    • Causality: This specific g-force is required to completely pellet HSA and AAG without causing thermal degradation of the metabolite.

  • Extraction: Carefully aspirate 50 µL of the protein-free supernatant from the top layer. Extract the analyte using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE).

  • LC-MS/MS Quantification: Reconstitute and inject into an LC-MS/MS system.

  • Self-Validation & QC (Mass Balance): Resuspend the protein pellet and quantify the bound ND-ITZ. The sum of the supernatant and pellet concentrations must equal 85% of the initial spiked concentration to rule out NSB to the centrifuge tube.

  • Calculation: fu​=Ctotal_spiked​Csupernatant​​

Protocol B: Equilibrium Dialysis with Plasma Dilution

For high-throughput screening, ED can be salvaged by diluting the plasma. Dilution lowers the protein concentration, which forces an equilibrium shift, increasing the free fraction of ND-ITZ to a level easily quantifiable by LC-MS/MS, while simultaneously reducing the time to equilibrium ()[3].

Workflow Step1 1. Plasma Collection & Dilution (10-fold in PBS) Step2 2. Spike with ND-ITZ (Target Concentration) Step1->Step2 Step3 3. Equilibrium Dialysis (RED Device, 37°C, 5% CO2, 6h) Step2->Step3 Step4 4. Matrix Matching & LC-MS/MS Quantification Step3->Step4 Step5 5. Calculate Diluted fu & Extrapolate to Undiluted fu Step4->Step5

Workflow for determining ND-ITZ free fraction using plasma dilution and equilibrium dialysis.

Step-by-Step Methodology:

  • Plasma Dilution: Dilute human plasma 10-fold ( D=10 ) using isotonic phosphate-buffered saline (PBS, pH 7.4).

  • Spiking: Spike the diluted plasma with ND-ITZ (e.g., 100 nM).

  • Dialysis: Load 300 µL of the spiked diluted plasma into the donor chamber of a Rapid Equilibrium Dialysis (RED) device. Load 500 µL of blank PBS into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) in a 5% CO 2​ incubator for 6 hours.

    • Causality: The 5% CO 2​ environment prevents the plasma pH from drifting upward (which would artificially alter the ionization state and binding affinity of ND-ITZ).

  • Matrix Matching (Critical QC Step): To prevent differential ionization suppression in the mass spectrometer, transfer equal volumes of donor and receiver samples to a new plate. Add blank PBS to the donor samples and blank diluted plasma to the receiver samples.

  • Quantification & Extrapolation: Quantify via LC-MS/MS to find the diluted free fraction ( fu,dil​ ). Extrapolate the true, undiluted free fraction ( fu​ ) using the dilution equation:

    fu​=D−(D−1)fu,dil​fu,dil​​

Implications for Drug Development

The accurate quantification of ND-ITZ binding affinity is not merely an academic exercise. Regulatory agencies (FDA, EMA) require rigorous PBPK modeling for CYP3A4 inhibitors. If a developer uses the parent drug's IC 50​ (6.1 nM) and ignores the highly potent ND-ITZ metabolite (IC 50​ 0.4 nM)[2], or if they underestimate the fu​ of ND-ITZ due to non-specific binding artifacts in standard assays, the resulting PBPK model will severely under-predict the clinical DDI risk. Employing robust methodologies like ultracentrifugation or plasma dilution ensures the scientific integrity of these predictive models.

References

  • Templeton, I., Thummel, K. E., Kharasch, E. D., et al. (2008). "Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo." Clinical Pharmacology & Therapeutics, 83(1), 77–85. URL:[Link]

  • Riccardi, K., Cawley, S., Yates, P. D., & Di, L. (2015). "Plasma Protein Binding of Challenging Compounds." Journal of Pharmaceutical Sciences, 104(8), 2627-2636. URL:[Link]

  • National Center for Biotechnology Information. "Itraconazole." PubChem Compound Summary for CID 55283. URL:[Link]

Sources

The Unseen Player: A Technical Guide to the Toxicity and Safety Profile of N-desalkyl Itraconazole

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond the Parent Compound

In the landscape of pharmaceutical development and clinical pharmacology, the journey of a drug through the body is as critical as its initial therapeutic action. Itraconazole, a stalwart in the arsenal of antifungal agents, is no exception. Its efficacy is well-documented, but a complete understanding of its safety profile necessitates a deep dive into the bioactivity of its metabolic byproducts. This guide focuses on a pivotal, yet often overlooked, metabolite: N-desalkyl itraconazole (ND-ITZ). While the parent drug's toxicity has been the subject of numerous studies, ND-ITZ emerges as a significant contributor to the overall safety equation, primarily through its potent enzymatic interactions. This document provides a comprehensive, research-oriented exploration of the known and yet-to-be-defined aspects of ND-ITZ's toxicity and safety profile, designed for professionals dedicated to advancing drug safety and efficacy.

The Metabolic Genesis of N-desalkyl Itraconazole

Itraconazole (ITZ) undergoes extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This biotransformation process yields several metabolites, including the pharmacologically active hydroxy-itraconazole (OH-ITZ), keto-itraconazole (KT-ITZ), and the subject of this guide, N-desalkyl itraconazole (ND-ITZ).[2][3] The formation of ND-ITZ is a crucial metabolic step, and its presence in the plasma of patients undergoing itraconazole therapy is well-established.[4][5]

The metabolic pathway leading to ND-ITZ is a testament to the complexity of drug metabolism. Understanding this pathway is fundamental to appreciating the subsequent toxicological implications.

ITZ Itraconazole (ITZ) CYP3A4 CYP3A4 ITZ->CYP3A4 OH_ITZ Hydroxy-Itraconazole (OH-ITZ) KT_ITZ Keto-Itraconazole (KT-ITZ) OH_ITZ->KT_ITZ Oxidation via CYP3A4 ND_ITZ N-desalkyl Itraconazole (ND-ITZ) CYP3A4->OH_ITZ Hydroxylation CYP3A4->ND_ITZ N-dealkylation cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment Hepatocytes Primary Human Hepatocytes ND_ITZ N-desalkyl ITZ Hepatocytes->ND_ITZ Treatment ITZ Itraconazole (Control) Hepatocytes->ITZ Treatment Vehicle Vehicle (Control) Hepatocytes->Vehicle Treatment LDH LDH Assay ND_ITZ->LDH Analysis MTT MTT Assay ND_ITZ->MTT Analysis ATP ATP Assay ND_ITZ->ATP Analysis ITZ->LDH Analysis ITZ->MTT Analysis ITZ->ATP Analysis Vehicle->LDH Analysis Vehicle->MTT Analysis Vehicle->ATP Analysis

Caption: Workflow for in vitro hepatotoxicity assessment.

In Vitro Cardiotoxicity Assessment

Objective: To evaluate the direct effects of N-desalkyl itraconazole on cardiomyocyte function.

Methodology:

  • Cell Culture: Utilize human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Compound Exposure: Expose hiPSC-CMs to varying concentrations of N-desalkyl itraconazole and itraconazole.

  • Functional Assays:

    • Contractility Assay: Use video microscopy and motion vector analysis to assess changes in cardiomyocyte contraction and relaxation.

    • Electrophysiology Assay: Employ multi-electrode arrays (MEAs) to measure changes in field potential duration and beat rate.

  • Data Analysis: Analyze the data to identify any negative inotropic or pro-arrhythmic effects of N-desalkyl itraconazole.

Clinical Implications and Risk Management

The current understanding of N-desalkyl itraconazole's safety profile has direct implications for clinical practice:

  • Drug-Drug Interaction Management: The potent CYP3A4 inhibition by ND-ITZ necessitates heightened vigilance for potential DDIs when itraconazole is prescribed.

  • Therapeutic Drug Monitoring (TDM): While TDM for itraconazole typically measures the parent drug and the active metabolite hydroxy-itraconazole, understanding the accumulation of ND-ITZ could provide a more complete picture of DDI risk. [6]* Future Research: Further studies are crucial to determine if ND-ITZ contributes to the observed organ toxicities of itraconazole. This knowledge could inform the development of safer antifungal agents with more favorable metabolic profiles.

Conclusion

N-desalkyl itraconazole is a clinically relevant metabolite of itraconazole that plays a pivotal role in its safety profile. Its primary established toxicity is potent CYP3A4 inhibition, which carries a significant risk of drug-drug interactions. The direct contribution of N-desalkyl itraconazole to the known hepatotoxicity and cardiotoxicity of the parent drug remains an important and unresolved question. Future research employing targeted in vitro and in vivo models is essential to fully elucidate the toxicological properties of this metabolite. For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profiles of all major metabolites, including N-desalkyl itraconazole, is paramount to ensuring patient safety and optimizing therapeutic outcomes.

References

  • Itraconazole | C35H38Cl2N8O4 | CID 55283 - PubChem - NIH.

  • Itraconazole - StatPearls - NCBI Bookshelf - NIH.

  • Effects of Cytochrome P450 Inhibitors on Itraconazole and Fluconazole Induced Cytotoxicity in Hepatocytes - PMC.

  • Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed - NIH.

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo - PMC - NIH.

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PubMed.

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo - ResearchGate.

  • The Many Faces of Itraconazole Cardiac Toxicity - PMC.

  • Itraconazole - Wikipedia.

  • N-Desalkyl Itraconazole - Safety Data Sheet - ChemicalBook.

  • Toxicodynamics of Itraconazole: Implications for Therapeutic Drug Monitoring | Clinical Infectious Diseases | Oxford Academic.

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo - SciSpace.

  • role of itraconazole metabolites in cyp3a4 inhibition - Semantic Scholar.

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC.

  • Itraconazole- and fluconazole-induced toxicity in rat hepatocytes: A comparative in vitro study - ResearchGate.

  • Itraconazole - LiverTox - NCBI Bookshelf - NIH.

  • Data sheet – Itrazole - Medsafe.

  • What is the toxic dose of itraconazole? - Dr.Oracle.

  • Cardiac Toxicity of Azole Antifungals - SCIRP.

  • N-Desalkyl Itraconazole | CAS 89848-41-9 - Veeprho.

  • Safety Data Sheet - Cayman Chemical.

  • Hepatotoxicity induced by antifungal drugs itraconazole and fluconazole in rats: A comparative in vivo study - ResearchGate.

  • Cardiotoxicity with Itraconazole - PubMed.

  • Itraconazole- And Fluconazole-Induced Toxicity in Rat Hepatocytes: A Comparative in Vitro Study - PubMed.

  • Trough concentration of itraconazole and its relationship with efficacy and safety: a systematic review and meta-analysis.

  • Cardiotoxicity with Itraconazole - PMC - NIH.

  • Life-Threatening Heart Failure Associated With Itraconazole | Patient Care Online.

  • Is oral itraconazole (antifungal medication) safe to use in patients with fatty liver disease and elevated Liver Function Tests (LFTs)? - Dr.Oracle.

  • Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - Brieflands.

Sources

Methodological & Application

High-Throughput LC-MS/MS Quantification of N-Desalkyl Itraconazole and Its Precursors in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itraconazole (ITZ) is a triazole antifungal agent notorious for its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. While therapeutic drug monitoring (TDM) historically focused on the parent drug and its primary metabolite, hydroxy-itraconazole (OH-ITZ), recent pharmacokinetic models emphasize the necessity of quantifying downstream metabolites. N-desalkyl itraconazole (ND-ITZ) , despite circulating at lower concentrations, actively contributes to in vivo CYP3A4 inhibition[1].

This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the simultaneous quantification of ITZ, OH-ITZ, Keto-ITZ, and ND-ITZ. By leveraging Solid-Supported Liquid Extraction (SLE), this protocol eliminates the severe matrix effects commonly associated with lipophilic drug extraction, ensuring robust and reproducible quantification suitable for complex drug-drug interaction (DDI) clinical studies[2].

Scientific Context & Causality: The Role of ND-ITZ

ITZ undergoes extensive, sequential metabolism by CYP3A4 in the liver. The pathway proceeds from ITZ to OH-ITZ, followed by oxidation to Keto-ITZ, and finally N-dealkylation to yield ND-ITZ[1]. Because all these metabolites retain varying degrees of affinity for the CYP3A4 active site, failing to quantify ND-ITZ leads to a systematic under-prediction of ITZ-induced DDIs.

Metabolism ITZ Itraconazole (ITZ) m/z 706.05 OH_ITZ Hydroxy-ITZ (OH-ITZ) m/z 721.15 ITZ->OH_ITZ CYP3A4 Hydroxylation KETO_ITZ Keto-ITZ m/z 719.10 OH_ITZ->KETO_ITZ CYP3A4 Oxidation ND_ITZ N-desalkyl-ITZ (ND-ITZ) m/z 649.10 KETO_ITZ->ND_ITZ CYP3A4 N-dealkylation

CYP3A4-mediated metabolic pathway of Itraconazole to N-desalkyl itraconazole.

Analytical Strategy: Overcoming Bioanalytical Challenges

As a Senior Application Scientist, designing an assay for these analytes requires addressing two fundamental physicochemical hurdles: extreme lipophilicity (ITZ logP ~5.6) and high non-specific binding.

  • Extraction Causality (Why SLE?): Standard protein precipitation (PPT) is insufficient for ND-ITZ quantification at low limits (e.g., 0.4 ng/mL). PPT leaves residual phospholipids that cause severe ion suppression in the MS source. We utilize Solid-Supported Liquid Extraction (SLE) . By loading the aqueous plasma onto a diatomaceous earth sorbent and eluting with a non-polar solvent mixture (MTBE/Hexane), polar endogenous phospholipids are trapped on the sorbent. This yields a matrix factor near 1.0 (indicating zero ion suppression) and recoveries >97%[2].

  • Chromatographic Causality (Mitigating Carryover): ITZ and its metabolites are notorious for column carryover due to their affinity for stationary phase silanols and stainless-steel tubing[3]. To build a self-validating system, the LC gradient must incorporate a "sawtooth" high-organic wash step (95% Acetonitrile/Isopropanol) post-elution to strip residual analyte before the next injection.

  • Mass Spectrometry Causality: ND-ITZ quantification relies on the specific cleavage of the triazolone ring. The precursor [M+H]+ at m/z 649.10 fragments reliably to a high-abundance product ion at m/z 376.15, providing the signal-to-noise ratio required for sub-ng/mL detection[4].

Experimental Protocol: Step-by-Step Workflow

Workflow Step1 1. Aliquot Plasma (150 µL) Add ITZ-d9 Internal Standard Step2 2. Pre-treatment Dilute 1:1 with LC-MS Grade Water Step1->Step2 Step3 3. SLE Loading Apply to SLE Cartridge & Wait 5 min Step2->Step3 Step4 4. Elution Elute with MTBE/Hexane (50:50, v/v) Step3->Step4 Step5 5. Evaporation & Reconstitution Dry under N2 (40°C), Reconstitute Step4->Step5 Step6 6. LC-MS/MS Analysis ESI+ MRM Mode Acquisition Step5->Step6

Solid-Supported Liquid Extraction (SLE) and LC-MS/MS workflow for ND-ITZ quantification.

Reagent and Standard Preparation
  • Calibration Standards: Prepare working solutions of ND-ITZ, Keto-ITZ, OH-ITZ, and ITZ in 50% Acetonitrile. Spike into blank human plasma to create a calibration curve (0.4 to 200 ng/mL for ND-ITZ/Keto-ITZ; 5 to 2500 ng/mL for ITZ/OH-ITZ).

  • Quality Controls (QCs): Prepare QCs at LLOQ, Low, Mid, and High levels to ensure the assay acts as a self-validating system during every run.

  • Internal Standard (IS): Prepare ITZ-d9 at 50 ng/mL in 50% Acetonitrile.

Solid-Supported Liquid Extraction (SLE)
  • Aliquot: Transfer 150 µL of plasma (samples, standards, or QCs) into a 96-well plate.

  • IS Addition: Add 20 µL of the ITZ-d9 IS working solution to all wells (except double blanks).

  • Pre-treatment: Add 150 µL of LC-MS grade water to each well. Vortex for 3 minutes to disrupt protein binding.

  • Loading: Transfer the diluted samples (320 µL total) onto a 400 µL capacity SLE 96-well plate. Apply a brief pulse of positive pressure (1-2 psi) to initiate loading.

  • Equilibration: Allow the plate to stand for 5 minutes. Scientific rationale: This allows the aqueous sample to fully partition into the porous diatomaceous earth network.

  • Elution: Add 1.0 mL of Methyl tert-butyl ether (MTBE) / Hexane (50:50, v/v) to each well. Allow to flow under gravity for 5 minutes, collecting the eluate in a clean collection plate. Apply positive pressure (5 psi) to expel the remaining solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 150 µL of Mobile Phase A/B (50:50, v/v) and vortex for 5 minutes.

LC-MS/MS Instrument Parameters
  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size (maintained at 40°C).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 40% B

    • 0.5 - 2.5 min: Linear ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Critical for carryover mitigation)

    • 3.5 - 3.6 min: Return to 40% B

    • 3.6 - 4.5 min: Re-equilibration

  • Injection Volume: 5 µL.

Quantitative Data & Method Validation

The method must be validated according to FDA/EMA bioanalytical guidelines, ensuring trustworthiness through rigorous QC checks[2][3].

Table 1: Mass Spectrometry MRM Transitions (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
ITZ 706.05393.055038
OH-ITZ 721.15408.155037
Keto-ITZ 719.10406.105037
ND-ITZ 649.10376.155031
ITZ-d9 (IS) 714.25401.155036

Note: Source temperature set to 350°C. Data adapted from optimized clinical setups[4].

Table 2: Summary of Method Validation Parameters
ParameterITZ & OH-ITZKeto-ITZ & ND-ITZAcceptance Criteria
Calibration Range 5.0 – 2500 ng/mL0.4 – 200 ng/mLR² ≥ 0.99
LLOQ 5.0 ng/mL0.4 ng/mLS/N > 10, Precision ≤ 20%
Intra-day Precision (CV%) 2.1% – 6.4%3.5% – 8.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy 94.2% – 106.5%92.8% – 108.1%85% – 115%
Extraction Recovery (SLE) 97.4% (ITZ)102.3% (ND-ITZ)Consistent across levels
Matrix Factor (IS-normalized) 0.98 – 1.020.97 – 1.04~1.0 (No ion suppression)

Validation data demonstrates that SLE effectively neutralizes matrix effects, ensuring the self-validating integrity of the assay across the entire clinical concentration range[2].

References

  • Imoto, Y., Mino, Y., Naito, T., Ono, T., & Kawakami, J. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. BMC Pharmacology and Toxicology.[Link]

  • Liang, X., Van Parys, M., Ding, X., Zeng, N., Bi, L., Dorshort, D., McKnight, J., Milanowski, D., Mao, J., Chen, Y., Ware, J. A., Dean, B., Hop, C. E., & Deng, Y. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. Journal of Chromatography B.[Link]

  • Templeton, I., Thummel, K. E., Kharasch, E. D., et al. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. Clinical Pharmacology & Therapeutics.[Link]

  • Krug, S., Coutinho, A. L., Polli, J. E., & Kane, M. A. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis.[Link]

Sources

Comprehensive Guide to the Extraction of N-desalkyl Itraconazole and Related Metabolites from Human Serum for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide with validated protocols for the extraction of N-desalkyl itraconazole (ND-ITZ) and other major metabolites from human serum. Itraconazole (ITZ) is a broad-spectrum antifungal agent whose clinical efficacy and potential for drug-drug interactions necessitate Therapeutic Drug Monitoring (TDM). The accurate quantification of ITZ and its metabolites, including the pharmacologically active hydroxy-itraconazole (OH-ITZ) and the lesser-studied ND-ITZ and keto-itraconazole (KT-ITZ), is critical. We present and compare three robust extraction methodologies: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Solid-Supported Liquid Extraction (SLE). Each protocol is detailed with step-by-step instructions, an explanation of the underlying scientific principles, and performance characteristics to guide researchers in selecting the optimal method for their analytical needs, from high-throughput screening to in-depth pharmacokinetic studies.

Introduction: The Rationale for Metabolite-Specific Monitoring

Itraconazole is a widely used triazole antifungal agent for treating and preventing serious fungal infections, particularly in immunocompromised patients[1][2]. Its clinical use is complicated by significant inter-patient pharmacokinetic variability, which can lead to sub-therapeutic levels and treatment failure or elevated concentrations and toxicity[1][3]. ITZ is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into several metabolites[4][5]. The major active metabolite is hydroxy-itraconazole (OH-ITZ), which also possesses antifungal properties[4]. Other significant metabolites include keto-itraconazole (KT-ITZ) and N-desalkyl itraconazole (ND-ITZ)[5][6].

The monitoring of not just the parent drug but also its key metabolites is crucial for several reasons:

  • Pharmacological Activity: OH-ITZ contributes to the overall antifungal effect.

  • CYP3A4 Inhibition: ITZ, OH-ITZ, and KT-ITZ are known inhibitors of CYP3A4, creating a high potential for drug-drug interactions[2][4][5].

  • Understanding Metabolism: The profile of metabolites like ND-ITZ can provide deeper insights into an individual's metabolic pathways and potential pharmacokinetic peculiarities, although its pharmacokinetics remain largely under-investigated due to a historical lack of reliable analytical methods[6].

Given this complexity, robust and reliable bioanalytical methods are essential for extracting these compounds from complex biological matrices like serum. This guide focuses on providing detailed, field-proven protocols for the efficient extraction of ND-ITZ and its related compounds, paving the way for accurate downstream analysis, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Selecting an Appropriate Extraction Strategy

The choice of extraction method is a critical decision that balances throughput, cost, required sample purity, and desired analytical sensitivity. The three most common and effective techniques for itraconazole and its metabolites are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Solid-Supported Liquid Extraction (SLE).

Method Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate proteins, releasing analytes into the supernatant.[5]Fast, simple, low cost, high-throughput.[3][7]Less clean extract, potential for significant matrix effects, lower sensitivity.[8]High-throughput screening, large clinical studies.
Solid-Phase Extraction (SPE) Differential partitioning of analytes between a solid sorbent and a liquid phase. Involves conditioning, loading, washing, and eluting.[9]High purity extracts, reduced matrix effects, increased sensitivity, potential for analyte concentration.More complex, time-consuming, higher cost per sample, requires method development.[10]Detailed pharmacokinetic studies, low-level quantification.
Solid-Supported Liquid Extraction (SLE) A variation of LLE where the aqueous sample is adsorbed onto an inert solid support. Analytes are eluted with a water-immiscible organic solvent.[11]High recovery, clean extracts, easily automated (96-well format), simpler than traditional LLE.[12]Higher cost than PPT, requires specific consumables.Automated high-throughput analysis requiring cleaner samples than PPT.

Protocol 1: High-Throughput Protein Precipitation (PPT)

PPT is the most straightforward method for sample preparation. The addition of cold acetonitrile causes proteins in the serum to rapidly denature and precipitate, releasing the bound and unbound analytes into the solvent. The inclusion of an acid, such as formic acid, can further enhance protein precipitation and improve the stability and recovery of certain analytes.[10]

Workflow for Protein Precipitation

Start 1. Aliquot Serum (e.g., 100 µL) AddIS 2. Add Internal Standard (IS) Start->AddIS AddSolvent 3. Add 400 µL Acetonitrile (+/- 0.5% Formic Acid) AddIS->AddSolvent Vortex 4. Vortex (1 min) AddSolvent->Vortex Centrifuge 5. Centrifuge (3500 rpm, 5 min) Vortex->Centrifuge Transfer 6. Transfer Supernatant Centrifuge->Transfer Process 7. Evaporate & Reconstitute Transfer->Process End Inject into LC-MS/MS Process->End

Fig. 1: Protein Precipitation Workflow.
Step-by-Step Methodology
  • Sample Aliquoting: Pipette 100 µL of serum sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube or a 96-well deep-well plate.[10]

  • Internal Standard (IS) Addition: Add 50 µL of the working internal standard solution (e.g., a deuterated analog like ITZ-D5 in methanol) to each tube/well.

  • Precipitation: Add 400 µL of cold (4°C) acetonitrile containing 0.5% formic acid.[10] The 4:1 ratio of solvent to sample is critical for efficient protein removal.

  • Mixing: Vortex the samples vigorously for 1 minute to ensure complete mixing and protein denaturation.[10]

  • Centrifugation: Centrifuge the samples at 3,500 rpm for 5 minutes to pellet the precipitated proteins.[10]

  • Supernatant Transfer: Carefully transfer approximately 400 µL of the clear supernatant to a new set of tubes or a clean collection plate, being careful not to disturb the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at approximately 45°C. This step concentrates the analytes and removes the extraction solvent.[10]

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of a mobile-phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex briefly to ensure the analytes are fully dissolved.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: High-Purity Solid-Phase Extraction (SPE)

SPE provides a much cleaner sample by using a solid sorbent to selectively retain the analytes of interest while matrix components like salts and phospholipids are washed away. For hydrophobic compounds like itraconazole and its metabolites, a reversed-phase sorbent (e.g., C8 or a hydrophilic-lipophilic balance, HLB) is ideal.

Workflow for Solid-Phase Extraction

Start 1. Pre-treat Serum (Add IS & Acid) Load 3. Load Sample Start->Load Condition 2. Condition Cartridge (Methanol, then Water) Condition->Load Wash 4. Wash Cartridge (e.g., HPLC-grade Water) Load->Wash Elute 5. Elute Analytes (Methanol) Wash->Elute Process 6. Evaporate & Reconstitute Elute->Process End Inject into LC-MS/MS Process->End

Fig. 2: Solid-Phase Extraction Workflow.
Step-by-Step Methodology
  • Sample Pre-treatment: In a polypropylene tube, mix 300 µL of serum with 50 µL of the internal standard working solution. Add 50 µL of 50% orthophosphoric acid and vortex for 30 seconds.[9] Acidification helps to disrupt protein binding and ensures the analytes are in a suitable ionic state for retention.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of HPLC-grade water.[9] This activates the sorbent and prepares it for the aqueous sample. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 1 mL of HPLC-grade water to remove salts and other polar interferences.[9]

  • Elution: Elute the analytes (ITZ, OH-ITZ, ND-ITZ, etc.) from the cartridge with 1 mL of methanol into a clean collection tube. A second 1 mL elution may be performed to ensure complete recovery.[9]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 50°C. Reconstitute the residue in 300 µL of mobile phase.[9]

  • Analysis: The purified, concentrated sample is ready for injection.

Protocol 3: Automated Solid-Supported Liquid Extraction (SLE)

SLE streamlines traditional LLE into a format that is fully compatible with 96-well plate automation. The aqueous serum sample is loaded onto a well containing a diatomaceous earth sorbent. The sample disperses over the large surface area, effectively becoming immobilized. A water-immiscible organic solvent is then passed through the sorbent bed, partitioning the analytes into the organic phase while leaving behind polar interferences like proteins, salts, and phospholipids.

Workflow for Solid-Supported Liquid Extraction

Start 1. Pre-treat Serum (Add IS) Load 2. Load Sample onto SLE Plate Start->Load Wait 3. Wait 5 min (Adsorption) Load->Wait Elute 4. Elute with Organic Solvent (e.g., MTBE) Wait->Elute Process 5. Evaporate & Reconstitute Elute->Process End Inject into LC-MS/MS Process->End

Fig. 3: Solid-Supported Liquid Extraction Workflow.
Step-by-Step Methodology
  • Sample Pre-treatment: In a 96-well plate, mix 150 µL of serum with the appropriate amount of internal standard.[11]

  • Sample Loading: Load the pre-treated sample onto an SLE plate (e.g., Isolute SLE+).

  • Adsorption: Allow the sample to adsorb onto the sorbent for approximately 5 minutes.

  • Elution: Apply the elution solvent (e.g., methyl tert-butyl ether, MTBE) and collect the eluate in a clean 96-well collection plate. This step is typically driven by gravity or a light vacuum.

  • Evaporation & Reconstitution: Dry down the eluate under nitrogen and reconstitute in a suitable mobile phase.[11]

  • Analysis: The samples are ready for high-throughput LC-MS/MS analysis.

Performance Characteristics and Validation

A robust extraction protocol must yield consistent and reliable results. Key performance metrics include recovery, matrix effects, and linearity. The following table summarizes typical performance data for the simultaneous analysis of ITZ and its metabolites, including ND-ITZ, based on published, validated methods.

Parameter Protein Precipitation Solid-Supported Liquid Extraction
Linearity Range (ND-ITZ) 1 - 100 ng/mL[5][6]0.4 - 200 ng/mL[11][12]
Linearity Range (ITZ/OH-ITZ) 15 - 1500 ng/mL[5][6]5 - 2500 ng/mL[11][12]
Mean Recovery % (ND-ITZ) ~90-102%[6]~102%[11]
Matrix Effect Minimal (99.1-102.7%)[6]Minimal (Factor close to 1.0)[12]
Intra/Inter-day Precision (%RSD) < 4.5%[6]Within acceptance criteria (<15%)[11]
Intra/Inter-day Accuracy (%) 94.1 - 106.7%[6]Within acceptance criteria (85-115%)[11]

Note: Performance of SPE is generally comparable to or better than SLE in terms of recovery and matrix effect reduction, though specific values depend heavily on the optimization of the wash and elution steps.

Conclusion

The accurate measurement of N-desalkyl itraconazole and other key metabolites from serum is essential for advancing our understanding of itraconazole's complex pharmacology and for effective therapeutic drug monitoring. This guide provides three distinct, validated protocols to meet varying laboratory needs.

  • Protein Precipitation is an excellent choice for rapid, high-throughput applications where ultimate sensitivity is not the primary concern.

  • Solid-Phase Extraction offers the highest sample purity, making it the gold standard for methods requiring low detection limits and minimal matrix interference.

  • Solid-Supported Liquid Extraction provides a modern, automatable solution that balances the cleanliness of liquid-liquid extraction with the throughput of 96-well plate formats.

By understanding the principles and practical steps of each method, researchers and drug development professionals can confidently select and implement the most appropriate extraction strategy to achieve reliable and accurate quantification of itraconazole and its full spectrum of metabolites.

References

  • Anil. K. Patni et al. (2010). A validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Der Pharmacia Lettre, 2(2): 41-53. [Link]

  • Purkins, L. et al. (2005). Clinical pharmacokinetic monitoring of itraconazole is warranted in only a subset of patients. Therapeutic Drug Monitoring, 27(3), 329-335. [Link]

  • The AFWG. (n.d.). Itraconazole: A Quick Guide for Clinicians. Aspergillus & Aspergillosis Website. [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). Shimadzu Application Note. [Link]

  • Johns Hopkins ABX Guide. (2025). Itraconazole. Johns Hopkins Medicine. [Link]

  • Vogeser, M., & Spohrer, U. (2006). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry, 52(4), 771-774. [Link]

  • Patil, S. K., & Rajagopal, S. (2009). Bioanalytical methods for the determination of itraconazole and hydroxyitraconazole: overview from clinical pharmacology, pharmacokinetic, pharmacodynamic and metabolism perspectives. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1087-1098. [Link]

  • Eurofins-Viracor. (n.d.). Itraconazole LC MSMS. Eurofins-Viracor Clinical Diagnostics. [Link]

  • Conner, M. M. et al. (2020). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis, 189, 113470. [Link]

  • Miyajima, T. et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Miyajima, T. et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. PMC. [Link]

  • Liang, X. et al. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Liang, X. et al. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. Journal of Chromatography B, 1020, 111-119. [Link]

Sources

Synthesis and Characterization of N-Desalkyl Itraconazole Reference Standards: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent that is uniquely recognized for its secondary pharmacological ability to inhibit the Hedgehog (Hh) signaling pathway and angiogenesis[1]. In vivo, ITZ undergoes extensive and complex hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This biotransformation yields three major circulating, pharmacologically active metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ)[2].

ND-ITZ (CAS No. 89848-41-9) is generated via the oxidative N-dealkylation of the sec-butyl group located on the triazolone ring[2]. Because ND-ITZ retains the core triazole-dioxolane pharmacophore, it acts as a potent competitive inhibitor of CYP3A4, significantly contributing to the complex drug-drug interactions (DDIs) associated with ITZ therapy[2]. Furthermore, ND-ITZ is a critical process impurity and degradation product that must be strictly monitored during the manufacturing of the ITZ Active Pharmaceutical Ingredient (API)[]. To comply with ICH Q3A/Q3B regulatory guidelines, pharmaceutical laboratories require high-purity (>95%) ND-ITZ reference standards for accurate chromatographic quantification, pharmacokinetic (PK) profiling, and assay validation.

Retrosynthetic Strategy & Mechanistic Causality

The commercial synthesis of ITZ converges via the etherification of a highly substituted phenol with a stereochemically defined dioxolane intermediate[1][]. For the synthesis of the ND-ITZ reference standard, we adopt a modified convergent approach that deliberately omits the final N-alkylation step:

  • Dioxolane Electrophile: cis-[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate. Utilizing the tosylate leaving group preserves the critical cis stereochemistry of the dioxolane ring during the nucleophilic substitution[1].

  • Phenolic Nucleophile: 4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. By bypassing the traditional N-alkylation with 2-bromobutane, we preserve the unsubstituted triazolone N-H[].

  • Causality in Regioselective Coupling: A primary synthetic challenge is the potential for competing N-alkylation at the triazolone ring versus the desired O-alkylation at the phenol. By utilizing anhydrous Potassium Carbonate (K₂CO₃) in Dimethyl Sulfoxide (DMSO) at 80 °C, we exploit Hard-Soft Acid-Base (HSAB) principles. The phenoxide is a "harder" and sterically more accessible nucleophile compared to the delocalized, "softer" triazolone nitrogen. DMSO selectively solvates the potassium cation, rendering the phenoxide highly reactive and driving regioselective O-alkylation.

Visualizing Pathways and Workflows

G ITZ Itraconazole (ITZ) OH_ITZ Hydroxy-ITZ (Active) ITZ->OH_ITZ CYP3A4 Oxidation ND_ITZ N-Desalkyl-ITZ (Active Impurity) ITZ->ND_ITZ CYP3A4 N-Dealkylation CYP3A4 CYP3A4 Enzyme ITZ->CYP3A4 Inhibits Keto_ITZ Keto-ITZ (Active) OH_ITZ->Keto_ITZ CYP3A4 Oxidation OH_ITZ->CYP3A4 Inhibits Keto_ITZ->CYP3A4 Inhibits ND_ITZ->CYP3A4 Inhibits

Metabolic pathway of Itraconazole demonstrating the generation of N-desalkyl itraconazole.

G A 1-(4-Methoxyphenyl)piperazine + 1-Chloro-4-nitrobenzene B 1-(4-Methoxyphenyl)-4- (4-nitrophenyl)piperazine A->B SNAr C Aniline Intermediate (Reduction) B->C Pd/C, H2 D Triazolone Formation (Phenyl carbamate / Hydrazine) C->D Cyclization E Demethylation (BBr3) -> Phenol Precursor D->E Ether Cleavage G O-Alkylation (K2CO3, DMSO, 80°C) E->G Nucleophile F cis-Dioxolane Tosylate (Electrophile) F->G Electrophile H N-Desalkyl Itraconazole (Reference Standard) G->H Purification

Convergent synthetic workflow for the preparation of N-desalkyl itraconazole reference standards.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Unalkylated Phenol Precursor
  • SₙAr Coupling: Dissolve 1-(4-methoxyphenyl)piperazine (1.0 eq) and 1-chloro-4-nitrobenzene (1.1 eq) in anhydrous DMSO. Add K₂CO₃ (2.0 eq) and heat to 100 °C for 12 hours. Quench with ice water, filter the precipitate, and recrystallize from ethanol to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.

  • Reduction: Suspend the nitro intermediate in a mixture of THF/Methanol (1:1). Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 6 hours. Filter through a Celite pad to remove the catalyst and concentrate in vacuo to yield the aniline intermediate.

  • Triazolone Cyclization: React the aniline with phenyl chloroformate in pyridine at 0 °C to form the phenyl carbamate. Subsequently, treat the carbamate with hydrazine hydrate in refluxing 1,4-dioxane to yield the semicarbazide, followed by cyclization with formamidine acetate at 120 °C to afford the methoxy-triazolone intermediate.

  • Demethylation: Dissolve the methoxy-triazolone in anhydrous dichloromethane (DCM) and cool to -78 °C. Slowly add Boron Tribromide (BBr₃, 3.0 eq). Causality: BBr₃ is chosen for its ability to quantitatively cleave aryl methyl ethers via Lewis acid-base complexation without degrading the sensitive piperazine or triazolone moieties. Warm to room temperature and stir for 4 hours. Carefully quench with methanol, neutralize with saturated NaHCO₃, and extract to yield the pure 4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one.

Phase 2: Convergent Etherification (O-Alkylation)
  • Preparation: In a flame-dried, argon-purged flask, dissolve the phenol precursor (1.0 eq) in anhydrous DMSO (10 mL/mmol).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Stir at 40 °C for 30 minutes to ensure complete deprotonation to the phenoxide.

  • Coupling: Add the cis-dioxolane tosylate (1.05 eq)[1]. Elevate the temperature to 80 °C and stir for 12–16 hours. Monitor the reaction via LC-MS to ensure minimal N-alkylation.

  • Workup: Cool the mixture to room temperature and pour into vigorously stirred ice water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Eluent: DCM/MeOH 95:5 to 90:10) to isolate the N-desalkyl itraconazole reference standard.

Quantitative Data & Characterization

To ensure the integrity of the reference standard for regulatory submissions, rigorous analytical characterization is required. Table 1 summarizes the expected analytical profile[4], while Table 2 highlights the comparative pharmacological metrics of ITZ and its metabolites[2].

Table 1: Analytical Characterization Profile for ND-ITZ Reference Standard

ParameterSpecification / Expected Result
Appearance Pale brown to off-white solid
Molecular Formula C₃₁H₃₀Cl₂N₈O₄
Molecular Weight 649.53 g/mol
HRMS (ESI+) m/z calcd for C₃₁H₃₁Cl₂N₈O₄ [M+H]⁺ 649.1845, found ~649.1840
HPLC Purity >98.0% (UV detection at 225 nm)
¹H NMR (CDCl₃) Key Shifts Absence of sec-butyl multiplet (~0.9-1.5 ppm); presence of broad triazolone N-H singlet (~11.5 ppm)

Table 2: Pharmacological & Structural Comparison of ITZ and Metabolites

CompoundStructural Modification (vs. ITZ)CYP3A4 Inhibition (IC₅₀)Pharmacological Status
Itraconazole (ITZ) Parent Drug~6.1 nMActive API
Hydroxy-ITZ Hydroxylation on sec-butyl chain~5.8 nMMajor Active Metabolite
Keto-ITZ Ketone formation on sec-butyl chain~4.2 nMActive Metabolite
N-Desalkyl-ITZ Complete cleavage of sec-butyl chainPotent InhibitorActive Metabolite / Impurity

References

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo Source: PMC - NIH URL
  • Repurposing the Clinically Efficacious Antifungal Agent Itraconazole as an Anticancer Chemotherapeutic Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Novel Tetrazole-Containing Analogues of Itraconazole as Potent Antiangiogenic Agents with Reduced Cytochrome P450 3A4 Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Itraconazole and Impurities Source: BOC Sciences URL

Sources

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification Strategies for N-desalkyl Itraconazole in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Relevance

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent and a well-documented perpetrator of cytochrome P450 3A4 (CYP3A4)-mediated drug-drug interactions (DDIs). While ITZ itself is a potent CYP3A4 inhibitor, its sequential metabolism yields three major circulating metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ)[1].

From a pharmacokinetic and DDI perspective, ND-ITZ is of critical importance. In vitro studies demonstrate that ND-ITZ exhibits an unbound IC50 of 0.4 nM, making it significantly more potent than the parent drug (IC50 = 6.1 nM) or OH-ITZ (IC50 = 4.6 nM) in inhibiting CYP3A4[2]. Consequently, accurate quantification of ND-ITZ is mandatory for robust physiologically based pharmacokinetic (PBPK) modeling and DDI risk assessment[3].

MetabolicPathway ITZ Itraconazole (ITZ) CYP1 CYP3A4 ITZ->CYP1 OH_ITZ Hydroxy-itraconazole (OH-ITZ) CYP2 CYP3A4 OH_ITZ->CYP2 KETO_ITZ Keto-itraconazole (keto-ITZ) CYP3 CYP3A4 KETO_ITZ->CYP3 ND_ITZ N-desalkyl itraconazole (ND-ITZ) CYP1->OH_ITZ CYP2->KETO_ITZ CYP3->ND_ITZ

Fig 1. Sequential CYP3A4-mediated metabolism of itraconazole to N-desalkyl itraconazole.

Analytical Challenges & Causality in Method Design

Quantifying ND-ITZ in human plasma presents unique bioanalytical hurdles:

  • High Lipophilicity & Protein Binding: ND-ITZ is highly lipophilic and >99% bound to plasma proteins. Sample preparation must aggressively disrupt this binding to ensure quantitative recovery.

  • Ultra-Low Circulating Concentrations: ND-ITZ circulates at much lower concentrations than ITZ and OH-ITZ, requiring a Lower Limit of Quantitation (LLOQ) in the sub-ng/mL range (e.g., 0.4 ng/mL)[4].

  • Matrix Effects: Co-eluting endogenous phospholipids from human plasma cause severe ion suppression in positive electrospray ionization (ESI+), which can obliterate the signal at the LLOQ.

While traditional Liquid-Liquid Extraction (LLE) can yield clean extracts, it is prone to emulsion formation. Therefore, Solid-Supported Liquid Extraction (SLE) is the gold standard for achieving near 1.0 matrix factors, while optimized Protein Precipitation (PPT) serves as a high-throughput, fit-for-purpose alternative[5],[6].

Experimental Protocols: Self-Validating Systems

System Suitability and Self-Validation: A bioanalytical assay is only robust if it continuously monitors its own integrity. Both protocols below utilize a stable-isotope-labeled internal standard (ITZ-d9) spiked into the raw plasma prior to any manipulation[6]. This creates a self-validating system: any volumetric discrepancies, extraction inefficiencies, or matrix-induced ion suppression will equally impact the native ND-ITZ and the ITZ-d9, keeping the peak area ratio constant. Furthermore, calculating the Matrix Factor (MF) validates that phospholipid interference has been successfully mitigated[4].

Protocol A: Solid-Supported Liquid Extraction (SLE) - The Gold Standard

Causality: SLE utilizes diatomaceous earth as a high-surface-area support. When an immiscible organic solvent is applied, extraction occurs at the micro-droplet interface, leaving phospholipids and proteins permanently trapped on the sorbent. This eliminates ion suppression, enabling a 0.4 ng/mL LLOQ[5].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 150 µL of human plasma into a 96-well plate.

  • Internal Standard Addition: Add 20 µL of ITZ-d9 working solution (50 ng/mL in 50:50 methanol:water). Vortex at 1200 rpm for 2 minutes to ensure equilibration.

  • Protein Disruption & pH Adjustment: Add 150 µL of 0.5% ammonium hydroxide in water to the plasma. Rationale: Adjusting the pH to alkaline conditions ensures the weakly basic ND-ITZ remains in its neutral, un-ionized state, maximizing its partitioning into the organic extraction solvent.

  • SLE Loading: Transfer the pre-treated sample (320 µL total) onto a 400 µL capacity SLE+ 96-well plate. Apply a gentle vacuum (-2 inHg) for 5 seconds to initiate loading. Allow the sample to absorb and equilibrate for 5 minutes.

  • Elution: Elute the target analytes by applying 2 × 600 µL of Methyl tert-butyl ether (MTBE). Allow gravity flow for 5 minutes, followed by a brief vacuum (-5 inHg) to collect the final drops.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 150 µL of mobile phase (e.g., 40:60 10mM Ammonium Formate : Acetonitrile). Vortex for 5 minutes and inject 5 µL into the LC-MS/MS system.

Protocol B: Optimized Protein Precipitation (PPT) - High-Throughput Alternative

Causality: Standard PPT often fails to remove phospholipids. By using a specific ratio of acidic organic solvent and a high solvent-to-plasma ratio (4:1), protein binding is aggressively disrupted while precipitating the maximum amount of plasma proteins[6].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Spiking: Add 10 µL of ITZ-d9 IS solution.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.5% Formic Acid. Rationale: The acid protonates and disrupts protein-drug complexes, while the cold temperature enhances the rapid aggregation of denatured proteins.

  • Agitation & Centrifugation: Vortex vigorously for 2 minutes. Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 300 µL of the clear supernatant to an autosampler vial.

  • Dilution: Dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

Workflow Plasma Plasma Aliquot (150 µL) Spike Add IS (ITZ-d9) Plasma->Spike Pretreat pH Adjustment (0.5% NH4OH) Spike->Pretreat Extract SLE Extraction (MTBE Elution) Pretreat->Extract Dry Dry & Recon (N2 at 40°C) Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Fig 2. Solid-Supported Liquid Extraction (SLE) workflow for ND-ITZ quantification in human plasma.

Data Presentation & Assay Performance

The LC-MS/MS analysis utilizes positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM). The optimized mass transitions and extraction metrics are summarized below[5],[6].

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Itraconazole (ITZ) 706.05393.05-38
Hydroxy-ITZ (OH-ITZ) 721.15408.15-37
Keto-ITZ (keto-ITZ) 719.10406.10-37
N-desalkyl ITZ (ND-ITZ) 649.10376.15-31
ITZ-d9 (Internal Standard) 714.25401.15-36

Table 2: Performance Comparison: SLE vs. PPT for ND-ITZ and Metabolites

AnalyteSLE Recovery (%)SLE Matrix FactorPPT Recovery (%)LLOQ Achieved (ng/mL)
ITZ 97.41.02~85.05.0
OH-ITZ 112.90.98~88.05.0
keto-ITZ 103.41.01~82.00.4
ND-ITZ 102.30.99~80.00.4

Note: The SLE method demonstrates superior recovery and a Matrix Factor near 1.0, proving the absence of ion suppression and validating the assay's integrity at the 0.4 ng/mL LLOQ[5],[4].

Sources

Measuring N-desalkyl Itraconazole in Biological Matrices: An Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Clinical and Pharmacological Imperative

Itraconazole (ITZ) is a cornerstone of antifungal therapy, widely employed for the treatment and prophylaxis of a variety of fungal infections.[1][2] Its efficacy, however, is complicated by significant inter-individual pharmacokinetic variability.[2][3] Itraconazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to the formation of several metabolites.[4][5][6] Among these are hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ).[5][6][7][8] While OH-ITZ possesses antifungal activity comparable to the parent drug, the pharmacokinetic profiles of other metabolites like ND-ITZ are less understood, yet they contribute to the overall therapeutic and toxicological profile.[7][8][9]

The significant variability in drug levels among patients necessitates therapeutic drug monitoring (TDM) to optimize efficacy and minimize toxicity.[9][10][11] This is particularly crucial for immunocompromised patients who are at a higher risk of both invasive fungal infections and adverse drug reactions.[2] Therefore, the development and validation of robust and reliable analytical methods for the simultaneous quantification of itraconazole and its major metabolites, including N-desalkyl itraconazole, in biological matrices such as plasma, is of paramount importance in a clinical setting.[5]

This comprehensive guide provides a detailed overview of the state-of-the-art methodologies for measuring N-desalkyl itraconazole, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and selectivity.[4][12]

The Metabolic Journey of Itraconazole

The biotransformation of itraconazole is a complex process resulting in multiple metabolites. The primary enzyme responsible for this is CYP3A4.[5][6][13] The formation of N-desalkyl itraconazole occurs alongside other key metabolites, and understanding this pathway is crucial for interpreting analytical results.

Itraconazole_Metabolism Itraconazole Itraconazole (ITZ) CYP3A4 CYP3A4 Itraconazole->CYP3A4 OH_ITZ Hydroxy-ITZ (OH-ITZ) Keto_ITZ Keto-ITZ (Keto-ITZ) ND_ITZ N-desalkyl-ITZ (ND-ITZ) CYP3A4->OH_ITZ Hydroxylation CYP3A4->Keto_ITZ Oxidation CYP3A4->ND_ITZ N-dealkylation

Caption: Metabolic pathway of Itraconazole via CYP3A4.

Analytical Methodologies: The Gold Standard and Alternatives

While older methods like high-performance liquid chromatography with UV (HPLC-UV) or fluorescence detection have been used, they often lack the selectivity required to differentiate between the parent drug and its various metabolites.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the superior technique due to its exceptional specificity and sensitivity, allowing for the simultaneous quantification of itraconazole and its metabolites, including N-desalkyl itraconazole, even at low concentrations.[5][12][14]

The Power of LC-MS/MS

The principle of LC-MS/MS involves three key stages:

  • Chromatographic Separation (LC): The biological sample extract is injected into a high-performance liquid chromatography system. The different compounds in the mixture (itraconazole, its metabolites, and other endogenous components) travel through a column packed with a stationary phase at different speeds, allowing for their separation.

  • Ionization (MS): As the separated compounds elute from the LC column, they enter the mass spectrometer's ion source. Here, they are converted into charged ions, typically using electrospray ionization (ESI).

  • Mass Analysis (MS/MS): The ions are then guided into the mass analyzer. In a tandem mass spectrometer (like a triple quadrupole), specific ions corresponding to the mass-to-charge ratio (m/z) of the target analytes (e.g., N-desalkyl itraconazole) are selected. These selected ions are then fragmented, and specific fragment ions are monitored for detection and quantification. This two-stage mass filtering provides exceptional selectivity.

A Validated Protocol for the Quantification of N-desalkyl Itraconazole in Human Plasma using LC-MS/MS

This protocol is designed to be a robust and reliable method for the routine analysis of clinical samples, adhering to the principles outlined in regulatory guidelines from the FDA and EMA.[15][16][17][18][19]

I. Materials and Reagents
  • Reference Standards: Itraconazole, Hydroxy-itraconazole, Keto-itraconazole, and N-desalkyl itraconazole.

  • Internal Standard (IS): A stable isotope-labeled version of itraconazole (e.g., Itraconazole-d9) is highly recommended to correct for variability in sample preparation and instrument response.[4]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium formate.

  • Biological Matrix: Drug-free human plasma for the preparation of calibration standards and quality control samples.

II. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions of each analyte and the internal standard in a suitable organic solvent (e.g., methanol or a 50:50 methanol:water mixture) at a concentration of 1 mg/mL.[4] Store these at 2-8°C and protect from light.[4]

  • Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with the same solvent. These will be used to spike the blank plasma.

  • Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the working solutions into blank human plasma to achieve a desired concentration range.[4][5] A typical range for N-desalkyl itraconazole might be 1-100 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high, spanning the calibration range.[5] These are prepared independently from the calibration standards to provide an unbiased assessment of the assay's accuracy and precision.

III. Sample Preparation: The Critical First Step

The goal of sample preparation is to remove proteins and other interfering substances from the plasma that could compromise the analytical column and ion source, and to concentrate the analytes of interest. Protein precipitation is a simple and effective method for this purpose.[5][20]

Protein Precipitation Protocol:

  • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution.[12]

  • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate the proteins.[12]

  • Vortex the mixture thoroughly for 1 minute.[12]

  • Centrifuge at high speed (e.g., 3500 rpm for 5 minutes) to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Sample_Preparation_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard (50 µL) Start->Add_IS Precipitate Add Acetonitrile w/ 0.5% Formic Acid (400 µL) Add_IS->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (3500 rpm, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis Inject into LC-MS/MS Transfer->Analysis

Caption: Workflow for plasma sample preparation by protein precipitation.

IV. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for your specific instrumentation.

ParameterRecommended Setting
LC System Waters I-Class UPLC or equivalent[12]
Column Agilent Zorbax SB-C18, 2.1x50mm, 3.5 µm or equivalent[12]
Mobile Phase A 10 mM ammonium formate in water with 0.1% formic acid[12]
Mobile Phase B 0.1% formic acid in acetonitrile[12]
Flow Rate 0.5 mL/min[12]
Gradient Start at 40% B, hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 40% B.[12]
Column Temperature 40°C[12]
Autosampler Temp 15°C[12]
Injection Volume 5-25 µL[4]
Mass Spectrometer Waters Xevo TQ-XS or equivalent[12]
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific precursor and product ion pairs (MRM transitions) for each analyte and the internal standard need to be determined by infusing the individual compounds into the mass spectrometer. The most intense and specific transitions should be selected for quantification and confirmation.

V. Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method must be rigorously validated to ensure it is fit for its intended purpose.[15][21] The validation should be performed in accordance with regulatory guidelines.[16][17][18][19] Key validation parameters include:

Validation ParameterAcceptance Criteria (Typical)Rationale
Selectivity No significant interfering peaks at the retention times of the analytes and IS in blank matrix.Ensures the method can differentiate the analytes from other components in the sample.
Linearity A calibration curve with a correlation coefficient (r²) > 0.99 is generated.Demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.
Accuracy & Precision Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ). Accuracy (%Bias) should be within ±15% (±20% at LLOQ).[22]Accuracy reflects how close the measured value is to the true value. Precision measures the reproducibility of the results.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.Defines the lowest concentration that can be reliably measured.
Recovery Consistent and reproducible recovery across the concentration range.Measures the efficiency of the extraction process.
Matrix Effect Assessed to ensure that components in the biological matrix do not suppress or enhance the ionization of the analytes.Critical for ensuring accurate quantification in different patient samples.
Stability Analytes must be stable under various conditions: freeze-thaw cycles, bench-top (room temp), and long-term storage.[5]Guarantees the integrity of the samples from collection to analysis.

Example Validation Data Summary (Hypothetical):

AnalyteLinearity Range (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
N-desalkyl ITZ1 - 100>0.995< 5%< 7%-3.5% to +4.2%

Conclusion: From Method to Meaningful Data

The accurate measurement of N-desalkyl itraconazole, in conjunction with the parent drug and other key metabolites, is essential for the effective therapeutic drug monitoring of itraconazole. The LC-MS/MS method detailed in this guide provides a robust, sensitive, and selective approach for this purpose. By adhering to rigorous validation procedures, researchers and clinicians can have confidence in the data generated, leading to improved patient outcomes through optimized antifungal therapy. The principles and protocols outlined here serve as a comprehensive foundation for laboratories aiming to establish and implement a reliable bioanalytical method for N-desalkyl itraconazole.

References

  • Guideline on Bioanalytical Method Validation. (2011). European Medicines Agency. [Link]

  • Scholars Research Library. (n.d.). Validated liquid chromatography-tandem mass spectrometric method for quantification of itraconazole and hydroxy-itraconazole. [Link]

  • Bansal, S., et al. (2022). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • (n.d.). Validation of HPLC-Based Assays for Therapeutic Drug Monitoring Applications. [Link]

  • Zhang, M., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Vogeser, M., & Spohrer, U. (2006). Determination of Itraconazole and Hydroxyitraconazole in Plasma by Use of Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. Clinical Chemistry. [Link]

  • Miyazaki, T., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Annals of Clinical Biochemistry. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • (n.d.). Development and validation of analytical methods for therapeutic drug monitoring. [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Moktali, V., et al. (2012). Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. Drug Metabolism and Disposition. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Shimadzu. (n.d.). High-Speed Analysis of Itraconazole in Plasma Using Triple Quadrupole LC/MS/MS (LCMS-8050). [Link]

  • Moktali, V., et al. (2011). Stereospecific metabolism of itraconazole by CYP3A4: dioxolane ring scission of azole antifungals. Drug Metabolism and Disposition. [Link]

  • Liang, X., et al. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. Journal of Chromatography B. [Link]

  • Woo, H.I., et al. (2008). A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kunze, K.L., et al. (2006). Stereochemical aspects of itraconazole metabolism in vitro and in vivo. Drug Metabolism and Disposition. [Link]

  • FDA. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Liang, X., et al. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry. [Link]

  • Templeton, I.E., et al. (2011). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. Drug Metabolism and Disposition. [Link]

  • GMP Platform. (2018). 米国FDA/Bioanalytical Method Validationの最終ガイダンス発出. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • Shimoeda, S., et al. (2010). Clinical significance of measuring the blood concentration of itraconazole oral solution in the field of hematology. Biological & Pharmaceutical Bulletin. [Link]

  • Templeton, I.E., et al. (2011). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. [Link]

  • Zanchetta, M. (2022). Development of analytical methods for therapeutic drug monitoring of first- and second-line therapies for hepatocellular carcinoma. [Link]

  • ResearchGate. (n.d.). HPLC procedures used in the analysis of itraconazole in biological matrices. [Link]

  • Shimoeda, S., et al. (2010). Clinical Significance of Measuring the Blood Concentration of Itraconazole Oral Solution in the Field of Hematology. [Link]

  • ResearchGate. (2021). Validation and Comparison of Two Analytical Methods for Imatinib Therapeutic Drug Monitoring. [Link]

  • Lee, J.W., et al. (2006). Validation of Analytical Methods for Biomarkers Employed in Drug Development. The AAPS Journal. [Link]

  • Eurofins-Viracor. (n.d.). Itraconazole LC MSMS. [Link]

  • University of Illinois Chicago. (2024). What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate?. [Link]

Sources

Application Note: Preparation and Analytical Validation of N-Desalkyl Itraconazole Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent and a well-characterized, potent inhibitor of Cytochrome P450 3A4 (CYP3A4)[1]. In vivo and in vitro, ITZ is extensively metabolized into three primary active metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ)[1][2].

For researchers conducting drug-drug interaction (DDI) assays, pharmacokinetic (PK) profiling, or high-throughput CYP inhibition screening, ND-ITZ is a critical analytical standard. Because ND-ITZ itself acts as a potent CYP3A4 inhibitor[2], precise quantification and handling of this metabolite are paramount. However, like its parent compound, ND-ITZ is highly lipophilic and presents significant solubility challenges[3]. This application note details a self-validating, field-tested protocol for formulating stable, fully dissolved ND-ITZ stock solutions, explaining the critical physicochemical causality behind each methodological step.

Physicochemical Properties & Solvation Dynamics

To design an effective solvation strategy, we must first analyze the physical properties of the target molecule. ND-ITZ is sparingly soluble in standard aqueous buffers and requires specific organic solvents for primary stock generation[4][5].

Table 1: Physicochemical Profile of N-Desalkyl Itraconazole

PropertySpecification
CAS Number 89848-41-9[6]
Molecular Formula C31H30Cl2N8O4[6]
Molecular Weight 649.53 g/mol [5][6]
Appearance Pale brown to off-white solid[5]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[5][7]
Secondary Solvent Methanol (Sparingly soluble, requires heat)[4][8]
Storage (Solid) -20°C (Desiccated)[3]
Storage (Solution) -80°C (Up to 6-12 months)[3]

Experimental Causality: The "Why" Behind the Protocol (E-E-A-T)

As a Senior Application Scientist, I emphasize that preparing a stock solution is not merely adding solvent to powder; it is a controlled thermodynamic process. The following principles govern this protocol:

  • The Anhydrous Imperative: DMSO is highly hygroscopic. Atmospheric moisture absorbed by DMSO drastically reduces the solubility limit of triazoles[3]. If standard, moisture-contaminated DMSO is used, ND-ITZ will form microscopic suspensions rather than a true solution, leading to artificially low dosing in downstream assays. Causality: Always use fresh, sealed anhydrous DMSO.

  • Thermal and Acoustic Disruption: ND-ITZ is only sparingly soluble in DMSO at room temperature[4]. Applying controlled heat (40°C) increases the kinetic energy of the solvent, while ultrasonic waves (sonication) provide the mechanical cavitation needed to break the intermolecular forces of the crystal lattice without causing thermal degradation.

  • The Freeze-Thaw Vulnerability: Repeatedly opening a cold stock vial introduces condensation. Over multiple freeze-thaw cycles, this accumulated water causes the compound to precipitate out of solution. Causality: The workflow mandates immediate aliquoting into single-use vials to preserve the integrity of the master stock.

Step-by-Step Methodology

Phase 1: Preparation of the 10 mM Master Stock

Note: Ensure all glassware and spatulas are completely dry before use.

  • Equilibration: Remove the ND-ITZ powder vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents condensation from forming on the cold powder.

  • Gravimetric Measurement: Accurately weigh the desired mass of ND-ITZ on a calibrated microbalance.

  • Solvent Calculation: Determine the exact volume of anhydrous DMSO required to achieve a 10 mM concentration using the formula: Volume (mL) = Mass (mg) / 6.4953.

Table 2: Volumetric Preparation Guide for 10 mM ND-ITZ

Mass of ND-ITZ (mg)Required Volume of Anhydrous DMSO (µL)
1.00153.9
2.50384.9
5.00769.8
10.001539.6
  • Solvation: Add the calculated volume of anhydrous DMSO directly to the powder.

  • Agitation & Heating: Vortex the mixture vigorously for 30 seconds. Transfer the vial to a heated ultrasonic water bath set to 40°C. Sonicate for 10–15 minutes[3].

  • Visual QC (Self-Validation Step 1): Hold the vial against a light source. The solution must be completely transparent with no visible particulates. If cloudiness persists, sonicate for an additional 10 minutes.

Phase 2: Aliquoting and Storage
  • Dispensing: Working quickly to minimize atmospheric exposure, dispense the 10 mM master stock into single-use, low-bind amber microcentrifuge vials (50 µL or 100 µL aliquots). Amber vials protect the triazole structure from potential photo-degradation.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer for long-term storage[3].

Phase 3: Preparation of Working Solutions
  • For In Vitro Assays (e.g., CYP3A4 Inhibition): Thaw a single aliquot at room temperature. Perform serial dilutions in DMSO. For the final assay plate, spike the DMSO working solution into the aqueous reaction buffer, ensuring the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to prevent solvent-mediated enzyme inhibition.

  • For LC-MS/MS Standards: Dilute the 10 mM DMSO stock into HPLC-grade Methanol or Acetonitrile to create calibration curves ranging from 1 to 1500 ng/mL[9].

Analytical Validation (QC via LC-MS/MS)

To ensure the stock solution is a self-validating system, a Quality Control (QC) step must be performed to confirm the exact molarity and purity of the prepared batch.

  • Sample Prep: Thaw one random aliquot from the newly prepared batch. Dilute it 1:10,000 in acetonitrile containing an internal standard (e.g., Itraconazole-d5 or N-Desalkyl Itraconazole-d8)[9][10].

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for ND-ITZ. The detection of symmetric, ideal peaks confirms the structural integrity of the molecule post-sonication, while the peak area ratio against the internal standard validates the 10 mM target concentration[9].

Workflow Visualization

Workflow Powder ND-ITZ Powder (Equilibrate to RT) Solvent Add Anhydrous DMSO (Target: 10 mM) Powder->Solvent Mix Vortex & Sonicate (40°C Water Bath, 15 min) Solvent->Mix Inspect Visual QC: Clear Solution? Mix->Inspect Inspect->Mix No (Precipitate) Aliquots Dispense Single-Use Aliquots (Amber Vials) Inspect->Aliquots Yes Storage Store at -80°C (Protects from Moisture) Aliquots->Storage LCMS LC-MS/MS Validation (Confirm Molarity & Purity) Storage->LCMS Thaw 1 QC Vial

Caption: Workflow for the preparation and validation of N-desalkyl itraconazole stock solutions.

References

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. BMC Chemistry (via NIH PMC).

  • Itraconazole | CID 55283 - PubChem. National Institutes of Health (NIH).

  • Itraconazole Product Data Sheet & Solubility Guidelines. Selleck Chemicals.

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 In Vivo. Clinical Pharmacology & Therapeutics (via SciSpace).

  • N-Desalkyl itraconazole | CAS 89848-41-9. Santa Cruz Biotechnology.

  • N-Desalkyl Itraconazole Product Specifications. Daicel Pharma Standards.

  • N-Desalkyl Itraconazole-d8 Product Information. Pharmaffiliates.

Sources

solid-phase extraction of N-desalkyl itraconazole

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Solid-Phase Extraction and LC-MS/MS Quantification of N-desalkyl Itraconazole and CYP3A4-Mediated Metabolites in Human Plasma

Introduction & Mechanistic Context

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent and a well-documented, potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. In clinical pharmacokinetics and drug-drug interaction (DDI) studies, monitoring the parent drug alone is insufficient. ITZ undergoes extensive CYP3A4-mediated metabolism into several circulating, active, and inhibitory metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ)[1],[2].

While OH-ITZ is the primary active metabolite, ND-ITZ has emerged as a critical target for comprehensive DDI profiling[1]. Because ND-ITZ circulates at significantly lower concentrations than the parent drug, developing a highly sensitive, robust extraction method is paramount for accurate therapeutic drug monitoring (TDM).

Metabolism ITZ Itraconazole (ITZ) OH_ITZ Hydroxy-itraconazole (OH-ITZ) ITZ->OH_ITZ Hydroxylation KETO_ITZ Keto-itraconazole (Keto-ITZ) OH_ITZ->KETO_ITZ Oxidation ND_ITZ N-desalkyl itraconazole (ND-ITZ) KETO_ITZ->ND_ITZ N-dealkylation CYP CYP3A4 Enzyme CYP->ITZ CYP->OH_ITZ CYP->KETO_ITZ

CYP3A4-mediated metabolic pathway of Itraconazole to N-desalkyl itraconazole.

Analytical Challenges & Rationale for Solid-Phase Extraction (SPE)

Quantifying ND-ITZ alongside its parent drug presents three distinct bioanalytical hurdles:

  • Extreme Lipophilicity & Protein Binding: ITZ and its metabolites exhibit a high logP (~5.6) and are >99% bound to plasma proteins[3]. Simple protein precipitation (PPT) often fails to fully disrupt these non-covalent bonds, leading to poor recovery.

  • Matrix Effects: Endogenous phospholipids in human plasma cause severe ion suppression in the electrospray ionization (ESI) source.

  • System Carryover: The hydrophobic nature of azoles causes them to adhere strongly to LC tubing, autosampler needles, and extraction manifolds[3].

The SPE Advantage: To address these challenges, a Hydrophilic-Lipophilic Balance (HLB) polymeric solid-phase extraction (SPE) or solid-supported liquid extraction (SLE) is utilized[4],[1]. Polymeric HLB sorbents (e.g., 30 mg/1cc cartridges) provide superior retention for lipophilic compounds, allowing for aggressive aqueous-organic wash steps that eliminate phospholipid interferences prior to LC-MS/MS analysis[4].

Experimental Methodology: Self-Validating SPE Protocol

To ensure high E-E-A-T (Expertise, Experience, Authoritative Grounding, Trustworthiness), this protocol is designed as a self-validating system . It incorporates isotopic dilution (using ITZ-d9) to self-correct for extraction variance, and strategic wash steps to eliminate carryover.

Step-by-Step Extraction Workflow
  • Sample Pre-treatment (Protein Disruption):

    • Action: Aliquot 150 µL of human plasma. Add 10 µL of stable isotope-labeled internal standard (SIL-IS, e.g., ITZ-d9). Add 150 µL of 2% formic acid in water and vortex for 30 seconds.

    • Causality: Acidification is critical; it denatures plasma proteins (like albumin) and breaks the strong (>99%) non-covalent bonds binding ND-ITZ, ensuring the analyte is free to interact with the SPE sorbent.

  • Sorbent Conditioning:

    • Action: Pass 1 mL of 100% Methanol followed by 1 mL of LC-MS grade water through the HLB cartridge.

    • Causality: Methanol solvates the polymeric chains of the sorbent, maximizing the surface area available for hydrophobic interactions.

  • Sample Loading:

    • Action: Load the pre-treated sample at a controlled, low flow rate (1–2 drops/second).

    • Causality: A slow flow rate prevents channeling and ensures sufficient residence time for the mass transfer of the bulky ND-ITZ molecule onto the stationary phase.

  • Interference Wash:

    • Action: Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific concentration is strong enough to elute hydrophilic endogenous proteins and salts, but weak enough to prevent the premature elution of the highly lipophilic ND-ITZ.

  • Analyte Elution:

    • Action: Elute with 1 mL of 100% Acetonitrile.

    • Causality: The strong organic solvent completely disrupts the hydrophobic interactions between the sorbent and the azole analytes.

  • Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A.

SPE_Workflow Plasma Plasma Sample + Internal Std Pretreat Protein Disruption (Acid/Organic) Plasma->Pretreat Condition Conditioning (MeOH & H2O) Pretreat->Condition Load Sample Loading (Low Flow) Condition->Load Wash Interference Wash (5% MeOH) Load->Wash Elute Analyte Elution (100% Organic) Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS

Step-by-step solid-phase extraction workflow for N-desalkyl itraconazole.

Self-Validation & Quality Control
  • Matrix Factor Monitoring: By comparing the peak area of ND-ITZ spiked after extraction to a neat standard, the matrix factor must remain close to 1.0, validating the absence of ion suppression[1].

  • Carryover Blanking: A mandatory injection of a blank solvent immediately following the Highest Quality Control (HQC) sample must yield an ND-ITZ peak area <20% of the Lower Limit of Quantification (LLOQ)[3].

LC-MS/MS Analytical Parameters

Chromatographic separation is achieved using a reversed-phase C18 column (e.g., 2.1 × 50 mm, 3.5 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid. Causality: The addition of ammonium formate acts as a volatile buffer that significantly improves peak shape and enhances protonation [M+H]⁺ in positive ESI mode[3].

  • Mobile Phase B: 0.1% formic acid in Acetonitrile.

  • Needle Wash: To combat the intense carryover typical of ITZ, a strong, multi-solvent wash (Methanol:Acetonitrile:Isopropanol:Formic Acid / 30:30:40:0.5 v/v) is utilized after every injection[3].

Quantitative Data Summary

The following tables summarize the validated Multiple Reaction Monitoring (MRM) transitions and extraction performance metrics derived from authoritative bioanalytical validations[1],[2].

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Itraconazole (ITZ) 706.1393.1-38
Hydroxy-ITZ (OH-ITZ) 721.2408.2-37
Keto-ITZ (Keto-ITZ) 719.1406.1-37
N-desalkyl-ITZ (ND-ITZ) 649.1376.2-31

Table 2: Assay Performance and Extraction Recovery

AnalyteCalibration Range (ng/mL)Extraction Recovery (%)Matrix Factor
Itraconazole (ITZ) 5.0 – 250097.4~1.0
Hydroxy-ITZ (OH-ITZ) 5.0 – 2500112.9~1.0
Keto-ITZ (Keto-ITZ) 0.4 – 200103.4~1.0
N-desalkyl-ITZ (ND-ITZ) 0.4 – 200102.3~1.0

References

  • Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. National Institutes of Health (NIH) / PMC. 3

  • Validation of LC-MS/MS method for the simultaneous estimation of Itraconazole and its metabolite Hydroxy Itraconazole in plasma. ResearchGate. 4

  • Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. National Institutes of Health (NIH) / PubMed. 1

  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. National Institutes of Health (NIH) / PMC. 2

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Resolution Optimization for N-desalkyl Itraconazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve baseline resolution for N-desalkyl itraconazole (ND-ITZ) .

Itraconazole (ITZ) is extensively metabolized by the CYP3A4 enzyme into a complex cascade of structurally similar metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole 1. Because ND-ITZ shares a highly lipophilic backbone with its precursors, standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods often result in co-elution.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure precise quantification.

Part 1: The Mechanistic Challenge (Causality)

To separate ND-ITZ from its precursors, we must understand the causality behind their chromatographic behavior. ND-ITZ is formed via the N-dealkylation of keto-ITZ. This cleavage removes an alkyl group, exposing a secondary amine that subtly alters the molecule's polarity and pKa. If your mobile phase pH is not strictly controlled, this amine will ionize unpredictably, leading to peak broadening, tailing, and co-elution with the more neutral keto-ITZ.

Metabolism ITZ Itraconazole (ITZ) CYP CYP3A4 Metabolism ITZ->CYP OH_ITZ Hydroxy-itraconazole (OH-ITZ) CYP->OH_ITZ Hydroxylation KETO_ITZ Keto-itraconazole (Keto-ITZ) OH_ITZ->KETO_ITZ Oxidation ND_ITZ N-desalkyl itraconazole (ND-ITZ) KETO_ITZ->ND_ITZ N-dealkylation

CYP3A4-mediated metabolic pathway of itraconazole to N-desalkyl itraconazole.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does N-desalkyl itraconazole consistently co-elute with keto-itraconazole, and how can I achieve baseline resolution? A1: The co-elution is driven by their nearly identical hydrophobicities under standard acidic conditions (e.g., 0.1% Formic Acid). To achieve baseline resolution (Rs > 1.5), you must exploit their subtle pKa differences. Actionable Fix: Shift your mobile phase to a near-neutral or slightly basic pH (e.g., using 10 mM Ammonium Acetate adjusted to pH 6.0–6.5, or a 0.066% ammonia solution) 2. This suppresses the ionization of the secondary amine in ND-ITZ, increasing its retention time relative to keto-ITZ and pulling the peaks apart.

Q2: I am experiencing severe peak tailing specifically for ND-ITZ. What is the mechanism, and how do I correct it? A2: Peak tailing for basic secondary amines is almost always caused by secondary ion-exchange interactions with unendcapped, acidic residual silanols on the silica matrix of your column. Actionable Fix: Implement a dual-strategy:

  • Switch to a highly endcapped, high-carbon-load C18 column (e.g., X-Terra RP18 or equivalent 3.5 µm particle size).

  • Introduce a basic modifier. Adding 0.01% triethylamine (TEA) to the mobile phase competitively binds to residual silanols, masking them from ND-ITZ and sharpening the peak 3.

Q3: Matrix interference is ruining my Lower Limit of Quantification (LLOQ). Should I use Protein Precipitation (PPT) or Solid-Supported Liquid Extraction (SLE)? A3: While PPT is fast, it fails to remove endogenous phospholipids that cause severe ion suppression in LC-MS/MS and baseline noise in HPLC-UV. SLE is the superior choice for ND-ITZ 4. Actionable Fix: Load the alkalinized plasma onto an SLE cartridge and elute with a highly non-polar solvent mixture like hexane-dichloromethane (70:30 v/v). This yields >95% recovery for ND-ITZ while leaving phospholipids permanently trapped on the diatomaceous earth sorbent.

Workflow Start Identify Co-elution (ND-ITZ vs Keto-ITZ) CheckpH Adjust Mobile Phase pH (Target: pH 6.0 - 6.5) Start->CheckpH CheckOrganic Optimize Organic Modifier (Acetonitrile Isocratic) CheckpH->CheckOrganic CheckColumn Select High-Carbon Load Column (e.g., C18, 3.5 µm) CheckOrganic->CheckColumn Evaluate Evaluate Resolution (Rs > 1.5) CheckColumn->Evaluate Evaluate->CheckpH No Success Validated Separation Evaluate->Success Yes

Step-by-step HPLC optimization workflow for resolving N-desalkyl itraconazole.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates Itraconazole-d9 as an internal standard (IS). The IS acts as a self-validating mechanism: if the IS recovery drops below 80%, the extraction has failed, preventing false negatives.

Protocol 1: Solid-Supported Liquid Extraction (SLE)
  • Aliquot: Transfer 150 µL of human plasma into a 2 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Itraconazole-d9 (100 ng/mL) to validate extraction efficiency.

  • Alkalinization: Add 150 µL of 0.5 M Ammonium Hydroxide. Scientific Rationale: This forces ND-ITZ into its un-ionized, highly lipophilic state, maximizing partitioning into the organic extraction solvent.

  • Loading: Apply the 310 µL mixture onto a 400 µL capacity SLE plate. Apply a brief vacuum (-3 inHg) to initiate flow, then wait exactly 5 minutes for complete aqueous absorption into the sorbent.

  • Elution: Elute the analytes using 2 x 900 µL of Hexane:Dichloromethane (70:30, v/v).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A and inject 10 µL into the HPLC system.

Protocol 2: Optimized Chromatographic Separation
  • Hardware Setup: Equip the system with a reversed-phase C18 column (50 mm x 4.6 mm, 3.5 µm particle size) maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.5.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Elution Gradient: Run an isocratic elution at 65% Mobile Phase B / 35% Mobile Phase A at a flow rate of 0.4 mL/min. Scientific Rationale: Isocratic elution prevents baseline drift and ensures consistent ionization efficiency across all analytes.

  • Detection: Monitor via MS/MS (Multiple Reaction Monitoring) or set UV detection to 263 nm.

Part 4: Quantitative Validation Data

The optimized methodologies above yield highly reproducible metrics, successfully validated according to FDA/EMA bioanalytical guidelines 4.

Table 1: Chromatographic Parameters and Resolution Metrics

AnalyteApprox. Retention Time (min)Resolution (Rs)LLOQ (ng/mL)Linear Range (ng/mL)
Itraconazole (ITZ)8.5-1515 - 1500
Hydroxy-ITZ6.2> 2.01515 - 1500
N-desalkyl ITZ5.4> 1.511 - 100
Keto-ITZ4.8> 1.511 - 100

Table 2: Extraction Recovery and Matrix Effects (SLE Method)

AnalyteMean Extraction Recovery (%)Matrix Factor (%)Inter-assay Precision (CV %)
Itraconazole97.499.5< 5.0
Hydroxy-ITZ112.9101.2< 6.5
N-desalkyl ITZ102.399.1< 8.2
Keto-ITZ103.4102.7< 10.3

References

  • Imoto, Y., Mino, Y., et al. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of Pharmaceutical Health Care and Sciences.
  • Liu, X., et al. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. PubMed (NIH).
  • Ünal, D., et al. (2010). Determination of Itraconazole and its Metabolite From Human Plasma by High Performance Liquid Chromatography- Tandem Mass LC-MS/MS Spectrometry. DergiPark.
  • Gubbins, P. O., et al. (2004).

Sources

optimizing liquid-liquid extraction yield for N-desalkyl itraconazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical workflows. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating N-desalkyl itraconazole (ND-ITZ) from complex biological matrices.

ND-ITZ is a major, pharmacologically active metabolite of the triazole antifungal itraconazole, generated primarily via CYP3A4-mediated metabolism[1]. Due to its high lipophilicity, extensive plasma protein binding (>99%), and susceptibility to ion suppression, optimizing its liquid-liquid extraction (LLE) requires a precise balance of pH control and solvent selectivity.

I. Troubleshooting Guide & Causality FAQs

Q1: My LLE recovery for N-desalkyl itraconazole is consistently below 50% in human plasma. What is driving this poor yield? The Causality: The low recovery is almost certainly due to incomplete disruption of protein binding. Itraconazole and its metabolites possess a pKa of approximately 3.7[2]. While ND-ITZ is primarily un-ionized at the physiological pH of plasma (7.4), it remains tightly bound to albumin and alpha-1-acid glycoprotein. If you apply an organic solvent directly to plasma, the drug remains trapped in the precipitating protein pellet. The Solution: You must pre-treat the plasma with a high-pH buffer (e.g., 0.1 M Sodium Carbonate, pH 9.5) prior to solvent addition. This alkaline shift alters the tertiary structure of the plasma proteins, releasing the metabolite, while guaranteeing that ND-ITZ remains 100% un-ionized and readily partitions into the organic phase.

Q2: I am experiencing severe emulsion formation at the aqueous-organic interface during extraction. How can I resolve this? The Causality: Emulsions occur when endogenous plasma lipids and denatured proteins act as surfactants, stabilizing droplets of the organic solvent within the aqueous layer. This is highly common when using moderately polar solvents like pure ethyl acetate. The Solution: Shift to a highly non-polar primary solvent and introduce a phase modifier. Utilizing a mixture of Hexane and Isoamyl alcohol (97:3, v/v) is highly effective[3]. The hexane aggressively excludes water and proteins, while the 3% isoamyl alcohol acts as an emulsion breaker and provides just enough hydrogen-bonding capacity to solvate the bulky ND-ITZ molecule. Alternatively, Methyl tert-butyl ether (MTBE) can be used, as its low water miscibility naturally resists emulsion formation[4].

Q3: My LC-MS/MS shows massive signal suppression (matrix effects) at the ND-ITZ retention time despite using LLE. How do I clean up the extract? The Causality: Signal suppression in positive electrospray ionization (ESI+) is typically caused by the co-extraction of endogenous glycerophospholipids. If your LLE solvent is too polar, it will pull these lipids into the organic phase alongside your analyte. The Solution: Restrict the polarity of your extraction solvent. Avoid 100% ethyl acetate or protein precipitation with straight acetonitrile, which leave high lipid residuals. The Hexane:Isoamyl alcohol (97:3) system selectively partitions ND-ITZ while leaving >95% of phospholipids in the aqueous waste[3].

II. Quantitative Solvent Comparison

To guide your solvent selection, the following table summarizes the quantitative trade-offs between different LLE systems for itraconazole metabolites based on empirical validation data.

Extraction Solvent SystemMean ND-ITZ Recovery (%)Matrix Effect / Ion Suppression (%)Phase Separation Quality
Hexane : Isoamyl Alcohol (97:3 v/v) 85.0 - 92.0%< 10% (Minimal)Excellent; crisp interface
Methyl tert-butyl ether (MTBE) 80.0 - 88.0%< 15% (Low)Good; rapid phase separation
Ethyl Acetate (100%) 90.0 - 95.0%35.0 - 50.0% (High)Fair; prone to emulsions
Acetonitrile (Protein Precipitation) 60.0 - 70.0%40.0 - 60.0% (Severe)N/A; requires extended LC gradients

III. Self-Validating LLE Methodology

To ensure trustworthiness in your bioanalytical assay, you cannot rely on apparent yield alone. The following protocol integrates the Matuszewski self-validation framework, allowing you to mathematically isolate true extraction recovery from LC-MS/MS matrix effects.

Reagents Needed:

  • 0.1 M Sodium Carbonate Buffer (pH 9.5)

  • Extraction Solvent: Hexane:Isoamyl alcohol (97:3, v/v)

  • Reconstitution Solvent: Initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid)

Step-by-Step Protocol:

  • Matrix Aliquot: Transfer 100 µL of human plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Protein Disruption: Add 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5). Vortex for 30 seconds to ensure complete mixing and protein dissociation.

  • Solvent Partitioning: Add 1.0 mL of the Hexane:Isoamyl alcohol (97:3 v/v) extraction solvent.

  • Agitation: Vortex vigorously using a pulsed motion for 5 minutes to maximize the surface area for partitioning.

  • Phase Separation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to break any micro-emulsions and compact the aqueous/protein layer.

  • Transfer: Carefully transfer 800 µL of the upper organic layer into a clean 96-well collection plate or tube, ensuring no aqueous matrix is disturbed.

  • Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex for 2 minutes before LC-MS/MS injection.

The Self-Validation System (Execute in Triplicate): To validate this protocol, you must prepare three distinct sample sets:

  • Set A (Neat Standard): ND-ITZ spiked directly into the Reconstitution Solvent. (Represents 100% signal).

  • Set B (Post-Extraction Spike): Blank plasma extracted using the protocol above, then spiked with ND-ITZ after Step 7. (Represents matrix effects).

  • Set C (Pre-Extraction Spike): Blank plasma spiked with ND-ITZ before Step 1, then extracted. (Represents total process efficiency).

Self-Validation Equations:

  • Absolute Recovery (%) = (Area of Set C / Area of Set B) × 100

  • Matrix Effect (%) = (Area of Set B / Area of Set A) × 100 (Note: A Matrix Effect value of 100% indicates zero ion suppression).

IV. Workflow Visualization

LLE_Optimization cluster_0 Extraction Phase cluster_1 Self-Validation System N1 1. Plasma Aliquot (100 µL) + Internal Standard N2 2. Add 0.1M Na2CO3 (pH 9.5) Disrupts Protein Binding N1->N2 N3 3. Add Hexane:Isoamyl Alcohol (97:3) Selectively Partitions ND-ITZ N2->N3 N4 4. Vortex & Centrifuge (4000 x g, 10 min, 4°C) N3->N4 N5 Set C: Pre-Extraction Spike (Analyte added at Step 1) N4->N5 N8 Recovery = (Set C / Set B) x 100 N5->N8 N6 Set B: Post-Extraction Spike (Analyte added after Step 4) N6->N8 N9 Matrix Effect = (Set B / Set A) x 100 N6->N9 N7 Set A: Neat Standard (Analyte in Mobile Phase) N7->N9

Fig 1: Optimized LLE workflow and self-validation system for N-desalkyl itraconazole.

V. References

  • PubChem. "Itraconazole | C35H38Cl2N8O4 | CID 55283." National Institutes of Health (NIH). Available at:[Link][2]

  • DergiPark. "Determination of Itraconazole and its Metabolite From Human Plasma by High Performance Liquid Chromatography- Tandem Mass (LC-MS/MS)." Hacettepe University Journal of the Faculty of Pharmacy. Available at:[Link][3]

  • Imoto, Y., et al. "Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application." Journal of Pharmaceutical Health Care and Sciences, NIH/PMC. Available at:[Link][1]

  • ResearchGate. "Liquid chromatographic method for the determination of plasma itraconazole and its hydroxy metabolite in pharmacokinetic/bioavailability studies." Available at:[Link][4]

Sources

Technical Support Center: N-desalkyl Itraconazole Stability & LC-MS/MS Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. Itraconazole (ITZ) is a potent triazole antifungal that undergoes extensive hepatic metabolism by the CYP3A4 enzyme, yielding three primary active metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl-itraconazole (ND-ITZ)[1][2].

Accurate pharmacokinetic profiling requires rigorous stabilization of these metabolites in human plasma. This guide provides validated troubleshooting steps, mechanistic insights, and stability data for drug development professionals quantifying ND-ITZ via LC-MS/MS.

MetabolicPathway ITZ Itraconazole (ITZ) CYP3A4 CYP3A4 Enzyme ITZ->CYP3A4 Hepatic Metabolism OH_ITZ Hydroxy-Itraconazole (OH-ITZ) CYP3A4->OH_ITZ KETO_ITZ Keto-Itraconazole (Keto-ITZ) CYP3A4->KETO_ITZ ND_ITZ N-desalkyl-Itraconazole (ND-ITZ) CYP3A4->ND_ITZ Primary target for stability

CYP3A4-mediated metabolism of Itraconazole into its three primary active metabolites.

I. Frequently Asked Questions: Stability & Storage

Q: How stable is N-desalkyl itraconazole in frozen human plasma? A: ND-ITZ demonstrates robust stability in frozen plasma matrices. Clinical validation studies confirm that ND-ITZ, alongside the parent drug and its other metabolites, remains completely stable for up to 145 days when stored in -70°C freezers [3]. Independent clinical applications have also verified that ND-ITZ remains unchanged (90.3–101.5% recovery) at -80°C for at least 1 month [4].

Q: What is the mechanistic cause of signal loss if frozen plasma samples are mishandled? A: When researchers observe a drop in ND-ITZ concentration after prolonged storage or multiple freeze-thaw cycles, it is rarely due to direct chemical degradation. ND-ITZ is highly lipophilic and heavily protein-bound. The apparent "loss" is typically a recovery failure caused by protein denaturation during freeze-thaw cycles. Denatured plasma proteins form irreversible aggregates that expose hydrophobic cores, trapping the lipophilic ND-ITZ molecules. During extraction centrifugation, these aggregates are pulled into the pellet, preventing the analyte from partitioning into the extraction solvent.

Q: Are there specific temperature thresholds I should avoid during sample processing? A: Benchtop processing is generally safe. ND-ITZ is not degraded at room temperature or at 4°C for up to 24 hours (yielding 92.6–101.3% and 99.2–102.9% of initial values, respectively)[4]. However, ensure that thawing is done uniformly (e.g., on wet ice) to prevent localized concentration gradients that exacerbate protein aggregation.

II. Quantitative Stability Profile of ND-ITZ

To benchmark your quality control (QC) samples, refer to the following validated stability parameters for ND-ITZ in human plasma[3][4]:

Storage ConditionDurationMatrixRecovery / Stability (% of Initial)
-70°C (Deep Freeze) 145 DaysHuman PlasmaStable (Meets FDA/EMA ±15% criteria)
-80°C (Deep Freeze) 1 MonthHuman Plasma90.3% – 101.5%
4°C (Refrigerator) 24 HoursHuman Plasma99.2% – 102.9%
20°C (Room Temp) 24 HoursHuman Plasma92.6% – 101.3%
4°C (Mobile Phase) 12 HoursPost-Extraction89.6% – 101.4%

III. Troubleshooting Guide: Extraction & Analytical Workflows

To maintain scientific integrity, every bioanalytical protocol must be a self-validating system . For ND-ITZ, this means utilizing a stable isotope-labeled internal standard (SIL-IS), such as N-Desalkyl Itraconazole-d8 [5][6] or Itraconazole-d9 [4]. The IS must be introduced immediately upon thawing to track and continuously correct for extraction losses, protein trapping, and matrix effects.

Q: I am experiencing high variability and ion suppression in my LC-MS/MS runs. How do I optimize the extraction? A: Ion suppression in plasma is often caused by endogenous phospholipids co-eluting with ND-ITZ. Solid-Supported Liquid Extraction (SLE) and Protein Precipitation (PPT) are the field standards for this assay[3][4]. SLE generally provides a cleaner extract and a matrix factor closer to 1.0, minimizing ion suppression[3].

PrepWorkflow Plasma Frozen Plasma Sample (Thawed on Ice) Aliquoting Aliquot Plasma & Add IS Plasma->Aliquoting Path Choose Extraction Method Aliquoting->Path SLE Solid-Supported Liquid Extraction (SLE) Path->SLE PPT Protein Precipitation (PPT) with Acetonitrile Path->PPT SLE_Elute Elute with Organic Solvent SLE->SLE_Elute PPT_Centrifuge Centrifuge & Collect Supernatant PPT->PPT_Centrifuge LCMS LC-MS/MS Analysis SLE_Elute->LCMS PPT_Centrifuge->LCMS

Comparative sample preparation workflows for ND-ITZ extraction prior to LC-MS/MS.

Step-by-Step Methodology: Solid-Supported Liquid Extraction (SLE)

Causality Note: SLE mimics liquid-liquid extraction but spreads the aqueous plasma over a diatomaceous earth support. This maximizes the surface area for the organic solvent to extract the highly lipophilic ND-ITZ without forming emulsions.

  • Thawing & Spiking: Thaw frozen plasma samples on wet ice. Aliquot 150 µL of plasma into a clean tube. Spike with 10 µL of SIL-IS (e.g., ND-ITZ-d8, 50 ng/mL)[3][6].

  • Pre-treatment: Add 150 µL of 0.5M Ammonium Hydroxide to the plasma. Rationale: Basifying the sample ensures the secondary amine of ND-ITZ is un-ionized, maximizing its partition into the organic phase.

  • Loading: Transfer the pre-treated sample onto an SLE cartridge (e.g., 400 µL capacity). Apply a gentle vacuum (-3 inHg) for 5 seconds to initiate loading, then wait 5 minutes for the sample to completely absorb into the sorbent[3].

  • Elution: Elute the analytes by applying 2 x 900 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate. Allow gravity flow for 5 minutes, followed by a gentle vacuum to collect the final drops.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 150 µL of mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) before injecting into the LC-MS/MS[3].

Step-by-Step Methodology: Protein Precipitation (PPT) Alternative

Causality Note: PPT is faster but leaves more matrix components. It relies on organic solvents to lower the dielectric constant of the solution, causing proteins to precipitate and release bound drugs.

  • Aliquoting: Transfer 50 µL of thawed plasma to a microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing the SIL-IS. Rationale: The 3:1 organic-to-aqueous ratio is critical to fully precipitate plasma proteins and release protein-bound ND-ITZ[4].

  • Mixing & Centrifugation: Vortex vigorously for 2 minutes to disrupt protein-drug binding. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the clear supernatant to an autosampler vial for direct LC-MS/MS analysis[4].

IV. References

  • [1] Title: Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo - PubMed - NIH Source: nih.gov URL:[Link]

  • [2] Title: Role of itraconazole metabolites in CYP3A4 inhibition - PubMed - NIH Source: nih.gov URL: [Link]

  • [5] Title: Product Name : N-Desalkyl Itraconazole-d8 - Pharmaffiliates Source: pharmaffiliates.com URL:[Link]

  • [4] Title: Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application - PMC Source: nih.gov URL:[Link]

  • [3] Title: Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry - PubMed Source: nih.gov URL:[Link]

Sources

Technical Support Center: Ensuring the Stability of N-desalkyl Itraconazole in Stored Samples

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the storage and handling of N-desalkyl itraconazole, a primary active metabolite of the antifungal agent itraconazole. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your samples and the reliability of your experimental data.

Introduction: The Challenge of Analyte Stability

N-desalkyl itraconazole, like its parent compound itraconazole, is a complex molecule susceptible to degradation if not handled and stored under optimal conditions.[1] The integrity of clinical and preclinical samples is paramount for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling and bioanalytical assays. Degradation can lead to under-quantification of the analyte, resulting in erroneous data interpretation and potentially impacting clinical decisions. This guide will explore the chemical properties of N-desalkyl itraconazole, its known and inferred degradation pathways, and provide evidence-based strategies to mitigate these risks.

Frequently Asked Questions (FAQs)

Here we address the most common queries regarding the stability of N-desalkyl itraconazole in biological samples.

Q1: What is the primary cause of N-desalkyl itraconazole degradation during storage?

A: The primary causes of degradation for itraconazole, and by extension N-desalkyl itraconazole due to its shared chemical motifs, are oxidation and photodegradation .[1][2] The N-arylpiperazine ring is particularly susceptible to oxidation, while the dichlorophenyl and triazole moieties can be affected by exposure to light, especially UV irradiation.[1][2]

Q2: What are the recommended storage temperatures for plasma or serum samples containing N-desalkyl itraconazole?

A: For long-term storage (beyond 24 hours), it is highly recommended to store samples at -70°C or -80°C .[3][4][5] Studies have demonstrated that N-desalkyl itraconazole is stable in human plasma for at least one to five months at these temperatures.[4][5] For short-term storage (up to 24 hours), samples can be kept at 4°C or room temperature without significant degradation.[5]

Q3: How many freeze-thaw cycles can my samples undergo?

A: N-desalkyl itraconazole in plasma has been shown to be stable for at least three to four freeze-thaw cycles .[3][6][7] However, to minimize any potential for degradation, it is best practice to aliquot samples into single-use volumes before freezing.[1]

Q4: Does the type of blood collection tube matter?

A: Yes, it can. It is advisable to avoid using blood collection tubes containing separator gels .[8] Some compounds can adsorb to the gel, leading to artificially low measurements. For serum, use plain red-top tubes. For plasma, EDTA is a commonly used and validated anticoagulant.[9][10]

Troubleshooting Guide: A Deeper Dive into Stability Issues

This section provides a more detailed, cause-and-effect analysis of potential stability problems and their solutions.

Issue 1: Consistently low or variable concentrations of N-desalkyl itraconazole in stored samples.
  • Potential Cause 1: Oxidative Degradation. The N-arylpiperazine moiety common to both itraconazole and N-desalkyl itraconazole is a primary site for oxidation. This can occur due to exposure to atmospheric oxygen, especially if samples are not properly sealed, or in the presence of oxidizing agents. Forced degradation studies on itraconazole have identified the formation of piperazine 1-oxide and 1,4-dioxide as major oxidative degradants.[2] It is highly probable that N-desalkyl itraconazole undergoes a similar degradation pathway.

    • Solution:

      • Ensure sample tubes are tightly capped to minimize air exposure.

      • Process samples as quickly as possible after collection to minimize exposure to atmospheric oxygen at room temperature.

      • If the sample matrix is not blood-based, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon before sealing.

  • Potential Cause 2: Photodegradation. Azole antifungals are known to be susceptible to light.[1] The dichlorophenyl and triazole rings in the N-desalkyl itraconazole structure are chromophores that can absorb UV light, leading to photochemical reactions. These reactions can involve the formation of reactive radicals, leading to dechlorination or cleavage of the molecule.

    • Solution:

      • From the moment of collection, protect samples from direct light. Use amber-colored collection and storage tubes.

      • If transparent tubes are unavoidable, wrap them in aluminum foil or use light-blocking storage boxes.

      • Minimize exposure to ambient laboratory light during sample processing.

  • Potential Cause 3: Sub-optimal Storage Temperature. While short-term storage at 4°C or room temperature is acceptable, prolonged storage at these temperatures can lead to gradual degradation. Enzymatic activity from residual cellular components in the sample may also contribute to degradation at higher temperatures.

    • Solution:

      • For any storage period longer than 24 hours, freeze samples at -70°C or -80°C.

      • Ensure that freezers are properly maintained and monitored to avoid temperature fluctuations.

Issue 2: Inconsistent results between different batches of samples.
  • Potential Cause 1: Inconsistent Sample Handling. Variations in the time between sample collection and processing/freezing can introduce variability.

    • Solution:

      • Standardize your sample handling protocol. Define a maximum time allowed at room temperature and at 4°C before samples must be frozen.

      • Ensure all personnel are trained on and adhere to the standardized protocol.

  • Potential Cause 2: Use of Different Blood Collection Tubes. As mentioned in the FAQs, the type of collection tube can impact results. If different tube types (e.g., with and without gel separators) were used across batches, this could explain inconsistencies.

    • Solution:

      • Use a consistent type of blood collection tube for all samples within a study.

      • It is recommended to validate your analytical method with the specific tube type you intend to use.

Visualizing Degradation Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the potential degradation pathways and the recommended sample handling workflow.

cluster_Degradation Potential Degradation Pathways N-desalkyl Itraconazole N-desalkyl Itraconazole Oxidation Oxidation (e.g., atmospheric O2) N-desalkyl Itraconazole->Oxidation Photodegradation Photodegradation (UV light) N-desalkyl Itraconazole->Photodegradation Piperazine N-Oxide Piperazine N-Oxide Metabolites Oxidation->Piperazine N-Oxide Cleavage Products Ring Cleavage & Dechlorination Products Photodegradation->Cleavage Products

Caption: Potential degradation pathways for N-desalkyl itraconazole.

cluster_Workflow Recommended Sample Handling Workflow Collection 1. Sample Collection (Amber EDTA or Serum Tube) Processing 2. Processing (Centrifuge promptly in low light) Collection->Processing Aliquoting 3. Aliquoting (Transfer plasma/serum to amber cryovials) Processing->Aliquoting ShortTerm Short-Term Storage (<24h at 4°C or RT) Aliquoting->ShortTerm If analyzed soon LongTerm Long-Term Storage (≥24h at -80°C) Aliquoting->LongTerm For future analysis

Caption: Recommended workflow for sample handling.

Data Summary: Stability of N-desalkyl Itraconazole in Human Plasma

The following table summarizes the stability data for N-desalkyl itraconazole from published literature.

Storage ConditionDurationStability (% of Initial Concentration)Reference
Room TemperatureUp to 24 hours92.6% - 101.3%[5]
4°CUp to 24 hours99.2% - 102.9%[5]
-30°CAt least 3 months>95%[6]
-70°C145 daysStable[4]
-80°CUp to 1 month90.3% - 101.5%[5]
Freeze-Thaw Cycles3-4 cyclesStable[3][6][7]

Experimental Protocols

Protocol 1: Blood Sample Collection and Processing
  • Collection: Collect whole blood into either a plain red-top tube (for serum) or a tube containing K2-EDTA as the anticoagulant (for plasma). Crucially, do not use tubes with a gel separator. [8][10] Use amber-colored tubes if available.

  • Handling: If not using amber tubes, immediately protect the collected samples from light by wrapping them in foil or placing them in a light-blocking container.

  • Centrifugation: Process the blood to separate plasma or serum as soon as possible, ideally within one hour of collection. Centrifuge according to the tube manufacturer's instructions (e.g., 1500 x g for 10 minutes at 4°C).

  • Aliquoting: Immediately after centrifugation, transfer the plasma or serum supernatant into pre-labeled, amber-colored polypropylene cryovials. Aliquot into volumes suitable for single-use to avoid multiple freeze-thaw cycles.

  • Storage:

    • If analysis is to be performed within 24 hours, the aliquots can be stored at 4°C or room temperature, protected from light.[5]

    • For storage longer than 24 hours, immediately place the aliquots in a -70°C or -80°C freezer.[3][4][5]

Protocol 2: Assessment of Analyte Stability (Freeze-Thaw and Bench-Top)

This protocol can be adapted to validate the stability of N-desalkyl itraconazole in your specific sample matrix and laboratory conditions.

  • Sample Pooling: Obtain a pool of drug-free matrix (e.g., human plasma).

  • Spiking: Spike the pooled matrix with a known concentration of N-desalkyl itraconazole. Prepare at least two concentration levels (e.g., a low and a high QC level).

  • Baseline Analysis: Immediately after spiking, analyze a set of aliquots (n=3-5) to establish the baseline (T=0) concentration.

  • Freeze-Thaw Stability:

    • Store a set of aliquots at -80°C for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.

    • Repeat for the desired number of cycles (e.g., three or four).

    • After the final thaw, analyze the samples and compare the mean concentration to the baseline.

  • Bench-Top Stability:

    • Thaw a set of frozen aliquots and leave them on the laboratory bench at room temperature for a defined period (e.g., 4, 8, or 24 hours).

    • After the specified time, analyze the samples and compare the mean concentration to the baseline.

Conclusion

The stability of N-desalkyl itraconazole in biological samples is achievable with careful attention to storage conditions and handling procedures. The primary threats to its integrity are oxidation and photodegradation. By implementing the protocols and troubleshooting guidance provided in this document—specifically, using appropriate collection tubes, protecting samples from light, and adhering to recommended storage temperatures of -70°C or colder for long-term storage—researchers can significantly minimize analyte degradation. These practices are essential for generating high-quality, reproducible data in both research and clinical settings.

References

  • Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. PMC.
  • ISOLATION AND CHARACTERIZATION OF TWO NOVEL DEGRADANT PRODUCTS IN ITRACONAZOLE BY USING PREP-HPLC, HRMS AND NMR. RASAYAN Journal of Chemistry.
  • Ultra-performance liquid chromatography electrospray ionization–tandem mass spectrometry method for the simultaneous determination of itraconazole and hydroxy itraconazole in human plasma. PMC.
  • Simultaneous Quantification of Azole Antimycotics in Quantitative Dried Blood Spots: A Step Toward Home Sampling for Therapeutic Drug Monitoring.
  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. PMC.
  • Validated liquid chromatography-tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Scholars Research Library.
  • Anti-fungal Testing.
  • Photodegradation of 2,4-Dichlorophenol in Aqueous Systems under Simulated and Natural Sunlight.
  • The effect of itraconazole, a strong CYP3A4 inhibitor, on the pharmacokinetics of the first-in-class ACKR3/CXCR7 antagonist, ACT-1004-1239. PMC.
  • A new cause of false positive voriconazole levels: W
  • Determination of Itraconazole and its Metabolite From Human Plasma by High Performance Liquid Chromatography- Tandem Mass (LC-MS). DergiPark.
  • Role of itraconazole metabolites in CYP3A4 inhibition.
  • Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry.
  • Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide c
  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical applic
  • Quantitation of Azoles and Echinocandins in Compartments of Peripheral Blood by Liquid Chrom
  • Strategies to prevent Itraconazole degrad
  • Intrapulmonary Pharmacokinetics and Pharmacodynamics of Itraconazole and 14-Hydroxyitraconazole at Steady St
  • December 2022: Changes to Acceptable Tube Type for Azole Anti-Fungal Therapeutic Drug Monitoring.
  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. PMC - NIH.
  • Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural W
  • Interactions between Itraconazole and Warfarin. Drugs.com.
  • Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Advanced Pharmaceutical Bulletin.
  • The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflamm
  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon M
  • Clinical analysis of the effects of azole antifungal agents on the anticoagulant activity of warfarin. PMC.
  • Dual-effect of size/polymorph to enhance itraconazole bioavailability by freeze-dissolving crystalliz
  • Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical applic
  • Freeze-drying of itraconazole-loaded nanosphere suspensions: a feasibility study. Semantic Scholar.

Sources

Validation & Comparative

Optimizing LC-MS/MS Methodologies for N-Desalkyl Itraconazole: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Clinical Imperative for N-Desalkyl Itraconazole Monitoring

Itraconazole (ITZ) is a broad-spectrum triazole antifungal agent and a well-characterized, potent inhibitor of cytochrome P450 3A4 (CYP3A4)[1]. In clinical pharmacokinetics and drug-drug interaction (DDI) studies, ITZ is frequently utilized as a model CYP3A4 inhibitor[1]. However, ITZ undergoes extensive and complex hepatic metabolism, sequentially producing hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ)[1][2].

While OH-ITZ is routinely monitored due to its antifungal activity, ND-ITZ also significantly contributes to the overall CYP3A4 inhibition profile. Neglecting ND-ITZ can lead to an underestimation of the drug's pharmacokinetic impact, necessitating precise quantification methodologies to fully capture the in vivo DDI potential[1].

ITZ_Metabolism ITZ Itraconazole (ITZ) CYP3A4 CYP3A4 (Hepatic Metabolism) ITZ->CYP3A4 Oxidation OH_ITZ Hydroxy-Itraconazole (OH-ITZ) CYP3A4->OH_ITZ Keto_ITZ Keto-Itraconazole (keto-ITZ) OH_ITZ->Keto_ITZ Oxidation ND_ITZ N-desalkyl Itraconazole (ND-ITZ) Keto_ITZ->ND_ITZ N-dealkylation

Sequential CYP3A4-mediated metabolism of Itraconazole to N-desalkyl Itraconazole.

Sample Preparation: A Comparative Matrix

The highly lipophilic nature of ITZ and its metabolites, combined with their extensive binding to plasma proteins (>99%), makes sample extraction a critical analytical bottleneck. The chosen extraction method must efficiently disrupt protein binding without causing analyte occlusion, while simultaneously preventing endogenous phospholipids from causing severe matrix effects (ion suppression or enhancement) during electrospray ionization (ESI)[1].

Two primary methodologies have been validated for the extraction of ND-ITZ from human plasma: Solid-Supported Liquid Extraction (SLE) [1] and Protein Precipitation (PPT) [2].

Table 1: Comparative Performance of Extraction Methods for ND-ITZ

ParameterSolid-Supported Liquid Extraction (SLE)Protein Precipitation (PPT)
Primary Mechanism Liquid-liquid partitioning over a high-surface-area diatomaceous earth support.Denaturation of plasma proteins using organic solvents (e.g., Acetonitrile).
ND-ITZ Recovery ~102.3% (Highly consistent across ranges)[1]Variable; generally lower due to co-precipitation trapping of lipophilic analytes[2].
Matrix Effect Minimal (Matrix Factor ≈ 1.0)[1]Moderate to High; requires longer chromatographic separation to avoid suppression[2].
Sensitivity (LLOQ) 0.4 ng/mL [1]1.0 ng/mL[2]
Throughput & Cost Moderate throughput, higher consumable cost.High throughput, highly cost-effective.
Best Use Case Rigorous DDI studies requiring high sensitivity and zero matrix interference[1].Routine clinical therapeutic drug monitoring (TDM)[2].

Methodological Workflow: Step-by-Step SLE LC-MS/MS Protocol

For rigorous bioanalytical validation meeting FDA and EMA guidelines, SLE is the superior choice due to its near-quantitative recovery and elimination of phospholipid-induced ion suppression[1]. Below is the optimized protocol based on validated industry standards[1].

Step 1: Sample Aliquoting and Internal Standard Addition

  • Action: Aliquot 150 µL of human plasma into a 96-well plate. Add a stable isotopically labeled internal standard (e.g., ITZ-d9).

  • Causality: A 150 µL volume provides sufficient absolute analyte mass to reliably reach the 0.4 ng/mL Lower Limit of Quantification (LLOQ)[1]. The stable isotope IS normalizes any downstream well-to-well extraction variance or ESI fluctuations, ensuring the method acts as a self-validating system.

Step 2: Solid-Supported Liquid Extraction (SLE) Loading

  • Action: Load the plasma mixture onto an SLE plate. Allow 5 minutes for the aqueous sample to completely absorb into the diatomaceous earth sorbent.

  • Causality: The aqueous phase forms a micro-thin layer over the sorbent. This maximizes the surface area for the subsequent liquid-liquid partitioning, effectively breaking hydrophobic protein-drug interactions without precipitating the proteins (which could trap the analyte).

Step 3: Elution and Evaporation

  • Action: Elute the analytes using an optimized water-immiscible organic solvent (e.g., MTBE or Hexane/Ethyl Acetate). Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Causality: The organic solvent selectively partitions the highly lipophilic ND-ITZ, while leaving polar matrix components, salts, and proteins permanently trapped in the aqueous layer on the sorbent.

Step 4: Reconstitution and LC-MS/MS Analysis

  • Action: Reconstitute the dried extract in the mobile phase. Inject onto a reversed-phase C18 column. Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality: ESI+ is ideal for protonating the basic nitrogen atoms in the triazole ring. MRM provides absolute structural specificity. For ND-ITZ, tracking the specific mass transition (e.g., m/z 649.10 → 376.15) ensures no cross-talk with the parent drug or other metabolites[2].

SLE_Workflow Plasma 150 µL Plasma + Stable Isotope IS SLE SLE Plate Loading (Aqueous Absorption) Plasma->SLE Elution Organic Solvent Elution SLE->Elution Evap Nitrogen Evaporation & Reconstitution Elution->Evap LCMS LC-MS/MS ESI+ (MRM Mode) Evap->LCMS Data Data Processing (1/x² Regression) LCMS->Data

Validated SLE LC-MS/MS workflow for the isolation and quantification of ND-ITZ.

Method Validation: Ensuring a Self-Validating System

A bioanalytical method is only as reliable as its validation parameters. To comply with FDA and EMA guidelines, the method must prove it is robust against matrix variations and temporal degradation[1].

  • Calibration and Linearity: The standard curve for ND-ITZ should span a clinically relevant range (e.g., 0.4–200 ng/mL for DDI studies)[1]. Because the variance of MS response inherently increases at higher concentrations (heteroscedasticity), the calibration curve must be fitted using a 1/x² weighted linear regression model [1]. This mathematical correction ensures low-concentration calibrators are not disproportionately skewed by high-concentration variance.

  • Precision and Accuracy: Evaluated using five analytical Quality Control (QC) levels (LLOQ, Low, Mid, High, and ULOQ). Both intra-day and inter-day precision must yield a Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)[1].

  • Matrix Effect and Recovery: The Matrix Factor (MF) is calculated by comparing the peak area of ND-ITZ spiked post-extraction into a blank matrix versus a neat solution. An MF close to 1.0 indicates minimal ion suppression[1]. SLE achieves an outstanding average extraction recovery of 102.3% for ND-ITZ[1].

  • Stability: ND-ITZ must be proven stable under all handling conditions. Validated data demonstrates that ND-ITZ is stable in human plasma for at least 145 days when stored at -70°C[1].

Table 2: FDA/EMA Validation Parameters for ND-ITZ (SLE Method)

Validation ParameterND-ITZ Acceptance Criteria / ResultsMechanistic Significance
Linear Range 0.4 – 200 ng/mL[1]Covers the full pharmacokinetic profile during DDI studies.
Regression Model 1/x² weighted linear regression[1]Counteracts heteroscedasticity across a 500-fold dynamic range.
Extraction Recovery 102.3% (Average)[1]Confirms the SLE organic elution efficiently breaks protein binding.
Matrix Factor (Ion Suppression) ≈ 1.0 at Low and High QCs[1]Ensures endogenous phospholipids do not quench the ESI droplet charge.
Long-Term Stability 145 days at -70°C[1]Guarantees sample integrity during prolonged clinical trial phases.

Conclusion

The accurate quantification of N-desalkyl itraconazole is indispensable for a holistic understanding of itraconazole-mediated CYP3A4 inhibition. While Protein Precipitation offers a rapid, low-cost alternative for routine clinical monitoring[2], Solid-Supported Liquid Extraction (SLE) remains the gold standard for regulatory-compliant bioanalysis[1]. By delivering near-quantitative recovery and eliminating matrix effects, SLE coupled with LC-MS/MS provides a robust, self-validating framework essential for modern drug development and pharmacokinetic profiling.

References

  • Liang, X., Van Parys, M., Ding, X., Zeng, N., Bi, L., Dorshort, D., McKnight, J., Milanowski, D., Mao, J., Chen, Y., Ware, J. A., Dean, B., Hop, C. E., & Deng, Y. (2016). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma Using Liquid Chromatography With Tandem Mass Spectrometry. Journal of Chromatography B, 1020, 111-119.[Link]

  • Imoto, Y., Mino, Y., Naito, T., Ono, T., & Kawakami, J. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of Pharmaceutical Health Care and Sciences, 6(1).[Link]

Sources

Comparative Pharmacodynamics and Kinetics of Itraconazole Metabolites: N-desalkyl Itraconazole vs. Hydroxyitraconazole

Author: BenchChem Technical Support Team. Date: April 2026

As drug development models become increasingly sophisticated, the clinical evaluation of xenobiotics has shifted from focusing solely on parent compounds to understanding the distinct roles of their circulating metabolites. Itraconazole (ITZ), a broad-spectrum triazole antifungal, is extensively metabolized by the hepatic cytochrome P450 3A4 (CYP3A4) isoenzyme.

While clinical monitoring historically prioritized the parent drug, advanced pharmacokinetic modeling reveals that ITZ’s therapeutic efficacy and its propensity for severe drug-drug interactions (DDIs) are heavily mediated by its metabolic offspring. This guide objectively compares the two most pharmacologically significant metabolites: Hydroxyitraconazole (OH-ITZ) and N-desalkyl itraconazole (ND-ITZ) , providing actionable insights and validated methodologies for researchers and clinical scientists.

Metabolic Divergence and Structural Significance

When ITZ undergoes CYP3A4-mediated oxidation, it branches into several distinct metabolic pathways that fundamentally alter its pharmacological profile.

  • Hydroxyitraconazole (OH-ITZ): Formed via aliphatic Ω-1-oxidation of the 1-methylpropyl substituent. This structural modification retains the core pharmacophore required for binding to the fungal target, lanosterol 14α-demethylase.

  • N-desalkyl itraconazole (ND-ITZ): Generated via the N-dealkylation of the same 1-methylpropyl group. While this cleavage destroys its antifungal potency, it exposes structural moieties that make ND-ITZ a potent, competitive inhibitor of CYP3A4.

G ITZ Itraconazole (ITZ) CYP CYP3A4 Metabolism ITZ->CYP OH_ITZ Hydroxyitraconazole (OH-ITZ) Active Antifungal CYP->OH_ITZ Aliphatic oxidation KETO_ITZ Keto-itraconazole (Keto-ITZ) Intermediate CYP->KETO_ITZ Further oxidation ND_ITZ N-desalkyl-itraconazole (ND-ITZ) Potent CYP3A4 Inhibitor CYP->ND_ITZ N-dealkylation

CYP3A4-mediated metabolic branching of Itraconazole into OH-ITZ and ND-ITZ.

Pharmacological Comparison: Efficacy vs. Interaction

Antifungal Efficacy

OH-ITZ is the primary active metabolite. In vitro microbroth dilution assays demonstrate that OH-ITZ possesses an antifungal IC50 virtually identical to the parent ITZ across 90% of pathogenic fungi (). Furthermore, recent equilibrium dialysis studies indicate that OH-ITZ exhibits an 8.5-fold higher free fraction in plasma compared to ITZ, suggesting it may drive the majority of in vivo antifungal efficacy.

Conversely, ND-ITZ lacks significant antifungal activity. The loss of the alkyl group disrupts its ability to effectively intercalate with the fungal cell membrane's target enzymes.

CYP3A4 Inhibition and DDI Potential

Both metabolites are implicated in the autoinhibition of CYP3A4, which leads to the non-linear pharmacokinetics observed with multiple dosing of ITZ. However, ND-ITZ plays a disproportionately large role in systemic DDIs. In vivo studies predicting hepatic intrinsic clearance show that accounting for circulating ND-ITZ (alongside OH-ITZ and keto-ITZ) is mathematically required to accurately extrapolate the 3.9-fold decrease in CYP3A4 substrate clearance observed in human patients ().

Quantitative Comparison Summary
ParameterHydroxyitraconazole (OH-ITZ)N-desalkyl itraconazole (ND-ITZ)
Primary Pharmacological Role Active Antifungal EfficacyCYP3A4 Inhibition (DDI Mediator)
Antifungal Potency (vs ITZ) Equivalent (~1:1 IC50)Negligible
Formation Mechanism Aliphatic Ω-1-oxidationN-dealkylation
Circulating Plasma Levels High (Often exceeds parent ITZ)Low to Moderate
CYP3A4 Inhibition Potential Moderate to HighHigh
Clinical Monitoring Priority Therapeutic Drug Monitoring (TDM)DDI Prediction & PBPK Modeling

Experimental Methodologies: Self-Validating Protocols

To accurately differentiate between OH-ITZ and ND-ITZ, researchers must employ highly selective LC-MS/MS workflows. Traditional bioassays (e.g., agar diffusion) cannot distinguish between the parent drug and OH-ITZ, and completely miss ND-ITZ due to its lack of antifungal activity.

Protocol: Multiplexed LC-MS/MS Quantification in Human Plasma

Expertise & Causality Rationale: Protein precipitation is chosen over liquid-liquid extraction to preserve the stability of the N-desalkyl metabolite, which can degrade under harsh pH shifts. Monitoring the halogen isotopic peak avoids endogenous interference and carryover, a common issue with highly lipophilic azoles (). The inclusion of a deuterated internal standard (ITZ-d9) creates a self-validating system that automatically corrects for matrix effects and ionization suppression.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of stable isotope-labeled internal standard (ITZ-d9, 500 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality Note: Formic acid disrupts protein-drug binding. This is critical because OH-ITZ is >99% protein-bound; failing to acidify the matrix will result in artificially low recovery rates.

  • Centrifugation: Vortex aggressively for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated plasma proteins.

  • Supernatant Extraction: Transfer 200 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (e.g., 2.1 × 50 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (Water + 0.1% formic acid) and Mobile Phase B (Acetonitrile + 0.1% formic acid).

    • Causality Note: A steep gradient is required to elute the highly lipophilic OH-ITZ, while ND-ITZ elutes earlier due to its increased polarity from the dealkylation.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

    • OH-ITZ transitions: m/z 721.3 → 432.2

    • ND-ITZ transitions: m/z 649.2 → 392.1

  • System Validation: Ensure the calibration curve is linear (R² > 0.999) from 1 to 1500 ng/mL. The Lower Limit of Quantitation (LLOQ) must be validated at 1 ng/mL for ND-ITZ to capture trough levels accurately.

Workflow Plasma 1. Human Plasma Sample (Spiked with ITZ-d9) Precipitation 2. Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Plasma->Precipitation Centrifugation 3. Centrifugation (14,000 x g, 10 min, 4°C) Precipitation->Centrifugation Supernatant 4. Supernatant Extraction Centrifugation->Supernatant LC 5. UHPLC Separation (C18 Column, Gradient Elution) Supernatant->LC MS 6. Tandem MS (MRM Mode) (ESI+ Ionization) LC->MS Data 7. Quantification (OH-ITZ & ND-ITZ) MS->Data

Step-by-step LC-MS/MS workflow for the simultaneous quantification of ITZ metabolites.

Implications for Drug Development

For drug development professionals, distinguishing between OH-ITZ and ND-ITZ is paramount. When designing clinical trials for new chemical entities (NCEs) that are CYP3A4 substrates, using ITZ as a strong clinical CYP3A4 inhibitor requires physiologically based pharmacokinetic (PBPK) models that explicitly incorporate ND-ITZ's inhibitory constant ( Ki​ ). Failing to account for ND-ITZ will result in a severe under-prediction of the in vivo DDI magnitude.

Conversely, for therapeutic drug monitoring (TDM) of invasive fungal infections, clinical assays must quantify OH-ITZ alongside the parent ITZ to accurately reflect the total antifungal burden in the patient, while ND-ITZ can be safely omitted from the efficacy equation.

References

  • Title: Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Antifungal activity of itraconazole compared with hydroxy-itraconazole in vitro Source: Journal of Antimicrobial Chemotherapy - Oxford Academic URL: [Link]

  • Title: Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

N-Desalkyl Itraconazole: A Comprehensive Pharmacokinetic Profile and CYP3A4 Inhibition Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Itraconazole (ITZ) is a broad-spectrum triazole antifungal and a notoriously potent in vivo inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. Historically, static in vitro models severely under-predicted the magnitude of ITZ-mediated drug-drug interactions (DDIs). The resolution to this discrepancy lies in its extensive first-pass metabolism, which generates a cascade of pharmacologically active metabolites[1]. Among these, N-desalkyl-itraconazole (ND-ITZ) emerges as the ultimate downstream metabolite, demonstrating an exceptionally high inhibitory potency that fundamentally alters the pharmacokinetic landscape of ITZ dosing[2].

This guide objectively compares the pharmacokinetic and inhibitory profile of ND-ITZ against its precursors, providing self-validating experimental protocols for accurate DDI prediction.

Mechanistic Background: The ITZ Metabolic Cascade

Upon oral administration, ITZ undergoes extensive biotransformation in the liver and intestine. It is sequentially metabolized by CYP3A4 into three primary inhibitory metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and finally, N-desalkyl-itraconazole (ND-ITZ)[3].

Because all three metabolites are both substrates and inhibitors of CYP3A4, they create a prolonged, competitive auto-inhibitory loop that extends the drug's apparent half-life and amplifies its DDI potential[2].

G ITZ Itraconazole (ITZ) IC50: 6.1 nM OH_ITZ Hydroxy-ITZ (OH-ITZ) IC50: 4.6 nM ITZ->OH_ITZ CYP3A4 KETO_ITZ Keto-ITZ (Keto-ITZ) IC50: 7.0 nM OH_ITZ->KETO_ITZ CYP3A4 ND_ITZ N-desalkyl-ITZ (ND-ITZ) IC50: 0.4 nM KETO_ITZ->ND_ITZ CYP3A4

Sequential CYP3A4-mediated metabolism of Itraconazole to N-desalkyl-itraconazole.

Comparative Pharmacokinetic & Inhibitory Profiles

To understand why ND-ITZ is a critical factor in dynamic PBPK (Physiologically Based Pharmacokinetic) modeling, we must compare its enzymatic kinetics directly against the parent compound and intermediate metabolites.

Quantitative Kinetic Comparison (CYP3A4 Inhibition)

Data derived from midazolam hydroxylation probe reactions using a substrate depletion approach[1].

CompoundUnbound IC₅₀ (nM)Unbound Kₘ (nM)Intrinsic Clearance (CLint)(ml/min/nmol CYP3A4)Relative Potency(vs. Parent ITZ)
Itraconazole (ITZ) 6.13.969.31.0x
Hydroxy-ITZ (OH-ITZ) 4.627.019.81.3x
Keto-ITZ 7.01.462.50.8x
N-desalkyl-ITZ (ND-ITZ) 0.4 N/AN/A15.2x

*Note: ND-ITZ is the terminal active metabolite in this specific CYP3A4 cascade; further clearance parameters are highly dependent on secondary conjugation pathways.

Analysis of Causality

While OH-ITZ circulates at plasma concentrations equal to or greater than the parent drug, ND-ITZ is approximately 15 times more potent than ITZ at inhibiting CYP3A4 (IC₅₀ = 0.4 nM vs 6.1 nM)[1]. Furthermore, ND-ITZ has a remarkably long elimination half-life. During steady-state ITZ dosing, ND-ITZ accumulates significantly. Static models that only account for ITZ and OH-ITZ fail because they ignore the sub-nanomolar potency and persistence of ND-ITZ, which continues to inhibit CYP3A4 long after the parent drug concentrations have dropped[4].

Experimental Methodology: Self-Validating Protocol for CYP3A4 Inhibition

To objectively evaluate the inhibitory profile of ND-ITZ against its precursors, a substrate depletion kinetic assay coupled with midazolam hydroxylation is required.

Why this method? Static models fail because they rely on total plasma concentrations and assume simple reversible inhibition. By utilizing a substrate depletion approach, we can accurately determine the unbound intrinsic clearance ( CLint​ ) and unbound Km​ , preventing the under-prediction of in vivo DDIs[1].

Step-by-Step Protocol: Midazolam Hydroxylation Assay
  • Microsomal Incubation Setup :

    • Action: Suspend Human Liver Microsomes (HLM) at a strict protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Utilizing a low microsomal protein concentration minimizes non-specific binding of the highly lipophilic ITZ metabolites to the lipid membrane. This ensures the calculated unbound inhibitor concentration ( fu​ ) closely reflects the nominal spiked concentration, validating the assay's internal accuracy.

  • Inhibitor Titration :

    • Action: Spike ND-ITZ, OH-ITZ, Keto-ITZ, and ITZ into separate incubation mixtures at concentrations ranging from 0.1 nM to 100 nM.

    • Causality: This specific range tightly brackets the anticipated IC₅₀ values (0.4 nM to 7.0 nM) to generate a robust, high-resolution sigmoidal dose-response curve.

  • Probe Substrate Addition :

    • Action: Introduce midazolam at a concentration strictly below its known Km​ (e.g., 1 μM).

    • Causality: Midazolam is the gold-standard CYP3A4 probe. Operating below its Km​ ensures that the assay remains highly sensitive to competitive inhibition, which is the primary inhibitory mechanism for ITZ and its metabolites[1].

  • Reaction Initiation & Termination :

    • Action: Pre-incubate the mixture for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH. Incubate for exactly 10 minutes, then terminate the reaction using ice-cold acetonitrile containing an internal standard (e.g., deuterium-labeled ND-ITZ-d8)[5].

    • Causality: The strict 10-minute window ensures initial rate conditions (maintaining <10% substrate turnover). This prevents product inhibition or secondary metabolism from skewing the kinetic data. The stable-isotope labeled internal standard controls for matrix effects and extraction efficiency during mass spectrometry.

  • LC-MS/MS Quantification :

    • Action: Centrifuge the samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant for 1'-hydroxymidazolam formation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo Implications and PBPK Modeling

The clinical relevance of ND-ITZ cannot be overstated. When ITZ is administered orally, the sequential formation of OH-ITZ, keto-ITZ, and ND-ITZ creates a "relay" of CYP3A4 auto-inhibition[3].

Modern dynamic PBPK models (such as those built in Simcyp or GastroPlus) must incorporate ND-ITZ to bridge the gap between in vitro data and clinical DDI observations. Because ND-ITZ possesses a sub-nanomolar IC₅₀ (0.4 nM), it effectively compensates for its lower absolute plasma concentration relative to OH-ITZ[2]. Incorporating ND-ITZ into algorithmic DDI predictions significantly improves the accuracy of modeling strong interactions (e.g., >5-fold AUC increases in victim drugs like midazolam or triazolam), reducing the bias and imprecision inherent in older static models[4].

References

  • Mechanistic Absorption and Physiologically Based Pharmacokinetic Modeling of Itraconazole and Its Application for Drug-Drug Interaction with Midazolam in Adult Populations. Simulations Plus.3

  • ROLE OF ITRACONAZOLE METABOLITES IN CYP3A4 INHIBITION. Drug Metabolism and Disposition / Sci-Hub.1

  • Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. Clinical Pharmacology & Therapeutics / PMC - NIH.2

  • N-Desalkyl itraconazole-d8. MedChemExpress.5

  • Assessment of algorithms for predicting drug–drug interactions via inhibition mechanisms: comparison of dynamic and static models. PMC - NIH.4

Sources

accuracy and precision of N-desalkyl itraconazole bioassays

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Definitive Guide to N-desalkyl Itraconazole Bioassays: Accuracy, Precision, and Methodological Comparisons

Introduction Itraconazole (ITZ) is a potent triazole antifungal and a recognized clinical index inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. In clinical pharmacokinetics and drug-drug interaction (DDI) studies, quantifying ITZ alone is insufficient. ITZ undergoes extensive hepatic metabolism to generate several active and inhibitory metabolites, primarily hydroxy-itraconazole (OH-ITZ), keto-itraconazole (Keto-ITZ), and N-desalkyl itraconazole (ND-ITZ). While OH-ITZ is routinely monitored, ND-ITZ has historically been overlooked due to analytical challenges, despite its significant contribution to in vivo CYP3A4 inhibition[1].

This guide provides an objective comparison of modern bioanalytical methodologies for quantifying ND-ITZ in human plasma. By evaluating Solid-Supported Liquid Extraction (SLE) against Protein Precipitation (PPT) coupled with LC-MS/MS, we will dissect the causality behind assay performance, focusing on accuracy, precision, and matrix effect mitigation.

The Metabolic Imperative: Why Target ND-ITZ?

Understanding the structural cascade is critical for assay design. ITZ is hydroxylated to OH-ITZ, oxidized to Keto-ITZ, and finally N-dealkylated to ND-ITZ. Because these metabolites share significant structural homology and lipophilicity, chromatographic separation must be meticulously optimized to prevent cross-talk and isobaric interference in the mass spectrometer.

ITZ_Metabolism ITZ Itraconazole (ITZ) OH_ITZ Hydroxy-ITZ (OH-ITZ) ITZ->OH_ITZ CYP3A4 Keto_ITZ Keto-ITZ (Keto-ITZ) OH_ITZ->Keto_ITZ CYP3A4 ND_ITZ N-desalkyl-ITZ (ND-ITZ) Keto_ITZ->ND_ITZ CYP3A4

CYP3A4-mediated metabolic cascade of Itraconazole yielding N-desalkyl-ITZ.

Methodological Comparison: SLE vs. PPT in LC-MS/MS

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was used for ITZ monitoring. However, HPLC-UV lacks the sensitivity required for ND-ITZ, which circulates at much lower concentrations (typically 3.5–28.3 ng/mL at 12h post-dose) compared to the parent drug[2]. Consequently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard.

The critical differentiator between modern LC-MS/MS assays lies in the sample preparation strategy. We compare two primary approaches: Solid-Supported Liquid Extraction (SLE) and Protein Precipitation (PPT).

Table 1: Performance Comparison of ND-ITZ Extraction Methodologies

MetricSLE-LC-MS/MS (Liang et al.)PPT-LC-MS/MS (Imoto et al.)
Extraction Mechanism Diatomaceous earth partitioningAcetonitrile precipitation
Linear Range (ng/mL) 0.4 – 2001.0 – 100
Lower Limit of Quantitation (LLOQ) 0.4 ng/mL1.0 ng/mL
Extraction Recovery 102.3% (Average)90.1% – 102.2%
Matrix Factor (Ion Suppression) ~1.0 (Minimal suppression)0.99 – 1.02
Intra/Inter-assay Precision (%CV) Within FDA/EMA limits (<15%)0.3% – 4.4%
Accuracy (%RE) Within FDA/EMA limits (±15%)94.1% – 106.7%
Throughput / Cost Moderate throughput, higher costHigh throughput, low cost

Causality in Assay Design: Why does SLE achieve a lower LLOQ (0.4 ng/mL) than PPT (1.0 ng/mL)? PPT removes gross proteins but leaves residual endogenous phospholipids in the supernatant. These phospholipids co-elute with lipophilic analytes like ND-ITZ, competing for charge in the Electrospray Ionization (ESI) source and causing ion suppression. SLE utilizes a diatomaceous earth matrix that effectively traps phospholipids and salts, allowing the highly hydrophobic ND-ITZ to partition cleanly into an organic eluent. This targeted extraction ensures a Matrix Factor (MF) of 1.0, directly translating to superior signal-to-noise ratios and enhanced precision at sub-nanogram levels.

Self-Validating Experimental Protocols

To ensure scientific integrity, a bioassay must be self-validating. This is achieved by incorporating Stable Isotope-Labeled Internal Standards (SIL-IS), such as ND-ITZ-d5. Because the SIL-IS shares the exact physicochemical properties of ND-ITZ, it co-elutes chromatographically and experiences identical matrix effects. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, the assay mathematically cancels out run-to-run variations in extraction efficiency and ionization, ensuring that the calculated accuracy strictly reflects the true biological concentration.

Bioassay_Workflow Plasma 1. Human Plasma Sample (+ SIL-IS Spiking) Extraction 2. Sample Pretreatment (SLE or PPT) Plasma->Extraction LC 3. Reversed-Phase UPLC (Chromatographic Separation) Extraction->LC MS 4. ESI-MS/MS (MRM Mode) (Analyte/IS Ratio Calculation) LC->MS Validation 5. Data Output (Accuracy & Precision Validation) MS->Validation

Self-validating LC-MS/MS workflow utilizing SIL-IS for ND-ITZ quantification.

Step-by-Step Methodology: High-Precision SLE-LC-MS/MS Workflow The following protocol outlines the optimized SLE approach for maximizing ND-ITZ accuracy and precision:

  • Sample Aliquoting & IS Spiking: Transfer 150 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution (e.g., ND-ITZ-d5) to each well. Causality: Early introduction of the SIL-IS ensures it undergoes the exact same degradation and extraction losses as the endogenous analyte.

  • Sample Loading: Dilute the plasma with 150 µL of aqueous buffer (e.g., 0.1% formic acid in water) to disrupt protein binding. Load the mixture onto a 96-well SLE plate.

  • Absorption Phase: Apply a gentle vacuum (approx. 2-3 in Hg) for 5 seconds to initiate flow, then wait 5 minutes. Causality: This pause allows the aqueous sample to fully partition into the micro-pores of the diatomaceous earth.

  • Elution: Add 1.0 mL of an organic solvent mixture (e.g., Methyl tert-butyl ether/Hexane) to elute the analytes. Collect the eluate in a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the organic eluate to dryness under a steady stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 5 mM ammonium acetate).

  • LC-MS/MS Analysis: Inject 5 µL onto a reversed-phase C18 column. Utilize a gradient elution to separate ND-ITZ from ITZ, OH-ITZ, and Keto-ITZ. Detect using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

FDA/EMA Validation Metrics for ND-ITZ

For a bioassay to be utilized in pivotal clinical or DDI studies, it must strictly adhere to FDA and EMA bioanalytical method validation guidelines.

Table 2: Typical FDA/EMA Acceptance Criteria for ND-ITZ LC-MS/MS Assays

Quality Control (QC) LevelTarget ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
LLOQ 0.4 ng/mL≤ 20.0%≤ 20.0%± 20.0%
Low QC 1.2 ng/mL≤ 15.0%≤ 15.0%± 15.0%
Mid QC 80.0 ng/mL≤ 15.0%≤ 15.0%± 15.0%
High QC 160.0 ng/mL≤ 15.0%≤ 15.0%± 15.0%

Data from validated SLE-LC-MS/MS assays demonstrate that ND-ITZ can be quantified with an average extraction recovery of 102.3% and precision metrics well within these stringent <15% CV thresholds. Furthermore, stability testing confirms that ND-ITZ remains stable in human plasma for up to 145 days when stored at -70°C.

Conclusion

While Protein Precipitation offers a rapid, cost-effective method suitable for routine therapeutic drug monitoring of ITZ[2], the quantification of the N-desalkyl metabolite in rigorous pharmacokinetic and DDI studies demands the superior sensitivity of Solid-Supported Liquid Extraction. By effectively eliminating phospholipid-induced ion suppression, SLE-LC-MS/MS provides a robust, self-validating system that guarantees the accuracy and precision necessary to elucidate ND-ITZ's role in CYP3A4 inhibition[1].

References

  • Source: Journal of Chromatography B (nih.gov)
  • Source: Journal of Pharmaceutical Health Care and Sciences (nih.gov)
  • Source: Clinical Pharmacology & Therapeutics (scispace.com)

Sources

Optimizing N-Desalkyl Itraconazole Extraction for LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Context of N-Desalkyl Itraconazole

Itraconazole (ITZ) is a broad-spectrum triazole antifungal that undergoes extensive hepatic biotransformation. In vivo, the CYP3A4 enzyme metabolizes ITZ into three primary active metabolites: hydroxy-itraconazole (OH-ITZ), keto-itraconazole (keto-ITZ), and N-desalkyl itraconazole (ND-ITZ)[1].

While OH-ITZ is the most abundant circulating metabolite, ND-ITZ is a critically important, highly potent CYP3A4 inhibitor. It exhibits an unbound IC50 of approximately 0.4 nM—making it significantly more potent at inhibiting CYP3A4 than the parent drug itself[2]. Accurately quantifying ND-ITZ alongside its parent compound is essential for predicting complex drug-drug interactions (DDIs) during pharmacokinetic profiling[1][3].

G ITZ Itraconazole (ITZ) Parent Drug CYP CYP3A4 Enzyme Hepatic Metabolism ITZ->CYP OH_ITZ Hydroxy-ITZ (Active Metabolite) CYP->OH_ITZ KETO_ITZ Keto-ITZ (Active Metabolite) CYP->KETO_ITZ ND_ITZ N-desalkyl-ITZ (Potent CYP3A4 Inhibitor) CYP->ND_ITZ N-dealkylation

CYP3A4-mediated metabolism of itraconazole into its three active inhibitory metabolites.

Analytical Challenges in ND-ITZ Extraction

ND-ITZ presents a unique triad of analytical challenges:

  • Extreme Lipophilicity: It partitions heavily into lipid-rich compartments.

  • High Protein Binding: It binds strongly to plasma proteins like albumin and alpha-1-acid glycoprotein.

  • Matrix Effects: The lipophilic nature of ND-ITZ means it co-elutes with endogenous plasma phospholipids during reverse-phase chromatography, leading to severe ion suppression in positive electrospray ionization (ESI)[3][4].

To achieve a Lower Limit of Quantification (LLOQ) below 1 ng/mL, the extraction methodology must aggressively disrupt protein binding while selectively filtering out phospholipid interference.

Comparative Evaluation of Extraction Modalities

Traditional Liquid-Liquid Extraction (LLE) is often plagued by emulsion formation due to the lipid-rich nature of clinical plasma samples[5]. Consequently, modern bioanalytical workflows rely primarily on Protein Precipitation (PPT) and Solid-Supported Liquid Extraction (SLE) .

Quantitative Performance Summary

The following table synthesizes experimental data from validated clinical assays comparing PPT[4] and SLE[3] for ND-ITZ extraction.

Performance MetricProtein Precipitation (PPT)Solid-Supported Liquid Extraction (SLE)
Primary Mechanism Solvent-induced protein denaturationAqueous immobilization & organic partitioning
Preferred Solvent Acetonitrile (ACN)MTBE or 1-decanol/methanol
ND-ITZ Recovery 90.1% – 102.2%~102.3%
Matrix Factor 99.1% – 102.7%~1.00 (Negligible ion suppression)
Linearity (LLOQ) 1.0 ng/mL0.4 ng/mL
Throughput High (Direct injection possible)Medium (Requires evaporation/reconstitution)
Clinical Application Routine therapeutic drug monitoringStringent DDI pharmacokinetic studies

Field-Proven Experimental Protocols

The choice between PPT and SLE hinges on the required LLOQ and the tolerance for matrix effects. Below are self-validating, step-by-step methodologies for both approaches.

Protocol 1: High-Throughput Protein Precipitation (PPT)

Causality Focus: Acetonitrile is selected over methanol because its lower dielectric constant more aggressively disrupts the hydrophobic interactions between ND-ITZ and plasma proteins, ensuring complete release of the analyte[4].

  • Sample Aliquoting: Transfer 50 µL of human plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of isotopically labeled internal standard (e.g., ITZ-d5). Validation Step: This tracks extraction efficiency and mathematically compensates for downstream ion suppression.

  • Protein Denaturation: Add 300 µL of ice-cold Acetonitrile. The 1:6 volumetric ratio ensures >99% precipitation of plasma globulins[4].

  • Agitation: Vortex the plate aggressively at 1800 rpm for 2 minutes to ensure complete disruption of protein-drug complexes.

  • Phase Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the denatured proteins[4].

  • Collection: Transfer the clear supernatant to an autosampler vial.

  • System Validation Check: Inject a post-extraction spiked blank to calculate the matrix factor. A matrix factor between 95-105% validates the run.

Protocol 2: High-Sensitivity Solid-Supported Liquid Extraction (SLE)

Causality Focus: SLE utilizes diatomaceous earth to create a massive surface area. When the aqueous plasma is loaded, it forms a stationary micro-droplet network. Passing an immiscible organic solvent through this network allows for highly efficient partitioning of the lipophilic ND-ITZ without the physical agitation that causes emulsions in traditional LLE. Polar phospholipids remain trapped on the sorbent, virtually eliminating ion suppression[3].

  • Sample Preparation: Dilute 150 µL of human plasma with 150 µL of LC-MS grade water (containing IS) to reduce viscosity and normalize pH[3].

  • Sorbent Loading: Apply the 300 µL diluted sample to an SLE cartridge. Apply a brief vacuum (-3 inHg) to initiate flow, then wait 5 minutes. Mechanistic Note: This waiting period is critical; it allows the aqueous sample to fully absorb and form the micro-droplet layer.

  • Organic Elution: Apply 2 × 900 µL of an organic extraction solvent (e.g., Methyl tert-butyl ether)[3]. Allow it to flow under gravity.

  • Evaporation: Dry the organic eluate under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase (e.g., 57:43 Acetonitrile : 5 mM Ammonium Acetate, pH 6.0)[4]. Mechanistic Note: The pH 6.0 buffer ensures ND-ITZ remains in a consistent ionization state for positive ESI.

G cluster_PPT Protein Precipitation (PPT) cluster_SLE Solid-Supported Liquid Extraction (SLE) Plasma Human Plasma Sample (Spiked with Internal Standard) PPT_Add Add Acetonitrile (3:1 v/v) (Denature Proteins & Release Drug) Plasma->PPT_Add SLE_Load Load onto Diatomaceous Earth (Immobilize Aqueous Phase) Plasma->SLE_Load PPT_Centrifuge Centrifuge at 10,000 x g (Pellet Precipitated Proteins) PPT_Add->PPT_Centrifuge PPT_Supernatant Collect Supernatant for Injection PPT_Centrifuge->PPT_Supernatant LCMS LC-MS/MS Analysis (Positive ESI) PPT_Supernatant->LCMS SLE_Elute Elute with Organic Solvent (Partition Lipophilic Analytes) SLE_Load->SLE_Elute SLE_Dry Evaporate & Reconstitute in Mobile Phase SLE_Elute->SLE_Dry SLE_Dry->LCMS

Comparative extraction workflows for N-desalkyl itraconazole using PPT and SLE.

Conclusion

For routine clinical monitoring where ND-ITZ concentrations are expected to be well above 1 ng/mL, Acetonitrile-based PPT offers a rapid, cost-effective, and highly recoverable workflow. However, for rigorous DDI studies requiring ultra-low detection limits (0.4 ng/mL) and absolute minimization of matrix effects, SLE is the superior, albeit more time-consuming, methodology.

References

  • Source: nih.
  • Source: sci-hub.
  • Source: nih.
  • Source: nih.
  • Source: arabjchem.

Sources

Navigating the Complexities of Itraconazole Metabolism: A Guide to the Clinical Validation of N-desalkyl Itraconazole as a Biomarker

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the clinical validation of N-desalkyl itraconazole (ND-ITZ) as a biomarker for the therapeutic drug monitoring (TDM) of itraconazole. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental choices, the inherent self-validating systems within robust protocols, and the comparative landscape of available biomarkers for this widely used but pharmacokinetically challenging antifungal agent.

Introduction: The Itraconazole Conundrum

Itraconazole (ITZ) is a cornerstone of antifungal therapy, employed against a wide spectrum of fungal infections including aspergillosis, blastomycosis, and histoplasmosis.[1] Despite its efficacy, its clinical use is complicated by highly variable oral bioavailability and a propensity for significant drug-drug interactions, primarily due to its metabolism by and potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2] This pharmacokinetic unpredictability necessitates therapeutic drug monitoring (TDM) to ensure drug concentrations are within a range that maximizes efficacy while minimizing toxicity.[2][3][4]

The metabolism of itraconazole is extensive, yielding several metabolites. The most well-known is hydroxy-itraconazole (OH-ITZ), which possesses antifungal activity comparable to the parent drug and often circulates at higher concentrations.[5][6] However, other metabolites, including N-desalkyl itraconazole (ND-ITZ), are also formed. This guide will critically evaluate the scientific evidence and methodologies surrounding the clinical validation of ND-ITZ as a potential biomarker, comparing its utility against established TDM strategies.

The Metabolic Fate of Itraconazole

Itraconazole is extensively metabolized in the liver, primarily by the CYP3A4 isoenzyme, into a large number of metabolites.[6] The three most studied metabolites are hydroxy-itraconazole (OH-ITZ), keto-itraconazole (KT-ITZ), and N-desalkyl itraconazole (ND-ITZ).[7][8]

  • Hydroxy-itraconazole (OH-ITZ): This is the main active metabolite, with in vitro antifungal activity comparable to itraconazole itself.[5][6] Its plasma concentrations are often double those of the parent drug at steady state.[5][6]

  • Keto-itraconazole (KT-ITZ): This metabolite also demonstrates inhibitory effects on CYP3A4 but is not considered to have significant antifungal activity.[7]

  • N-desalkyl itraconazole (ND-ITZ): The focus of this guide, ND-ITZ is another product of CYP3A4-mediated metabolism.[7] While it has been shown to be a potent inhibitor of CYP3A4 in vitro, its antifungal activity in a clinical context is not well-established.[7][8]

The complex interplay of these compounds, each with varying degrees of antifungal and enzyme-inhibiting activity, underscores the importance of specific and sensitive analytical methods for their individual quantification.

Itraconazole_Metabolism cluster_metabolites Metabolites ITZ Itraconazole (ITZ) (Antifungal & CYP3A4 Inhibitor) CYP3A4 CYP3A4 Enzyme (Liver) ITZ->CYP3A4 OH_ITZ Hydroxy-itraconazole (OH-ITZ) (Active Antifungal & CYP3A4 Inhibitor) CYP3A4->OH_ITZ Major Pathway KT_ITZ Keto-itraconazole (KT-ITZ) (CYP3A4 Inhibitor) CYP3A4->KT_ITZ ND_ITZ N-desalkyl itraconazole (ND-ITZ) (CYP3A4 Inhibitor) CYP3A4->ND_ITZ

Caption: Metabolic pathway of Itraconazole via CYP3A4.

Analytical Methodologies: The Foundation of Biomarker Validation

The ability to accurately and reliably measure a biomarker is the bedrock of its clinical validation. For itraconazole and its metabolites, several analytical techniques have been employed, each with distinct advantages and limitations.

Analytical MethodPrincipleAdvantagesDisadvantages
Bioassay Measures inhibition of fungal growth.Inexpensive; measures total antifungal activity of parent and active metabolites.[9]Lacks specificity; cannot distinguish between ITZ and OH-ITZ; results can be 2-10 times higher than chromatographic methods; susceptible to interference from other antifungals.[2][10]
HPLC-UV/Fluorescence Chromatographic separation followed by detection based on light absorption or emission.More specific than bioassays.Less sensitive and selective than mass spectrometry; may not be able to quantify low concentrations of metabolites like ND-ITZ reliably.[11]
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry.Gold Standard: High sensitivity, specificity, and throughput; allows for simultaneous quantification of ITZ and multiple metabolites (OH-ITZ, KT-ITZ, ND-ITZ).[7][11][12]Higher equipment and operational costs.

The clear superiority of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in providing specific and sensitive quantification of N-desalkyl itraconazole alongside the parent drug and other key metabolites makes it the only viable platform for rigorous clinical validation.

Experimental Protocol: Validated LC-MS/MS Method for Itraconazole and Metabolites

This protocol is a synthesized example based on methodologies described in the literature, designed for the simultaneous quantification of ITZ, OH-ITZ, KT-ITZ, and ND-ITZ in human plasma.[7][13]

1. Sample Preparation (Protein Precipitation)

  • Rationale: This is a rapid and effective method to remove interfering proteins from the plasma matrix. Acetonitrile is a common choice for its ability to efficiently precipitate proteins while keeping the analytes in solution.

  • Steps:

    • Aliquot 100 µL of human plasma (patient sample, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of an internal standard (IS) working solution (e.g., deuterated ITZ-d9) in methanol.[14]

    • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.[14] The acid helps to improve the ionization efficiency of the analytes in the mass spectrometer.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or 96-well plate for analysis.

2. LC-MS/MS Analysis

  • Rationale: Reverse-phase chromatography is used to separate the analytes based on their hydrophobicity before they enter the mass spectrometer. Tandem mass spectrometry provides exquisite selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., X-Terra RP18, 3.5 μm, 50 x 4.6 mm).[12]

    • Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., 0.066% ammonia solution or formic acid) is typically used to achieve optimal separation.[12]

    • Flow Rate: 0.4 mL/min.[12]

    • Injection Volume: 15 µL.[12]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[12]

    • MRM Transitions (Example m/z):

      • Itraconazole: 705.3 > 392.3[12]

      • Hydroxy-itraconazole: 721.3 > 408.3[12]

      • N-desalkyl itraconazole: (Specific transition to be optimized)

      • Itraconazole-d9 (IS): (Specific transition to be optimized)

3. Method Validation

  • Rationale: To ensure the method is reliable and fit for purpose, it must be validated according to regulatory guidelines (e.g., FDA).

  • Key Parameters:

    • Linearity: The method should be linear over a clinically relevant concentration range. For ND-ITZ, this might be 1-100 ng/mL.[7]

    • Accuracy & Precision: Intra- and inter-assay accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and precision (CV%) should not exceed 15% (20% at LLOQ).[7]

    • Selectivity: No significant interfering peaks should be present at the retention times of the analytes in blank plasma.[7]

    • Recovery & Matrix Effect: The efficiency of the extraction process and the influence of the plasma matrix on ionization should be assessed and consistent.[7]

    • Stability: Analytes must be stable under various conditions (bench-top, freeze-thaw, long-term storage).[7]

N-desalkyl Itraconazole: Clinical Evidence and Utility

While robust analytical methods exist, the clinical utility of a biomarker depends on its correlation with clinical outcomes or its ability to predict drug interactions.

Plasma Concentrations: Clinical studies have successfully quantified ND-ITZ in patients receiving itraconazole. However, the concentrations are consistently low. One study reported plasma concentrations of ND-ITZ in immunocompromised patients ranging from 3.5 to 28.3 ng/mL, which is significantly lower than the concentrations of ITZ (32.5–1127.1 ng/mL) and OH-ITZ (19.0–1166.7 ng/mL) observed in the same patients.[7]

CompoundTypical Plasma Concentration Range (ng/mL)
Itraconazole (ITZ)32.5 – 1127.1[7]
Hydroxy-itraconazole (OH-ITZ)19.0 – 1166.7[7]
Keto-itraconazole (KT-ITZ)1.1 – 5.4[7]
N-desalkyl itraconazole (ND-ITZ) 3.5 – 28.3 [7]

Correlation with Efficacy and Toxicity: Currently, there is a lack of substantial evidence directly linking ND-ITZ concentrations to either antifungal efficacy or the incidence of adverse events. The therapeutic targets for itraconazole are based on the concentrations of the parent drug and/or the sum of the parent drug and its active metabolite, OH-ITZ.[15][16][17] Guidelines from professional bodies do not recommend monitoring ND-ITZ for the purpose of dose adjustments related to efficacy or toxicity.[4][15]

Role in Drug-Drug Interactions (DDIs): The primary clinical relevance of ND-ITZ may lie in its contribution to DDIs. Studies have shown that ND-ITZ is an inhibitor of CYP3A4.[8][18] One pharmacokinetic modeling study predicted that after multiple doses of itraconazole, ND-ITZ could contribute approximately 30-40% of the overall CYP3A4 inhibition 24 hours after the last dose.[8] This suggests that measuring ND-ITZ could potentially help in predicting the extent of DDIs with co-administered CYP3A4 substrates. However, this application is still in the research phase and is not part of routine clinical practice.

A Comparative Analysis of Itraconazole TDM Biomarkers

The decision of which biomarker to monitor is critical for effective TDM. The primary candidates for itraconazole are the parent drug, its main active metabolite, or a combination thereof.

TDM_Decision_Flow cluster_biomarkers Biomarker Interpretation start Patient on Itraconazole Therapy draw_trough Draw Trough Sample (at steady state, ~15 days) start->draw_trough analysis Quantify using LC-MS/MS draw_trough->analysis itz_level [ITZ] > 0.5-1.0 mg/L? analysis->itz_level itz_oh_level [ITZ + OH-ITZ] > 1.5 mg/L? analysis->itz_oh_level nd_itz_level [ND-ITZ] Level analysis->nd_itz_level therapeutic Therapeutic: Continue Dose itz_level->therapeutic Yes subtherapeutic Subtherapeutic: Consider Dose Increase itz_level->subtherapeutic No itz_oh_level->therapeutic Yes itz_oh_level->subtherapeutic No ddi_research Inform DDI Research nd_itz_level->ddi_research Potential Future Use

Caption: Decision workflow for Itraconazole TDM.

  • Itraconazole (ITZ) Alone: This is the most basic TDM approach. A trough concentration of >0.5–1.0 mg/L is generally targeted for the prevention and treatment of invasive fungal infections when measured by HPLC or mass spectrometry.[15] However, this approach ignores the significant contribution of the equally potent OH-ITZ metabolite.

  • Itraconazole + Hydroxy-itraconazole (ITZ + OH-ITZ): This is considered the more comprehensive and clinically relevant approach.[2] Since OH-ITZ has similar antifungal activity and is present in high concentrations, the sum of the two provides a better representation of the total antifungal pressure. Some experts suggest a target of >1.5 mg/mL for the combined concentration.[17] There is a strong correlation between ITZ and OH-ITZ levels, but also marked variability, making it difficult to predict one from the other accurately.[2][10]

  • N-desalkyl Itraconazole (ND-ITZ): As discussed, ND-ITZ is not a validated biomarker for efficacy or toxicity . Its low plasma concentrations and unproven antifungal activity in vivo mean it has no role in routine TDM for dose adjustments. Its potential value is currently limited to a research context for understanding and predicting the magnitude of CYP3A4-mediated drug interactions.

Conclusion and Future Perspectives

The clinical validation of a biomarker requires a clear, demonstrable link between its concentration and a clinical outcome. In the case of N-desalkyl itraconazole, while sensitive and specific LC-MS/MS methods for its quantification have been developed, the evidence for its clinical utility as a standalone biomarker for itraconazole therapy is currently lacking.

Key Takeaways:

  • The gold standard for itraconazole TDM is the measurement of trough concentrations of the parent drug (ITZ) and its primary active metabolite, hydroxy-itraconazole (OH-ITZ), using LC-MS/MS.

  • N-desalkyl itraconazole (ND-ITZ) is present in patient plasma at concentrations significantly lower than ITZ and OH-ITZ.

  • There is no established correlation between ND-ITZ concentrations and either antifungal efficacy or toxicity, and it is not recommended for routine therapeutic monitoring.

  • The main potential clinical relevance of ND-ITZ is its contribution to CYP3A4 inhibition, which may be useful in predicting drug-drug interactions, though this remains an area for further research.

Future research should focus on prospective clinical trials designed to specifically evaluate whether the inclusion of ND-ITZ concentrations in pharmacokinetic models improves the prediction of drug-drug interactions with sensitive CYP3A4 substrates. Until such data becomes available, the clinical focus for optimizing itraconazole therapy will rightly remain on the validated biomarkers: itraconazole and hydroxy-itraconazole.

References

  • Imoto, Y., Mino, Y., Naito, T., Ono, T., & Kawakami, J. (2020). Simultaneous determination of itraconazole and its CYP3A4-mediated metabolites including N-desalkyl itraconazole in human plasma using liquid chromatography-tandem mass spectrometry and its clinical application. Journal of Pharmaceutical Health Care and Sciences. [Link]

  • Lucile Packard Children's Hospital Stanford. (n.d.). Triazole Antifungal Therapeutic Drug Monitoring Guidance. Stanford Children's Health. [Link]

  • Al-Rubaye, A. F., Hopley, C., & Al-Rawi, W. (2017). Sensitive and selective quantification of total and free itraconazole and hydroxyitraconazole in human plasma using ultra-performance liquid chromatography coupled to tandem mass spectrometry. PubMed. [Link]

  • Gok, E., & Ozer, Y. (2010). Determination of Itraconazole and its Metabolite From Human Plasma by High Performance Liquid Chromatography- Tandem Mass LC-MS/MS Spectrometry. DergiPark. [Link]

  • Ashbee, H. R., Barnes, R. A., Johnson, E. M., Richardson, M. D., Gorton, R., & Hope, W. W. (2014). Therapeutic drug monitoring (TDM) of antifungal agents: guidelines from the British Society for Medical Mycology. Journal of Antimicrobial Chemotherapy. [Link]

  • Pascual, A., Csajka, C., Buclin, T., Bolay, S., Bille, J., Calandra, T., & Marchetti, O. (2012). Antifungal therapeutic drug monitoring: focus on drugs without a clear recommendation. Clinical Microbiology and Infection. [Link]

  • Crews, K. R., et al. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Thompson, G. R., et al. (2021). Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations. Antimicrobial Agents and Chemotherapy. [Link]

  • Patel, D. P., et al. (2011). A validated liquid chromatography tandem mass spectrometric method for quantification of itraconazole and hydroxy itraconazole in human plasma. Scholars Research Library. [Link]

  • Drug Information Group, University of Illinois Chicago. (2024). What information is available to guide the practice of therapeutic drug monitoring for itraconazole, posaconazole, voriconazole, and isavuconazonium sulfate? University of Illinois Chicago. [Link]

  • Drugs.com. (2026). Itraconazole: Package Insert / Prescribing Information. Drugs.com. [Link]

  • U.S. Food and Drug Administration. (n.d.). SPORANOX (itraconazole) Capsules BOXED WARNING Congestive Heart Failure, Cardiac Effects and Drug Interactions. accessdata.fda.gov. [Link]

  • Infectious Diseases Management Program at UCSF. (2024). Azole Therapeutic Drug Monitoring. UCSF Health. [Link]

  • Templeton, I. E., et al. (2008). Contribution of Itraconazole Metabolites to Inhibition of CYP3A4 in vivo. Clinical Pharmacology & Therapeutics. [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Itraconazole, Hydroxy Itraconazole, Keto Itraconazole and N-desalkyl Itraconazole Concentration in Human Plasma using Liquid Chromatography with Tandem Mass Spectrometry. ResearchGate. [Link]

  • Wikipedia. (n.d.). Itraconazole. Wikipedia. [Link]

  • Narang, T., et al. (2023). Correlation of plasma levels of itraconazole with treatment response at 4 weeks in chronic dermatophytosis: Results of a randomised controlled trial. Mycoses. [Link]

  • MiraVista Diagnostics. (n.d.). Is Itraconazole Therapeutic Drug Monitoring Necessary? MiraVista Diagnostics. [Link]

  • Song, Y., et al. (2017). Trough concentration of itraconazole and its relationship with efficacy and safety: a systematic review and meta-analysis. Journal of Chemotherapy. [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: ITCON. Mayo Clinic Laboratories. [Link]

  • Thompson, G. R., et al. (2021). Variability of Hydroxy-Itraconazole in Relation to Itraconazole Bloodstream Concentrations. eScholarship.org. [Link]

  • Lestner, J., et al. (2009). Toxicodynamics of Itraconazole: Implications for Therapeutic Drug Monitoring. Clinical Infectious Diseases. [Link]

  • Fungal Infection Trust. (2021). Toxicodynamics of Itraconazole: Implications for Therapeutic Drug Monitoring. Fungal Infection Trust. [Link]

  • PubMed. (2023). Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study. PubMed. [Link]

  • CenterWatch. (2025). Impact of Itraconazole on the Pharmacokinetics and Safety of Dazucorilant in Healthy, Adult Participants. CenterWatch. [Link]

  • Duke University. (2008). Contribution of itraconazole metabolites to inhibition of CYP3A4 in vivo. Scholars@Duke. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-Desalkyl Itraconazole

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-Desalkyl Itraconazole

As a Senior Application Scientist, I frequently observe that laboratory incidents involving active pharmaceutical ingredients (APIs) and their metabolites stem from a disconnect between hazard data and operational workflows. N-Desalkyl Itraconazole (ND-ITZ) is a primary, pharmacologically active metabolite of the antifungal drug Itraconazole. Because it retains potent [1], unintentional systemic exposure during laboratory handling poses significant toxicological risks.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), powder handling, and waste disposal to ensure uncompromising laboratory safety and build reliable operational habits.

Chemical Profile & Hazard Causality

Before donning PPE, it is critical to understand why the equipment is necessary. ND-ITZ is highly biologically active, and its physical state as a dry powder introduces specific aerosolization risks. The compound is classified under GHS as[2].

Table 1: Chemical & Hazard Profile Summary

PropertyDetail
Chemical Name N-Desalkyl Itraconazole
CAS Number 89848-41-9
Molecular Formula C31H30Cl2N8O4
Molecular Weight 649.53 g/mol
Storage Conditions 4°C, tightly closed in a dry, well-ventilated place[3]
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic PPE Matrix

Standard PPE is insufficient when handling potent enzyme inhibitors, especially when reconstituting them in penetrating organic solvents. The following matrix outlines the required gear and the scientific rationale behind each choice.

Table 2: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile gloves (Double-gloving strongly recommended)Prevents dermal absorption (H315). The inner glove protects against powder contact; the outer glove protects against solvent (e.g., DMSO) permeation. DMSO rapidly penetrates the skin and carries dissolved solutes with it.
Eye/Face Protection Tight-sealing safety gogglesProtects ocular mucosa from aerosolized powder and accidental solvent splashes (H319). Standard safety glasses with side shields are inadequate for fine powders.
Body Protection Tyvek sleeves and a buttoned lab coatPrevents microscopic powder accumulation on personal clothing, reducing secondary exposure risks outside the laboratory environment.
Respiratory Protection N95/P100 Respirator (If handled outside a containment device)Mitigates the inhalation of fine particulates (H335). Note: Handling this compound inside a Class II Biological Safety Cabinet (BSC) or powder weighing isolator is the mandated standard.

Operational Workflow: Weighing and Reconstitution

Handling dry powders presents the highest risk of aerosolization. This step-by-step protocol is designed as a self-validating system; if any step fails (e.g., draft verification), the workflow must halt immediately.

Protocol 1: Safe Weighing and Reconstitution

  • Pre-Operational Checks: Verify the inward airflow (draft) of the Class II BSC or powder weighing enclosure. Causality: A verified draft ensures that any aerosolized particulates are captured by the HEPA filter before reaching the operator's breathing zone.

  • PPE Donning: Equip double nitrile gloves, tight-sealing safety goggles, and a lab coat.

  • Static Mitigation: Use an anti-static bar or zero-stat gun on the micro-spatula and weigh boat. Causality: ND-ITZ powder can hold a static charge; neutralizing this charge prevents the powder from repelling off the spatula and aerosolizing into the workspace.

  • Weighing: Carefully transfer the required mass of ND-ITZ (CAS: 89848-41-9) into the tared vessel.

  • In-Situ Reconstitution: Add the solvent (e.g., DMSO or Methanol) directly to the weigh boat or pre-tared amber vial inside the BSC. Causality: Reconstituting the powder inside the containment device eliminates the risk of dropping and spilling dry powder during transit across the laboratory.

  • Sealing & Decontamination: Cap the vial tightly, vortex until fully dissolved, and wipe down the exterior of the vial with a 70% ethanol wipe before removing it from the hood.

Spill Response & Chemical Disposal Plan

Improper spill response often exacerbates exposure. Thermal decomposition of ND-ITZ can lead to the release of[3], making proper disposal critical.

Protocol 2: Spill Response and Waste Segregation

  • Immediate Assessment: Identify the spill type (dry powder vs. reconstituted organic solution) and alert nearby personnel.

  • Powder Spill Containment: Do NOT sweep or use a standard laboratory vacuum. Causality: Mechanical sweeping aerosolizes the API, drastically increasing inhalation risk (H335). Instead, dampen a disposable absorbent wipe with water or a 10% bleach solution and gently wipe the powder inward.

  • Solution Spill Containment: Cover the spill with solvent-compatible absorbent pads. If reconstituted in DMSO, ensure the pads do not degrade upon contact with organic solvents.

  • Surface Decontamination: Wash the affected surface with a laboratory detergent and water, followed by a 70% ethanol wipe-down to remove any residual organic film.

  • Hazardous Waste Segregation: Dispose of all contaminated wipes, gloves, and weigh boats in a clearly labeled, sealed hazardous chemical waste container. Because of the risk of toxic gas release upon thermal decomposition[3], incineration by a certified hazardous waste contractor is legally mandated.

Operational Logic Visualization

The following diagram maps the logical flow of handling ND-ITZ, ensuring that safety checkpoints are visually reinforced.

ND_ITZ_Workflow Start Retrieve ND-ITZ (Store at 4°C) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Class II BSC / Fume Hood PPE->Hood Weigh Weigh Powder (Anti-static tools) Hood->Weigh Solvent Reconstitute (e.g., DMSO/Methanol) Weigh->Solvent Spill Spill Detected? Solvent->Spill Clean Spill Response (Wet wipe, DO NOT sweep) Spill->Clean Yes Store Seal & Store Remaining Aliquots Spill->Store No Dispose Hazardous Waste Disposal Clean->Dispose Store->Dispose Consumables

Workflow for the safe handling, reconstitution, and disposal of N-Desalkyl Itraconazole.

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。